L-Histidine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVDQJCIGZPNO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Record name | histidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Histidine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26062-48-6 | |
| Record name | L-Histidine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9023126 | |
| Record name | L-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
| Record name | Histidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14672 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Histidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Histidine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |
| Record name | Histidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-HISTIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Histidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Histidine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Histidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14672 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles or plates, COLORLESS | |
CAS No. |
71-00-1 | |
| Record name | L-Histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Histidine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD397987E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (L)-HISTIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Histidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C | |
| Record name | Histidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-HISTIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Histidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of L-Histidine in Escherichia coli: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the L-histidine biosynthetic pathway in the model organism Escherichia coli. Designed for researchers, scientists, and professionals in drug development, this document details the enzymatic cascade, its genetic regulation, and the underlying biochemical principles that govern this essential metabolic route.
Introduction: The Significance of the Histidine Pathway
This compound is an essential amino acid, meaning it cannot be synthesized de novo by humans and must be obtained through diet.[1] In contrast, microorganisms like E. coli possess the intricate enzymatic machinery to produce histidine from basic metabolic precursors.[1] This pathway is not only fundamental for bacterial survival, providing a crucial building block for protein synthesis, but its absence in mammals makes it an attractive target for the development of novel antimicrobial agents.[2][3] The biosynthesis of histidine is an energetically costly process, requiring the equivalent of approximately 41 ATP molecules for each molecule of histidine synthesized.[4] This high energetic demand necessitates a tightly regulated pathway, which has served as a classic model system for understanding fundamental concepts in gene regulation, including feedback inhibition and transcriptional attenuation.[4][5][6]
The Ten-Step Enzymatic Cascade of this compound Biosynthesis
The biosynthesis of this compound from 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) is a linear pathway consisting of ten enzymatic reactions.[1][5] In E. coli, these reactions are catalyzed by eight enzymes, some of which are bifunctional.[7] These enzymes are encoded by the his operon, a cluster of nine structural genes transcribed into a single polycistronic mRNA.[8][9]
Table 1: Enzymes and Genes of the this compound Biosynthetic Pathway in E. coli
| Step | Enzyme Name | Gene | EC Number | Function |
| 1 | ATP phosphoribosyltransferase | hisG | 2.4.2.17 | Condensation of ATP and PRPP.[3] |
| 2 | Phosphoribosyl-ATP pyrophosphatase | hisE | 3.6.1.31 | Hydrolysis of PRATP to PRAMP. |
| 3 | Phosphoribosyl-AMP cyclohydrolase | hisI | 3.5.4.19 | Ring opening of the purine moiety of PRAMP. |
| 4 | N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase | hisA | 5.3.1.16 | Isomerization of the ribose moiety. |
| 5 | Imidazole glycerol-phosphate synthase | hisH/hisF | 4.3.2.10 | Formation of imidazole glycerol phosphate and AICAR.[10][11] |
| 6 | Imidazoleglycerol-phosphate dehydratase | hisB | 4.2.1.19 | Dehydration of imidazole glycerol phosphate.[12] |
| 7 | Histidinol-phosphate aminotransferase | hisC | 2.6.1.9 | Transamination to form histidinol phosphate.[13][14] |
| 8 | Histidinol-phosphate phosphatase | hisB | 3.1.3.15 | Dephosphorylation of histidinol phosphate.[12][15] |
| 9 | Histidinol dehydrogenase | hisD | 1.1.1.23 | Oxidation of histidinol to histidinal.[16][17] |
| 10 | Histidinol dehydrogenase | hisD | 1.1.1.23 | Oxidation of histidinal to this compound.[16][17] |
Visualizing the Pathway: A Step-by-Step Flow
The following diagram illustrates the complete biosynthetic pathway of this compound in E. coli, detailing the substrates, intermediates, products, and the enzymes that catalyze each transformation.
Figure 1: The biosynthetic pathway of this compound in E. coli.
Detailed Enzymatic Steps
Step 1: The Committing Step - ATP Phosphoribosyltransferase (HisG)
The pathway initiates with the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form N1-(5-phosphoribosyl)-ATP (PRATP), catalyzed by ATP phosphoribosyltransferase, the product of the hisG gene.[1][2] This reaction is the primary regulatory point of the pathway, subject to feedback inhibition by the final product, this compound.[2][6] The reaction mechanism involves a nucleophilic attack by the N1 of the adenine ring of ATP on the C1 of PRPP.[18] ATP-PRT follows an ordered sequential mechanism where ATP binds first, followed by PRPP.[2][19]
Steps 2 & 3: Purine Ring Opening - HisE and HisI
The subsequent two steps involve the hydrolysis of PRATP to N1-(5-phosphoribosyl)-AMP (PRAMP) and pyrophosphate, catalyzed by phosphoribosyl-ATP pyrophosphatase (hisE), followed by the opening of the purine ring of PRAMP by phosphoribosyl-AMP cyclohydrolase (hisI) to yield N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR).[7]
Step 4: Isomerization - HisA
ProFAR is then isomerized by the action of ProFAR isomerase (hisA) to produce N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).[20]
Step 5: Imidazole Ring Formation - The HisH/HisF Complex
This crucial step marks the formation of the imidazole ring of histidine and represents a key branch point in metabolism. The enzyme imidazole glycerol phosphate (IGP) synthase, a heterodimeric complex of the HisH and HisF proteins, catalyzes the conversion of PRFAR to imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[10][21] AICAR is an intermediate in the de novo purine biosynthetic pathway, thus linking histidine and purine metabolism.[20] The HisH subunit functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia.[10][11] This ammonia is then channeled through the enzyme to the active site of the HisF subunit, which catalyzes the cyclization reaction.[21][22]
Step 6: Dehydration - HisB (N-terminal domain)
The N-terminal domain of the bifunctional HisB protein, acting as an imidazoleglycerol-phosphate dehydratase, catalyzes the dehydration of IGP to form imidazole acetol phosphate (IAP).[12][23]
Step 7: Transamination - HisC
Histidinol-phosphate aminotransferase, encoded by the hisC gene, facilitates the transfer of an amino group from glutamate to IAP, producing L-histidinol phosphate (Hol-P) and α-ketoglutarate.[13][14][24] This enzyme is dependent on the cofactor pyridoxal 5'-phosphate (PLP).[24][25]
Step 8: Dephosphorylation - HisB (C-terminal domain)
The C-terminal domain of the bifunctional HisB protein exhibits histidinol-phosphate phosphatase activity, removing the phosphate group from Hol-P to yield L-histidinol.[12][15][23]
Steps 9 & 10: Final Oxidation Steps - HisD
The final two steps of the pathway are catalyzed by a single bifunctional enzyme, histidinol dehydrogenase, the product of the hisD gene.[5][16] This enzyme carries out a four-electron oxidation of L-histidinol to this compound, proceeding through an L-histidinal intermediate.[5][16] The reaction requires two molecules of NAD+ as an oxidizing agent.[5][16]
Genetic Organization and Regulation of the his Operon
In E. coli, the genes encoding the enzymes for histidine biosynthesis are organized into a single operon, the his operon.[8][26] This operon consists of nine structural genes (hisG, hisD, hisC, hisB, hisH, hisA, hisF, hisI, hisE) that are transcribed as a single polycistronic mRNA molecule.[9][27] This organization allows for the coordinated regulation of all the genes involved in the pathway.[26]
The regulation of the his operon is a classic example of metabolic control in bacteria and occurs at two primary levels:
-
Feedback Inhibition: The activity of the first enzyme in the pathway, ATP phosphoribosyltransferase (HisG), is allosterically inhibited by the end product, this compound.[2][6] This provides a rapid mechanism to shut down the pathway when sufficient histidine is present, conserving cellular resources.[28]
-
Transcriptional Attenuation: The primary mechanism for regulating the expression of the his operon is transcriptional attenuation.[28][29] The his operon contains a leader region upstream of the first structural gene, hisG. This leader region can form alternative secondary structures in the mRNA. When histidine levels are high, and consequently, levels of charged histidyl-tRNA are high, transcription terminates prematurely within this leader region.[8][28] Conversely, when histidine is scarce, the ribosome stalls at a series of histidine codons in the leader sequence, leading to the formation of an alternative mRNA secondary structure that allows transcription to proceed through the entire operon.[28][29]
Experimental Protocol: Assay for Histidinol Dehydrogenase (HisD) Activity
This protocol describes a spectrophotometric assay to measure the activity of histidinol dehydrogenase (HisD) by monitoring the reduction of NAD+ to NADH.
Principle: Histidinol dehydrogenase catalyzes the oxidation of L-histidinol to this compound, with the concomitant reduction of two molecules of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.
Materials:
-
Purified HisD enzyme from E. coli
-
L-histidinol
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a stock solution of L-histidinol (e.g., 100 mM) in the assay buffer.
-
Prepare a stock solution of NAD+ (e.g., 50 mM) in the assay buffer.
-
Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:
-
880 µL of assay buffer
-
100 µL of 10 mM L-histidinol (final concentration 1 mM)
-
10 µL of 50 mM NAD+ (final concentration 0.5 mM)
-
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified HisD enzyme solution.
-
Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
Causality Behind Experimental Choices:
-
pH 8.0: The slightly alkaline pH is often optimal for dehydrogenase reactions.
-
Substrate Concentrations: The concentrations of L-histidinol and NAD+ are chosen to be near or above their respective Km values to ensure the reaction rate is dependent on the enzyme concentration.
-
Monitoring at 340 nm: This wavelength is the absorbance maximum for NADH, allowing for sensitive detection of its formation. NAD+ does not absorb significantly at this wavelength.
Conclusion
The this compound biosynthetic pathway in E. coli is a highly ordered and exquisitely regulated metabolic process. Its detailed elucidation has not only provided fundamental insights into biochemistry and molecular biology but also continues to be a valuable system for studying enzyme mechanisms, metabolic engineering, and the development of novel therapeutics. The unique features of this pathway, from its bifunctional enzymes to its sophisticated regulatory controls, underscore the efficiency and elegance of bacterial metabolism.
References
- 1. Histidine - Wikipedia [en.wikipedia.org]
- 2. Transition State Analysis of Adenosine Triphosphate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histidine operon | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Imidazole glycerol phosphate synthase: the glutamine amidotransferase in histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. InterPro [ebi.ac.uk]
- 12. hisB - Wikipedia [en.wikipedia.org]
- 13. rcsb.org [rcsb.org]
- 14. uniprot.org [uniprot.org]
- 15. Histidinol-phosphatase - Wikipedia [en.wikipedia.org]
- 16. Histidinol dehydrogenase - Wikipedia [en.wikipedia.org]
- 17. uniprot.org [uniprot.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Histidine Biosynthesis [bioone.org]
- 21. pnas.org [pnas.org]
- 22. uniprot.org [uniprot.org]
- 23. d-nb.info [d-nb.info]
- 24. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Crystal structure of histidinol phosphate aminotransferase (HisC) from Escherichia coli, and its covalent complex with pyridoxal-5'-phosphate and l-histidinol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Operons in Escherichia coli: Genomic analyses and predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Histidine Operon | PPTX [slideshare.net]
- 29. Regulation of single and multicopy his operons in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and First Isolation of L-Histidine
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the historical context and the original experimental methodologies that led to the discovery and isolation of the amino acid L-histidine. By examining the foundational work of its discoverers, we gain a deeper appreciation for the evolution of biochemical techniques and the enduring significance of this unique biomolecule.
Introduction: The Unique Role of this compound in Biological Systems
This compound is one of the 20 proteinogenic amino acids, but its properties are exceptional. Central to its function is the imidazole side chain, which possesses a pKa of approximately 6.0.[1][2] This characteristic is unique among the standard amino acids, allowing histidine to function as both a proton acceptor and donor under physiological pH conditions. This chemical versatility makes it a frequent and critical participant in the active sites of enzymes, where it facilitates acid-base catalysis.[1][3][4] Furthermore, histidine is a precursor to the vital inflammatory mediator histamine and plays a crucial role as a coordinating ligand for metal ions in metalloproteins like hemoglobin.[3][4][5] Its discovery was a significant milestone in protein chemistry, revealing a new functional component of living matter.
The Discovery: A Tale of Independent Isolation
The first isolation of this compound was accomplished in 1896 through the independent work of two pioneering physiological chemists: Albrecht Kossel in Germany and Sven Gustaf Hedin in Sweden.[1][3][4][6][7]
-
Albrecht Kossel , a Nobel laureate recognized for his work on the chemistry of nucleic acids and proteins, was investigating the composition of simple proteins known as protamines, which he sourced from fish sperm. He named the new substance "histidine," derived from the Greek word histion (ἱστίον), meaning "tissue," due to its origin.[2]
-
Sven Gustaf Hedin , working in the laboratory of Olof Hammarsten at Uppsala, independently isolated the same compound from the hydrolysis of more complex proteins like casein and egg albumin.
Their concurrent discoveries, using similar but distinct methods, provided robust evidence that histidine was a fundamental constituent of a wide range of proteins.
The Original Isolation Protocol: A Multi-Stage Chemical Separation
The methods employed by Kossel and Hedin were masterpieces of late 19th-century organic and physiological chemistry, relying on the principles of differential solubility and fractional precipitation. The following protocol is a synthesized representation of their foundational workflow.
Step 1: Liberating the Amino Acids via Protein Hydrolysis
The initial and most critical step was to break down the complex protein structure into its individual amino acid components. This was achieved through harsh chemical treatment.
-
Starting Material: A protein source (e.g., sturine from fish sperm, casein) was prepared, often by drying and defatting.
-
Acid Hydrolysis: The protein was suspended in a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heated under reflux for an extended period (many hours).
-
Expert Insight (Causality): The combination of strong acid and high temperature is necessary to catalyze the complete cleavage of the highly stable peptide bonds linking the amino acids together. This ensures a complete digest, or hydrolysate, containing a mixture of free amino acids.
-
-
Neutralization and Removal of Acid: After hydrolysis, the excess acid had to be removed. When sulfuric acid was used, it was typically precipitated by the careful addition of a barium hydroxide (Ba(OH)₂) solution, forming insoluble barium sulfate (BaSO₄), which could be removed by filtration.
Step 2: Group Separation of the "Hexon-Bases"
Kossel had previously established a method to separate the basic amino acids—arginine, lysine, and the newly found histidine—from the acidic and neutral amino acids. He termed this group the "hexon-bases."
-
Precipitation: The protein hydrolysate was treated with a solution of silver nitrate (AgNO₃) and made alkaline with barium hydroxide.
-
Expert Insight (Causality): At an alkaline pH, the basic amino acids form insoluble complexes with silver ions, causing them to precipitate out of the solution. The neutral and acidic amino acids remain in the supernatant. This step effectively concentrates the basic amino acids for further separation.
-
-
Decomposition of the Silver Salts: The collected precipitate was re-suspended in water and treated with hydrogen sulfide (H₂S). This step decomposes the silver-amino acid complexes by precipitating the highly insoluble silver sulfide (Ag₂S), thereby liberating the basic amino acids back into the solution.
Step 3: Fractional Precipitation and Isolation of Histidine
This was the most nuanced part of the process, requiring careful manipulation of precipitation conditions to separate histidine from arginine and lysine.
-
Removal of Arginine: The solution containing the three basic amino acids was acidified with nitric acid and then treated again with silver nitrate. Under these acidic conditions, arginine and histidine form silver nitrate adducts that precipitate, while lysine remains in solution.
-
Separation of Histidine from Arginine: The key to separating the final two amino acids lay in their differential behavior with mercuric chloride or through further fractional crystallization. Kossel's method, for instance, involved precipitating histidine from the mixture using mercuric chloride in a solution acidified with hydrochloric acid.
-
Final Purification: The crude histidine precipitate was then decomposed (e.g., by removing mercury with H₂S), and the resulting solution was concentrated. Upon cooling, this compound would crystallize, often as its more stable dihydrochloride salt, allowing for its final purification.
This painstaking process, reliant on subtle differences in chemical reactivity, was a landmark achievement that opened the door to studying the specific roles of individual amino acids.
Visualizing the Isolation Workflow
The following diagram illustrates the logical flow of the original multi-stage isolation protocol.
Caption: A simplified workflow of the 19th-century chemical protocol for isolating this compound.
Data Summary: Key Reagents and Their Functions
| Reagent | Chemical Formula | Function in Protocol |
| Sulfuric Acid | H₂SO₄ | Catalyzes the cleavage of peptide bonds during protein hydrolysis. |
| Barium Hydroxide | Ba(OH)₂ | Neutralizes excess sulfuric acid and adjusts solution pH to alkaline conditions for precipitation. |
| Silver Nitrate | AgNO₃ | Forms insoluble complexes with basic amino acids under specific pH conditions, enabling their separation. |
| Hydrogen Sulfide | H₂S | Decomposes silver-amino acid complexes by precipitating insoluble silver sulfide (Ag₂S). |
| Mercuric Chloride | HgCl₂ | Used as a selective precipitating agent for histidine under acidic conditions. |
From Isolation to Structure: The Final Piece of the Puzzle
While Kossel and Hedin successfully isolated histidine, its correct chemical structure remained unknown for another 15 years. The final elucidation was achieved in 1911 by F. L. Pyman , who confirmed its structure as α-amino-β-imidazolepropionic acid through chemical synthesis. This definitive work completed the discovery process, providing the chemical identity needed to understand its unique biological functions.
Conclusion
The discovery of this compound by Albrecht Kossel and Sven Gustaf Hedin was a triumph of systematic chemical analysis. Their development of multi-stage precipitation protocols provided a powerful template for the isolation of other protein components. This foundational work, coupled with the later structural elucidation by Pyman, paved the way for over a century of research into histidine's critical roles in enzymology, cellular signaling, and medicine. For today's scientists, this story underscores the value of rigorous chemical separation techniques and the incremental nature of scientific discovery.
References
- 1. Histidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome It All - Histidine (His or H) [genomeitall.com]
- 4. Histidine [hyperphysics.phy-astr.gsu.edu]
- 5. Histidine | Essential, Protein, Structure | Britannica [britannica.com]
- 6. Histidine - Wikipedia [en.wikipedia.org]
- 7. Histidine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
How is L-Histidine metabolism regulated in mammalian cells?
An In-depth Technical Guide to the Regulation of L-Histidine Metabolism in Mammalian Cells
Authored by a Senior Application Scientist
Introduction: this compound, More Than a Building Block
This compound is a nutritionally essential amino acid, indispensable for protein synthesis and a variety of specialized metabolic functions in mammalian cells. Beyond its role as a proteinogenic amino acid, histidine serves as a precursor for the synthesis of the biogenic amine histamine, a key mediator of immune responses, neurotransmission, and gastric acid secretion. It is also a significant source of carbon atoms for the one-carbon pool via its catabolic pathway, ultimately feeding into the tricarboxylic acid (TCA) cycle. The tight regulation of this compound homeostasis is therefore critical, as its dysregulation is implicated in several inherited metabolic disorders and has emerging connections to complex diseases, including cancer and neurological conditions.
This guide provides a detailed exploration of the molecular mechanisms governing this compound metabolism in mammalian cells. We will dissect the core catabolic pathway, examine the multi-layered regulatory controls—from gene transcription to post-translational modifications—and present robust methodologies for investigating these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic hub.
The Core Catabolic Pathway: From Histidine to Glutamate
The primary catabolic route for this compound in mammals occurs predominantly in the liver and skin. This pathway, known as the histidase-urocanase pathway, converts this compound into L-glutamate in a four-step enzymatic cascade. This conversion is a crucial link between amino acid metabolism and central carbon metabolism.
-
Histidase (HAL): The Gateway Enzyme: The pathway is initiated by the non-oxidative deamination of this compound to urocanic acid, catalyzed by histidine ammonia-lyase (HAL) , commonly known as histidase. This is the rate-limiting step and the primary point of regulation for histidine catabolism.
-
Urocanase (UROC1): Urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionate.
-
Imidazolonepropionase (IPNS): This intermediate is subsequently hydrolyzed by imidazolonepropionase to yield N-formiminoglutamate (FIGLU).
-
Formiminotransferase Cyclodeaminase (FTCD): In the final step, the formimino group of FIGLU is transferred to tetrahydrofolate (THF) by glutamate formiminotransferase , producing glutamate and 5-formiminotetrahydrofolate. This step directly links histidine catabolism to folate-dependent one-carbon metabolism, which is essential for the synthesis of nucleotides and other vital molecules.
The diagram below illustrates the sequential enzymatic reactions of the this compound catabolic pathway.
Caption: The this compound catabolic pathway to L-glutamate.
Multifaceted Regulation of Histidine Catabolism
The flux through the histidine catabolic pathway is meticulously controlled at multiple levels to adapt to varying physiological demands, such as dietary protein intake and hormonal signals. The regulation primarily converges on the rate-limiting enzyme, histidase (HAL).
Transcriptional Regulation of the Histidase (HAL) Gene
The expression of the HAL gene is the most significant long-term regulatory mechanism. It is highly responsive to hormonal and dietary cues, ensuring that histidine is catabolized when abundant and conserved when scarce.
-
Hormonal Control: Glucagon and glucocorticoids are potent inducers of HAL gene expression, particularly during periods of fasting or high-protein intake. This response is mediated by specific transcription factors that bind to regulatory elements in the HAL promoter. For instance, the transcription factor Hepatocyte Nuclear Factor 4 alpha (HNF-4α) has been identified as a key regulator, integrating signals from various metabolic pathways to control histidase expression in the liver.
-
Dietary Influence: A high-protein diet significantly upregulates the transcription of genes encoding amino acid catabolizing enzymes, including histidase. This substrate-induced expression ensures that excess dietary histidine is efficiently cleared and utilized for gluconeogenesis or energy production. Conversely, a low-protein diet leads to a marked reduction in histidase expression to conserve this essential amino acid.
The diagram below conceptualizes the transcriptional control of the HAL gene.
Caption: Transcriptional control of the histidase (HAL) gene.
Post-Translational Modifications and Allosteric Regulation
While transcriptional control is dominant for long-term adaptation, post-translational mechanisms provide a more rapid means of modulating enzyme activity.
-
Phosphorylation: Evidence suggests that histidase activity can be modulated by phosphorylation, although the specific kinases and phosphatases involved are still under active investigation. Phosphorylation events can alter the enzyme's conformation, affecting its catalytic efficiency or stability.
-
Ubiquitination: Like many metabolic enzymes, histidase is subject to ubiquitin-mediated degradation. The rate of its turnover can be altered in response to cellular signals, providing another layer of control over its steady-state levels. The E3 ubiquitin ligases responsible for targeting histidase for proteasomal degradation represent potential nodes for therapeutic intervention.
-
Substrate and Product Inhibition: While not a primary regulatory mechanism, like many enzymes, histidase can be subject to feedback inhibition by downstream metabolites, although this is generally considered a minor contribution compared to transcriptional control.
Subcellular Compartmentation
The enzymes of the histidine catabolic pathway are located in the cytosol. This localization is crucial as it allows for direct interaction with the cytosolic pools of this compound, tetrahydrofolate, and glutamate. The product, glutamate, can then be readily transported into the mitochondria for entry into the TCA cycle or used for other cytosolic processes. This compartmentalization prevents the unnecessary transport of intermediates across organellar membranes and facilitates efficient metabolic flux.
Experimental Methodologies for Studying Histidine Metabolism
A robust investigation into the regulation of this compound metabolism requires precise and validated experimental techniques. Below are protocols for key assays.
Protocol 1: Histidase (HAL) Activity Assay
This assay measures the enzymatic activity of histidase by quantifying the production of its product, urocanic acid, which has a distinct UV absorbance maximum at 277 nm.
Principle: Histidase converts this compound to urocanic acid. The rate of formation of urocanic acid is monitored spectrophotometrically.
Materials:
-
Tissue homogenate (e.g., from liver) or cell lysate
-
Assay Buffer: 0.1 M potassium pyrophosphate, pH 9.2
-
Substrate Solution: 50 mM this compound in Assay Buffer
-
Spectrophotometer capable of reading at 277 nm
Procedure:
-
Prepare tissue homogenate or cell lysate in a suitable buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).
-
Set up the reaction mixture in a UV-transparent cuvette:
-
950 µL of Assay Buffer
-
50 µL of tissue homogenate/cell lysate
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 100 µL of the 50 mM this compound substrate solution. Mix quickly by inversion.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 277 nm every 30 seconds for 10-15 minutes.
-
Control: Run a parallel reaction without the this compound substrate (add 100 µL of Assay Buffer instead) to account for any background absorbance changes.
-
Calculation: Calculate the rate of change in absorbance per minute (ΔA277/min). Use the molar extinction coefficient of urocanic acid (18,800 M⁻¹cm⁻¹) to convert this rate into µmol/min. Normalize the activity to the amount of protein in the assay (e.g., µmol/min/mg protein).
Self-Validation: The reaction rate should be linear over the initial measurement period and proportional to the amount of enzyme (lysate) added. A substrate-minus control is essential to ensure the observed activity is specific.
Protocol 2: Quantification of Histidine Metabolites by LC-MS/MS
For a comprehensive view, quantifying multiple metabolites simultaneously is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity.
Workflow:
Caption: Workflow for LC-MS/MS analysis of histidine metabolites.
Key Considerations for Method Development (Trustworthiness):
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C- or ¹⁵N-L-histidine) is mandatory for accurate quantification, as they correct for variations in sample preparation and matrix effects.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating these polar metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, optimize at least two specific precursor-product ion transitions for confident identification and quantification.
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA/EMA), assessing linearity, accuracy, precision, and stability.
Dysregulation in Disease and Therapeutic Implications
The importance of tightly regulated histidine metabolism is underscored by the pathologies that arise from its dysregulation.
-
Histidinemia: This is an autosomal recessive inherited metabolic disorder caused by a deficiency in the histidase enzyme. It leads to elevated levels of histidine in the blood and urine. While often considered benign, some individuals may exhibit developmental delays or neurological issues.
-
Folate Deficiency: The final step of histidine catabolism is folate-dependent. In cases of folate deficiency, the transfer of the formimino group from FIGLU is impaired, leading to the accumulation and excretion of FIGLU in the urine. The "FIGLU test" is a clinical assay used to diagnose folate deficiency.
-
Cancer: The role of histidine metabolism in cancer is an emerging area of research. Some cancers exhibit an altered amino acid metabolism, and the histidine catabolic pathway's link to the one-carbon pool (essential for nucleotide synthesis) makes it a potential target. For example, urocanic acid has been studied for its immunosuppressive properties in the skin, which could have implications for skin cancers.
For Drug Development Professionals: Understanding the regulatory nodes of histidine metabolism opens potential avenues for therapeutic intervention:
-
Enzyme Replacement/Gene Therapy: For inherited disorders like histidinemia, correcting the deficient histidase enzyme is a primary goal.
-
Modulation of HAL Expression: Small molecules that can modulate the activity of transcription factors like HNF-4α could potentially be used to fine-tune histidine catabolism in diseases where it is aberrantly high or low.
-
Targeting Downstream Pathways: In cancers that may be dependent on byproducts of histidine metabolism, targeting downstream enzymes or pathways (e.g., the folate cycle) could be a viable strategy.
Conclusion
The regulation of this compound metabolism in mammalian cells is a sophisticated process involving a multi-layered system of transcriptional, post-translational, and allosteric controls. This intricate network ensures that the cellular concentration of histidine is carefully managed to meet physiological demands while preventing the toxic accumulation of metabolic intermediates. The central role of the rate-limiting enzyme, histidase, makes it the focal point of this regulation. A thorough understanding of these mechanisms, facilitated by robust experimental methodologies like those described herein, is paramount for elucidating the role of histidine metabolism in human health and for developing novel therapeutic strategies for a range of metabolic and proliferative diseases.
An In-Depth Technical Guide to the Key Enzymes of the L-Histidine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The L-histidine biosynthesis pathway, an ancient and essential metabolic route found in bacteria, archaea, lower eukaryotes, and plants, represents a compelling target for the development of novel antimicrobial agents and herbicides.[1][2] This guide provides a comprehensive technical overview of the key enzymes that catalyze the ten-step conversion of phosphoribosyl pyrophosphate (PRPP) to this compound.[2] We will delve into the mechanistic details of each enzymatic reaction, explore the regulatory strategies governing the pathway, and present established experimental protocols for the characterization of these pivotal biocatalysts. This document is intended to serve as a valuable resource for researchers actively engaged in the study of amino acid metabolism and for professionals in the field of drug development seeking to exploit this pathway for therapeutic and agricultural applications.
Introduction: The Significance of the this compound Biosynthesis Pathway
This compound is a proteogenic amino acid with a unique imidazole side chain, granting it a crucial role in a myriad of biological processes. Its pKa near neutrality allows it to function as both a proton donor and acceptor in physiological conditions, making it a common residue in the active sites of enzymes.[3] Furthermore, histidine is a precursor for the biosynthesis of histamine, a key signaling molecule in immune responses, and carnosine, an important dipeptide with antioxidant properties.[4]
The biosynthesis of this compound is an energetically costly process, consuming significant cellular resources.[5] Consequently, the pathway is tightly regulated at both the genetic and enzymatic levels to ensure efficient production aligned with metabolic demands.[6][7] A hallmark of this regulation is the feedback inhibition of the first enzyme in the pathway, ATP-phosphoribosyltransferase, by the final product, this compound.[3][6]
The absence of this pathway in animals makes it an attractive target for the development of selective inhibitors.[7][8] Such compounds could serve as potent herbicides or as novel antibiotics to combat the growing threat of multidrug-resistant pathogens. This guide will provide the foundational knowledge required to pursue such endeavors by offering a detailed exploration of the enzymes at the heart of this compound synthesis.
The Enzymatic Cascade of this compound Biosynthesis
The synthesis of this compound from PRPP and ATP is a complex, unbranched pathway involving ten enzymatic reactions.[2] In many organisms, these reactions are catalyzed by eight distinct enzymes, with some enzymes being bifunctional or part of multi-enzyme complexes.[6][9] The following sections will dissect each enzymatic step in detail.
ATP-phosphoribosyltransferase (HisG)
The first and rate-limiting step of histidine biosynthesis is catalyzed by ATP-phosphoribosyltransferase (EC 2.4.2.17), also known as HisG.[5][7] This enzyme facilitates the condensation of ATP and 5-phospho-α-D-ribose 1-diphosphate (PRPP) to form N'-(5'-phosphoribosyl)-ATP (PR-ATP) and pyrophosphate (PPi).[2][5][10]
Mechanism and Regulation: The reaction proceeds via a nucleophilic attack of the N1 of the adenine ring of ATP on the C1 of PRPP.[10] ATP-phosphoribosyltransferase is a key regulatory point in the pathway and is subject to allosteric feedback inhibition by this compound.[3][5][6] The enzyme exists in two forms: a long form with both catalytic and regulatory domains, and a short form that requires a separate regulatory protein, HisZ, for activity.[7] The binding of histidine to the allosteric site induces a conformational change that inhibits the enzyme's catalytic activity.[11] Additionally, the enzyme's activity can be modulated by other molecules such as AMP, ADP, and ppGpp, reflecting the cell's overall energy status.[5][7]
Phosphoribosyl-ATP Pyrophosphatase (HisE) and 2.3 Phosphoribosyl-AMP Cyclohydrolase (HisI)
In many bacteria, the second and third steps of the pathway are catalyzed by a bifunctional enzyme called HisIE.[12][13] The HisE domain, a phosphoribosyl-ATP pyrophosphatase (EC 3.6.1.31), hydrolyzes PR-ATP to N'-(5'-phosphoribosyl)-AMP (PRAMP) and pyrophosphate.[12][13][14] Subsequently, the HisI domain, a phosphoribosyl-AMP cyclohydrolase (EC 3.5.4.19), catalyzes the hydrolytic opening of the adenine ring of PRAMP to produce N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR).[12][13][14][15]
Mechanistic Insights: The HisE-catalyzed reaction is a pyrophosphohydrolysis, while the HisI-catalyzed reaction is a cyclohydrolysis.[12][14] Kinetic studies suggest that the intermediate PRAMP is channeled between the two active sites, although not through a physical tunnel.[12][14] The cyclohydrolase reaction is typically the rate-limiting step for the bifunctional enzyme.[12][14] In some organisms, HisE and HisI exist as separate monofunctional enzymes.[13]
N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase (HisA)
The fourth step is an isomerization reaction catalyzed by N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase (HisA; EC 5.3.1.16). This enzyme converts ProFAR to N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).
Imidazole Glycerol-Phosphate Synthase (HisF and HisH)
The fifth step is a complex reaction that links histidine biosynthesis with purine biosynthesis and is catalyzed by the heterodimeric enzyme imidazole glycerol-phosphate synthase (IGPS).[16][17] This bienzyme complex is composed of a glutaminase subunit, HisH, and a cyclase subunit, HisF.[16][18][19]
A Tale of Two Subunits: HisH is a glutamine amidotransferase that hydrolyzes glutamine to produce ammonia.[16][20][21] This ammonia then travels through a molecular tunnel to the active site of HisF.[22] HisF, the synthase subunit, catalyzes the reaction of ammonia with PRFAR to form imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a precursor in purine biosynthesis.[16][18][20] The binding of PRFAR to HisF allosterically activates the glutaminase activity of HisH by several thousand-fold, a classic example of V-type allostery.[16][18]
Imidazoleglycerol-Phosphate Dehydratase (HisB)
The sixth step in the pathway is the dehydration of imidazole glycerol phosphate (IGP) to imidazole acetol phosphate (IAP), catalyzed by imidazoleglycerol-phosphate dehydratase (IGPD; EC 4.2.1.19).[23][24][25]
A Unique Dehydration Mechanism: This enzyme is of significant biochemical interest because it catalyzes the removal of a non-acidic hydrogen atom.[23][25] In many organisms, IGPD is a monofunctional enzyme, but in some bacteria like Escherichia coli, it is the C-terminal domain of a bifunctional protein encoded by the hisB gene, which also possesses histidinol-phosphatase activity.[24][26] The enzyme requires a metal ion, typically Mn2+, for its catalytic activity.[23][25]
L-Histidinol-Phosphate Aminotransferase (HisC)
The seventh step involves the transamination of IAP to L-histidinol phosphate (Hol-P). This reaction is catalyzed by L-histidinol-phosphate aminotransferase (EC 2.6.1.9), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][27][28]
The Role of PLP: This enzyme transfers an amino group from L-glutamate to IAP, producing L-histidinol phosphate and 2-oxoglutarate.[27][28] The reaction follows a Ping-Pong Bi Bi mechanism.[29] The crystal structure of the E. coli enzyme has been solved, providing insights into its substrate binding and catalytic mechanism.[30] Plant histidinol-phosphate aminotransferases have been shown to have a high affinity for their substrate.[8]
Histidinol-Phosphate Phosphatase (HisB or a separate phosphatase)
The penultimate step is the hydrolysis of L-histidinol phosphate to L-histidinol and inorganic phosphate, catalyzed by histidinol-phosphate phosphatase (HPP; EC 3.1.3.15).[26][31][32][33]
Diversity in Enzyme Families: Two distinct classes of HPP enzymes have been identified. In organisms like E. coli, this activity is part of the bifunctional HisB protein, which belongs to the haloacid dehalogenase (HAD) superfamily.[26][31] In other bacteria, such as Bacillus subtilis, HPP is a monofunctional enzyme from the polymerase and histidinol phosphatase (PHP) family.[31] The PHP family enzymes possess a trinuclear metal center in their active site.[31][32][33]
and 2.10 Histidinol Dehydrogenase (HisD)
The final two steps of histidine biosynthesis, the oxidation of L-histidinol to L-histidinal and the subsequent oxidation of L-histidinal to this compound, are both catalyzed by a single enzyme, histidinol dehydrogenase (HDH; EC 1.1.1.23).[9][34][35][36]
A Two-Step Oxidation: This NAD+-dependent enzyme performs a four-electron oxidation.[34] The reaction proceeds through a tightly bound aldehyde intermediate.[34][36] In bacteria, HDH is typically a single polypeptide chain, whereas in fungi, it is the C-terminal domain of a multifunctional enzyme.[9][34] The structure of the E. coli enzyme reveals that it is a homodimer with one zinc ion per monomer, and its active site is formed by residues from both subunits.[36][37]
Summary of Key Enzymes
| Step | Enzyme Name | Gene (E. coli) | EC Number | Function |
| 1 | ATP-phosphoribosyltransferase | hisG | 2.4.2.17 | Condensation of ATP and PRPP to form PR-ATP.[5][7] |
| 2 | Phosphoribosyl-ATP pyrophosphatase | hisE | 3.6.1.31 | Hydrolysis of PR-ATP to PRAMP.[12][13] |
| 3 | Phosphoribosyl-AMP cyclohydrolase | hisI | 3.5.4.19 | Hydrolytic ring opening of PRAMP to form ProFAR.[12][13][15] |
| 4 | ProFAR isomerase | hisA | 5.3.1.16 | Isomerization of ProFAR to PRFAR. |
| 5 | Imidazole glycerol-phosphate synthase | hisF/hisH | 4.1.3.- / 3.5.1.- | Synthesis of IGP and AICAR from PRFAR and glutamine.[16][18][20] |
| 6 | Imidazoleglycerol-phosphate dehydratase | hisB | 4.2.1.19 | Dehydration of IGP to IAP.[23][24] |
| 7 | L-Histidinol-phosphate aminotransferase | hisC | 2.6.1.9 | Transamination of IAP to L-histidinol phosphate.[2][27][28] |
| 8 | Histidinol-phosphate phosphatase | hisB | 3.1.3.15 | Hydrolysis of L-histidinol phosphate to L-histidinol.[26][31] |
| 9 & 10 | Histidinol dehydrogenase | hisD | 1.1.1.23 | Two-step oxidation of L-histidinol to this compound.[34][35][36] |
Visualizing the this compound Synthesis Pathway
References
- 1. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. This compound: Biosynthesis and Uses_Chemicalbook [chemicalbook.com]
- 5. ATP Phosphoribosyl Transferase - Proteopedia, life in 3D [proteopedia.org]
- 6. Histidine - Wikipedia [en.wikipedia.org]
- 7. ATP phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. histidinol dehydrogenase - 1.1.1.23 [lbqp.unb.br]
- 10. researchgate.net [researchgate.net]
- 11. The structure of Escherichia coli ATP-phosphoribosyltransferase: identification of substrate binding sites and mode of AMP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Cycle of the Bifunctional Enzyme Phosphoribosyl-ATP Pyrophosphohydrolase/Phosphoribosyl-AMP Cyclohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphoribosyl-AMP cyclohydrolase - Wikipedia [en.wikipedia.org]
- 16. pnas.org [pnas.org]
- 17. Allosteric pathways in imidazole glycerol phosphate synthase [cris.unibo.it]
- 18. Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imidazole glycerol phosphate synthase from Thermotoga maritima. Quaternary structure, steady-state kinetics, and reaction mechanism of the bienzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazole glycerol phosphate synthase: the glutamine amidotransferase in histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glutamine amidotransferase - Wikipedia [en.wikipedia.org]
- 22. InterPro [ebi.ac.uk]
- 23. IGPD - Creative Enzymes [creative-enzymes.com]
- 24. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]
- 25. Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Histidinol-phosphatase - Wikipedia [en.wikipedia.org]
- 27. Histidinol-phosphate transaminase - Wikipedia [en.wikipedia.org]
- 28. uniprot.org [uniprot.org]
- 29. L-Histidinol phosphate aminotransferase from Salmonella typhimurium. Kinetic behavior and sequence at the pyridoxal-P binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Crystal structure of histidinol phosphate aminotransferase (HisC) from Escherichia coli, and its covalent complex with pyridoxal-5'-phosphate and l-histidinol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structural and Mechanistic Characterization of L-Histidinol Phosphate Phosphatase from the PHP Family of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Structural and mechanistic characterization of L-histidinol phosphate phosphatase from the polymerase and histidinol phosphatase family of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Histidinol dehydrogenase - Wikipedia [en.wikipedia.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 37. rcsb.org [rcsb.org]
The Pivotal Role of L-Histidine in the Molecular Architecture and Allosteric Regulation of Hemoglobin
<An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals in hematology, biochemistry, and pharmacology.
Abstract
L-Histidine, an essential amino acid, is of paramount importance to the structure and function of hemoglobin. Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as a versatile proton donor and acceptor, a metal ion coordinator, and a key player in allosteric regulation. This guide provides a comprehensive technical overview of the multifaceted contributions of this compound to hemoglobin, delving into the specific roles of the proximal and distal histidines in heme coordination and oxygen binding, their involvement in the Bohr effect, and their broader impact on the protein's buffering capacity. Methodological insights into studying these phenomena are also presented to equip researchers with a robust understanding of this critical amino acid's function in oxygen transport.
Introduction: The Hemoglobin-Histidine Symbiosis
Hemoglobin, the primary oxygen-transporting protein in erythrocytes, is a sophisticated molecular machine.[1][] Its ability to bind oxygen cooperatively in the lungs and release it in the tissues is a hallmark of allosteric regulation.[3] At the heart of this intricate mechanism lies the amino acid this compound. The imidazole side chain of histidine is uniquely suited to perform a variety of crucial functions within the hemoglobin tetramer due to its ability to exist in both neutral and protonated forms at physiological pH.[4][5] This guide will dissect the critical contributions of specific histidine residues to hemoglobin's structure and its remarkable oxygen-carrying capabilities.
The Architectural Significance of Histidine in the Heme Pocket
Each of the four globin chains in a hemoglobin molecule cradles a heme prosthetic group, which contains a central iron atom (Fe²⁺) responsible for reversibly binding oxygen.[1][6] Two specific histidine residues, highly conserved throughout evolution, play direct and indispensable roles in the architecture of this heme pocket: the proximal and distal histidines.[7][8]
The Proximal Histidine (F8): The Covalent Anchor
The proximal histidine, designated as His F8 (the eighth residue of the F helix), forms a direct covalent bond with the iron atom of the heme group at its fifth coordination site.[6][9][10][11] This bond physically anchors the heme within its hydrophobic pocket in the globin chain.[1][6]
The movement of the iron atom relative to the plane of the porphyrin ring upon oxygenation is a key event in hemoglobin's allosteric transition. In deoxyhemoglobin, the iron atom is pulled slightly out of the heme plane towards the proximal histidine.[10][12] Upon oxygen binding to the sixth coordination site, the iron atom moves back into the plane of the heme.[10][13] This seemingly small shift initiates a cascade of conformational changes, transmitted through the F helix to the rest of the subunit and ultimately to the other subunits in the tetramer, leading to the cooperative binding of subsequent oxygen molecules.[13]
The Distal Histidine (E7): The Gatekeeper and Stabilizer
Positioned on the opposite side of the heme from the proximal histidine is the distal histidine, or His E7 (the seventh residue of the E helix).[9][10] Unlike its proximal counterpart, the distal histidine does not form a covalent bond with the heme iron.[1] Instead, it plays several crucial roles in modulating ligand binding:
-
Steric Hindrance: The distal histidine sterically hinders the linear binding of carbon monoxide (CO) to the heme iron, which would otherwise have a much higher affinity than oxygen.[7][8][10] This forces CO to bind at a less favorable angle, reducing its binding affinity and mitigating its potential toxicity.[10]
-
Oxygen Stabilization: The distal histidine forms a hydrogen bond with the bound oxygen molecule, stabilizing the Fe-O₂ complex.[7][8][11][14] This interaction is critical for fine-tuning the oxygen affinity of hemoglobin.[7][8]
-
Ligand Entry and Exit: The distal histidine also acts as a gate, controlling the entry and exit of ligands into the heme pocket.[1][14][15]
The Functional Contribution of Histidine to Allosteric Regulation: The Bohr Effect
The Bohr effect describes the inverse relationship between hemoglobin's oxygen affinity and the acidity (pH) and concentration of carbon dioxide in the blood.[3][16] This physiological phenomenon is crucial for efficient oxygen delivery to metabolically active tissues, which produce higher levels of CO₂ and H⁺. Histidine residues are central to the molecular mechanism of the Bohr effect.[3][16]
In the lower pH environment of the tissues, specific histidine residues in hemoglobin become protonated.[16] This protonation leads to the formation of salt bridges that stabilize the deoxyhemoglobin (T-state) conformation, which has a lower affinity for oxygen.[16][17] Consequently, oxygen is more readily released. His-146 on the β-chain is a major contributor to the alkaline Bohr effect, forming a salt bridge with Asp-94 in the deoxy state when protonated.[3][17][18] As hemoglobin circulates back to the lungs, the higher pH causes deprotonation of these histidines, breaking the salt bridges and favoring the transition to the high-affinity oxyhemoglobin (R-state), thus promoting oxygen uptake.
| Histidine Residue | Location | Role in Bohr Effect | Consequence of Protonation |
| His-146 (β-chain) | C-terminus | Major contributor to the alkaline Bohr effect.[3][18] | Forms a salt bridge with Asp-94, stabilizing the T-state (deoxyhemoglobin).[16][17] |
| His-122 (α-chain) | α1-β2 interface | Contributes to the Bohr effect. | Involved in inter-subunit interactions that stabilize the T-state. |
| N-terminal Valine (α-chain) | N-terminus | Contributes to the Bohr effect through carbamate formation. | Reacts with CO₂ to form carbamate, releasing a proton that contributes to the pH drop. |
Histidine as a Physiological Buffer
Beyond its specific roles in the heme pocket and the Bohr effect, the numerous histidine residues throughout the hemoglobin molecule contribute significantly to the buffering capacity of blood.[19][20] With a pKa of approximately 6.8, the imidazole side chains of histidine are highly effective at accepting or donating protons at physiological pH, helping to maintain blood pH within a narrow range.[5][19] This buffering action is particularly important in managing the protons produced from the hydration of CO₂ in red blood cells.[19]
Experimental Methodologies for Studying Histidine's Role
A variety of experimental techniques are employed to elucidate the precise functions of histidine residues in hemoglobin.
Site-Directed Mutagenesis
This powerful technique allows researchers to replace specific histidine residues with other amino acids to probe their functional importance.[21][22][23][24] For example, replacing the distal histidine with a non-polar amino acid like glycine has been shown to dramatically increase the rate of oxygen dissociation, confirming the stabilizing role of the hydrogen bond formed by the native histidine.[14][15]
Experimental Protocol: Site-Directed Mutagenesis of a Histidine Residue in a Globin Gene
-
Plasmid Preparation: Isolate the plasmid containing the globin gene of interest from a bacterial culture (e.g., E. coli).
-
Primer Design: Design mutagenic primers that contain the desired nucleotide change to substitute the histidine codon with the codon for the new amino acid. The primers should also have sufficient flanking regions homologous to the template DNA.
-
PCR Mutagenesis: Perform polymerase chain reaction (PCR) using the plasmid template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the parental, methylated template DNA with a methylation-sensitive restriction enzyme (e.g., DpnI). This will leave the newly synthesized, mutated plasmids intact.
-
Transformation: Transform the mutated plasmids into competent E. coli cells.
-
Selection and Screening: Select for transformed cells (e.g., using antibiotic resistance) and screen colonies for the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant globin protein in a suitable expression system and purify it using standard chromatographic techniques.
X-ray Crystallography and Neutron Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of hemoglobin, allowing for the precise visualization of the positions of histidine residues and their interactions with the heme group and other amino acids.[12][25][26] Neutron crystallography is particularly valuable for directly determining the protonation states of histidine residues, which is crucial for understanding the mechanism of the Bohr effect.[27][28][29]
Spectroscopic Techniques
Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry can be used to determine the pKa values of individual histidine residues in both the oxy- and deoxy- states of hemoglobin.[30][31] These measurements provide direct evidence for the involvement of specific histidines in the Bohr effect.
Oxygen-Hemoglobin Dissociation Curve Analysis
The overall functional consequence of histidine modifications or changes in pH can be assessed by measuring the oxygen-hemoglobin dissociation curve.[32][33][34][35] This curve plots the percentage of hemoglobin saturation with oxygen as a function of the partial pressure of oxygen. Shifts in this curve to the right indicate a decrease in oxygen affinity, while shifts to the left indicate an increase.
Experimental Protocol: Determination of the Oxygen-Hemoglobin Dissociation Curve
-
Sample Preparation: Prepare a solution of purified hemoglobin or whole blood at a known concentration and in a buffer of a specific pH.
-
Deoxygenation: Fully deoxygenate the sample by bubbling it with an inert gas like nitrogen or argon in a tonometer.
-
Incremental Oxygenation: Introduce known, increasing partial pressures of oxygen into the tonometer.
-
Spectrophotometric Measurement: At each oxygen partial pressure, measure the absorbance of the hemoglobin solution at specific wavelengths to determine the percentage of oxyhemoglobin and deoxyhemoglobin.
-
Data Plotting: Plot the percentage of oxygen saturation against the partial pressure of oxygen to generate the dissociation curve.
-
P50 Determination: Determine the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. The P50 is a key indicator of oxygen affinity.
Conclusion
This compound is not merely a component of the hemoglobin protein; it is a linchpin of its structure and function. From the direct coordination of the heme iron by the proximal histidine to the fine-tuning of ligand affinity by the distal histidine, and the pH-dependent regulation of oxygen release via the Bohr effect, the unique properties of histidine's imidazole side chain are indispensable. A thorough understanding of these contributions is essential for researchers in hematology and for the development of novel therapeutics targeting hemoglobin function.
References
- 1. homework.study.com [homework.study.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Fe-Histidine bonds in stability of hemoglobin: Recognition of protein flexibility by Q Sepharose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the distal histidine in myoglobin and haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Proteins: Myoglobin & Hemoglobin | Basicmedical Key [basicmedicalkey.com]
- 11. Hemoglobin: Structure, Function and Allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Analysis of Fine Structure of Heme in Normal and Thalassemic HbE/F Hemoglobin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Hemoglobin and Myoglobin: Key Differences Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. Distal Histidine Stabilizes Bound O2 and Acts as a Gate for Ligand Entry in Both Subunits of Adult Human Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distal histidine stabilizes bound O2 and acts as a gate for ligand entry in both subunits of adult human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. doctor2023.jumedicine.com [doctor2023.jumedicine.com]
- 18. researchgate.net [researchgate.net]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. Video: Protein Buffers in Blood Plasma and Cells [jove.com]
- 21. Site-directed mutagenesis in hemoglobin. Effect of some mutations at protein interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. Site-directed mutagenesis of histidine residues involved in Cu(II) binding and reduction by sperm whale myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alteration of human myoglobin proximal histidine to cysteine or tyrosine by site-directed mutagenesis: characterization and their catalytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 26. Time-resolved x-ray crystallography of heme proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Visualizing the Bohr effect in hemoglobin: neutron structure of equine cyanomethemoglobin in the R state and comparison with human deoxyhemoglobin in the T state - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protonation states of histidine and other key residues in deoxy normal human adult hemoglobin by neutron protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protonation states of histidine and other key residues in deoxy normal human adult hemoglobin by neutron protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Studies on the heterotropic interaction of hemoglobin. I. Mass spectrometric method for determination of the pKa of the beta-146 histidine residue in human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Proton magnetic resonance studies of human hemoglobin. Histidine titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. biology.stackexchange.com [biology.stackexchange.com]
- 33. biorxiv.org [biorxiv.org]
- 34. High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 35. litfl.com [litfl.com]
An In-depth Technical Guide to the Metabolic Fate of L-Histidine in the Human Body
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Pivotal Role of L-Histidine
This compound is a nutritionally essential amino acid, distinguished by its imidazole side chain which confers unique chemical properties vital for a multitude of physiological processes.[1][2] Its ability to act as both a proton donor and acceptor near physiological pH makes it a frequent and critical participant in the catalytic sites of numerous enzymes.[3][4] Beyond its fundamental role in protein synthesis, this compound serves as a precursor to several bioactive molecules, placing it at a crucial intersection of metabolic pathways that influence everything from inflammatory responses and neurotransmission to one-carbon metabolism and antioxidant defense.[1][5] This guide provides a comprehensive exploration of the metabolic transformations of this compound within the human body, detailing the enzymatic pathways, regulatory mechanisms, and clinical implications relevant to advanced research and therapeutic development.
Part 1: The Major Catabolic Pathway: Conversion to Glutamate
The primary catabolic route for excess this compound occurs predominantly in the liver and skin, converting the amino acid into glutamate, which can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways.[3][6][7] This multi-step process is critical for nitrogen balance and links histidine degradation to folate-dependent one-carbon metabolism.[2][7]
Step 1: Deamination to Urocanic Acid
The gateway and rate-limiting step in histidine catabolism is the non-oxidative deamination of this compound to trans-urocanic acid and ammonia.[8] This reaction is catalyzed by the enzyme histidine ammonia-lyase (HAL) , also known as histidase.[4][7]
-
Causality: The expression and activity of histidase are regulated by dietary protein intake; high protein diets increase its activity to manage surplus histidine, while low protein diets decrease it.[1][8] This enzymatic control is crucial for maintaining histidine homeostasis.
Step 2: Hydration to Imidazolonepropionate
Trans-urocanic acid is subsequently hydrated by the enzyme urocanase to form 4-imidazolone-5-propionate.[6][9] This step effectively breaks the double bond introduced in the previous reaction, preparing the imidazole ring for cleavage. Urocanase is primarily found in the liver, meaning that in the epidermis, urocanic acid is the terminal product of histidine catabolism.[8]
Step 3: Ring Opening to FIGLU
The imidazole ring of 4-imidazolone-5-propionate is hydrolytically cleaved by imidazolonepropionase , yielding N-formiminoglutamate (FIGLU).[3][10] This irreversible step commits the carbon skeleton of histidine to further degradation.
Step 4: Transfer of Formimino Group to Yield Glutamate
In the final step, the formimino group of FIGLU is transferred to tetrahydrofolate (THF), a critical coenzyme in one-carbon metabolism. This reaction, catalyzed by glutamate formiminotransferase , produces L-glutamate and N⁵-formimino-THF.[3][7][10] This step is of high diagnostic and metabolic importance as it directly links histidine catabolism to the folate cycle.
Part 2: Key Biosynthetic Fates of this compound
While catabolism represents the fate of excess histidine, the amino acid is also a vital precursor for several molecules with potent biological activities.
Histamine Synthesis and Metabolism
Perhaps the most well-known fate of this compound is its conversion to histamine, a biogenic amine with roles as a neurotransmitter, a mediator of allergic and inflammatory responses, and a regulator of gastric acid secretion.[11][12][13]
-
Synthesis: Histamine is synthesized via a single decarboxylation step catalyzed by This compound decarboxylase (HDC) , a pyridoxal phosphate-dependent enzyme.[7] This enzyme is the rate-limiting step in histamine production and its expression is tightly regulated in cells such as mast cells, basophils, enterochromaffin-like (ECL) cells of the stomach, and histaminergic neurons.[7][11][14]
-
Metabolism: Once released, histamine is rapidly inactivated through two primary pathways to prevent excessive signaling:[12]
-
Methylation: In the central nervous system, the primary route is methylation by histamine-N-methyltransferase (HMT) to form tele-methylhistamine. This product is then oxidized by monoamine oxidase-B (MAO-B) to tele-methylimidazoleacetic acid.
-
Oxidation: In peripheral tissues, diamine oxidase (DAO) oxidizes histamine to imidazoleacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to imidazole-4-acetic acid.
-
Carnosine and Anserine Synthesis
In skeletal muscle and brain tissue, this compound is condensed with β-alanine to form the dipeptide carnosine .[5][6] This reaction is catalyzed by carnosine synthase and requires ATP.[2][7] Carnosine functions as a potent intracellular buffer, an antioxidant that scavenges reactive oxygen species, and an anti-glycating agent.[8] In many animal species, carnosine can be methylated to form anserine , which serves a similar function.[8][15]
Other Metabolic Derivatives
-
3-Methylhistidine: This modified amino acid is formed by the post-translational methylation of histidine residues in actin and myosin. It is not reutilized for protein synthesis upon muscle protein breakdown and is quantitatively excreted in the urine, making it a reliable biomarker for the rate of muscle protein catabolism.[6]
-
Ergothioneine: A sulfur-containing derivative of histidine, ergothioneine is a potent antioxidant that humans must obtain from their diet.
Part 3: Clinical Relevance and Pathophysiology
Defects in this compound metabolism can lead to specific clinical conditions, while its derivatives are central to many pathological processes.
Histidinemia: An Inborn Error of Metabolism
Histidinemia is a rare autosomal recessive disorder caused by a deficiency of the histidase (HAL) enzyme.[16][17]
-
Biochemical Profile: The enzymatic block leads to elevated concentrations of this compound in the blood, urine, and cerebrospinal fluid, and a corresponding decrease in its downstream metabolite, urocanic acid.[4][18]
-
Clinical Presentation: For decades, histidinemia was thought to be associated with developmental and intellectual disabilities. However, extensive follow-up from newborn screening programs has demonstrated that the vast majority of individuals with histidinemia are asymptomatic and the condition is now considered benign.[16][18][19] No specific treatment or dietary restriction is typically required.[18]
The Role of Urocanic Acid in Skin
In the epidermis, trans-urocanic acid, formed from histidine, acts as a major endogenous chromophore, absorbing UVB radiation and functioning as a natural sunscreen.[8][9][20] Upon UVB exposure, it isomerizes to cis-urocanic acid. This cis-isomer has been shown to have immunomodulatory properties, including the suppression of T-cell-mediated responses, which may play a role in preventing autoimmune reactions in the skin but could also contribute to the immunosuppressive environment that allows skin cancers to develop.[9][21]
| Enzyme | Pathway | Primary Location(s) | Substrate(s) | Product(s) | Clinical Significance |
| Histidase (HAL) | Catabolism | Liver, Skin | This compound | trans-Urocanic Acid, NH₃ | Deficiency causes Histidinemia.[16] |
| Urocanase | Catabolism | Liver | trans-Urocanic Acid | 4-Imidazolone-5-propionate | Deficiency leads to Urocanic Aciduria.[7] |
| Histidine Decarboxylase (HDC) | Biosynthesis | Mast cells, Basophils, Neurons, ECL cells | This compound | Histamine, CO₂ | Central to allergic reactions, gastric acid secretion, and neurotransmission.[11][14] |
| Carnosine Synthase | Biosynthesis | Skeletal Muscle, Brain | This compound, β-Alanine, ATP | Carnosine, ADP, Pi | Produces a key intracellular buffer and antioxidant.[2][7] |
| Histamine-N-methyltransferase (HMT) | Histamine Metabolism | CNS, various tissues | Histamine, SAM | tele-Methylhistamine, SAH | Primary histamine inactivation pathway in the brain. |
| Diamine Oxidase (DAO) | Histamine Metabolism | Peripheral Tissues | Histamine | Imidazoleacetaldehyde | Major histamine inactivation pathway in the periphery.[12] |
Part 4: Analytical Methodologies & Experimental Protocols
The quantification of this compound and its metabolites is crucial for diagnosing metabolic disorders and for research in pharmacology and physiology. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their specificity and sensitivity.[22][23]
Protocol: Quantification of this compound in Urine via HPLC
This protocol outlines a standard method for the analysis of this compound using HPLC with UV detection, a common and reliable technique in metabolic research.
1. Principle: This method employs mixed-mode chromatography to separate this compound from other urinary components.[22] The analyte is then quantified using a UV detector at a low wavelength (200 nm), where the imidazole ring exhibits absorbance.[22]
2. Reagents and Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (H₂SO₄)
-
Ultrapure water
-
Urine samples (first-morning void recommended)
-
0.22 µm syringe filters
-
HPLC system with UV detector
-
Primesep 100 mixed-mode column (or equivalent)
3. Step-by-Step Methodology:
-
Preparation of Mobile Phase:
-
Prepare a 0.1% H₂SO₄ buffer solution in ultrapure water.
-
The mobile phase consists of a 60:40 mixture of Acetonitrile and 0.1% H₂SO₄ buffer.
-
Degas the mobile phase thoroughly before use.
-
-
Preparation of Standards:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet cellular debris.
-
Dilute the supernatant 1:10 with the mobile phase. The dilution factor may need optimization depending on expected concentrations.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Equilibrate the Primesep 100 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to 200 nm.
-
Inject 10 µL of each standard and sample.
-
Record the chromatogram and identify the this compound peak based on the retention time of the standard.
-
-
Data Analysis:
-
Integrate the peak area for this compound in both standards and samples.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve, accounting for the dilution factor. Normal urinary histidine levels can range from 130–2100 µM.[24]
-
Conclusion
The metabolic fate of this compound is multifaceted, extending far beyond its role as a protein constituent. Its primary catabolic pathway in the liver not only serves to eliminate excess amino acid but also integrates with central energy and one-carbon metabolism. Concurrently, tissue-specific biosynthetic pathways convert this compound into powerful signaling molecules like histamine and protective dipeptides like carnosine, underscoring its profound impact on human physiology. Understanding these intricate pathways, their enzymatic control, and their clinical manifestations is essential for professionals in biomedical research and drug development, opening avenues for novel diagnostic markers and therapeutic interventions targeting a wide range of diseases from metabolic disorders to inflammatory conditions.
References
- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 6. Histidine - Wikipedia [en.wikipedia.org]
- 7. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Urocanic acid - Wikipedia [en.wikipedia.org]
- 10. Reactome | Histidine catabolism [reactome.org]
- 11. Frontiers | Molecular Regulation of Histamine Synthesis [frontiersin.org]
- 12. Histamine - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. Histamine synthesis and lessons learned from histidine decarboxylase deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Histidine Supplementation on Amino Acid Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histidinemia - Wikipedia [en.wikipedia.org]
- 17. medlineplus.gov [medlineplus.gov]
- 18. Orphanet: Histidinemia [orpha.net]
- 19. drugtodayonline.com [drugtodayonline.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 23. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fluorimetric Method for the Determination of Histidine in Random Human Urine Based on Zone Fluidics - PMC [pmc.ncbi.nlm.nih.gov]
Natural Dietary Sources of L-Histidine for Laboratory Animals: Formulation, Analysis, and Experimental Considerations
An In-depth Technical Guide for Researchers
Abstract
L-Histidine is an essential amino acid for most animal species, playing a critical role in protein synthesis, enzyme function, and as a precursor to vital biomolecules such as histamine and carnosine.[1][2][3][4] For researchers in physiology, nutrition, and drug development, precise control over dietary this compound levels in laboratory animals is paramount for study reproducibility and validity. This guide provides a comprehensive overview of the natural dietary sources of this compound suitable for laboratory animal diet formulation. It details the this compound content of common protein ingredients, provides step-by-step protocols for diet formulation and analysis, and discusses the scientific rationale behind ingredient selection to ensure experimental integrity.
The Indispensable Role of this compound in Animal Physiology
This compound must be obtained through the diet for most mammals, fish, and poultry as they cannot synthesize it de novo.[2][3] Its imidazole side chain is unique among amino acids, allowing it to participate in enzymatic reactions and act as a proton buffer.[5][6]
Key physiological functions include:
-
Protein Synthesis: As a fundamental building block of proteins, it is essential for growth and tissue repair.[1][7]
-
Precursor to Histamine: Decarboxylation of this compound forms histamine, a neurotransmitter and mediator of immune responses and gastric acid secretion.[5][7]
-
Carnosine Synthesis: this compound is a limiting factor for the synthesis of carnosine (a dipeptide with strong antioxidant properties), which is crucial for buffering pH in muscle tissue.[2][3][7]
-
Hemoglobin Function: It is a key component of hemoglobin, playing a role in oxygen exchange.[5]
Deficiency can lead to adverse effects such as weight loss, decreased serum albumin, and the development of cataracts in certain species like kittens and Atlantic salmon.[2][5][8] Conversely, excessive intake can also induce growth retardation and metabolic dysfunction, highlighting the need for precise dietary control in research settings.[2][3]
This compound Metabolic Pathway Overview
The following diagram illustrates the primary metabolic fates of dietary this compound.
Caption: Key metabolic pathways of this compound.
Natural Protein Sources for this compound in Laboratory Diets
The selection of a protein source is a critical decision in formulating laboratory animal diets. The choice impacts not only the this compound content but also the overall amino acid profile, presence of confounding biological compounds (e.g., phytoestrogens), and digestibility. Diets can be broadly categorized as natural-ingredient diets, which are complex and variable, and purified diets, which use refined ingredients for maximum control and reproducibility.[9][10] For most research applications requiring precise nutrient control, purified diets are the standard.
Common protein sources used in purified diets include:
-
Animal-Based Proteins: Primarily casein (from milk) and fish meal.
-
Plant-Based Proteins: Primarily soy protein isolate, but also corn, wheat, and pea proteins.[5][11][12]
Quantitative Comparison of this compound in Common Feed Ingredients
The this compound content can vary between sources. The following table summarizes typical this compound concentrations in commonly used, commercially available protein ingredients.
| Ingredient | Protein Source | Typical this compound Content (% of Crude Protein) | Key Considerations for Researchers |
| Casein | Animal (Milk) | ~3.1% | Gold standard for purified diets; low in sulfur amino acids (methionine/cystine); virtually free of phytoestrogens.[10][13][14] |
| Soy Protein Isolate | Plant (Soybean) | ~2.6% | High-quality plant protein; contains isoflavones (phytoestrogens) which can have biological activity.[10][15] |
| Fish Meal | Animal (Fish) | ~2.2 - 3.5% | Rich in essential fatty acids; composition can be variable; often used in aquaculture and some rodent diets.[16][17] |
| Blood Meal | Animal (Blood) | ~4.0 - 6.0% | Extremely high in histidine; historically used to prevent cataracts in salmon but less common now in purified rodent diets.[8] |
| Wheat Gluten | Plant (Wheat) | ~2.0% | Often used in combination with other proteins to balance the amino acid profile.[17] |
Note: Values are approximate and can vary based on the specific batch and processing method. Direct analysis is recommended for precise formulation.
Experimental Design & Diet Formulation
Controlling dietary this compound allows researchers to investigate its specific roles. For example, studies in mice have shown that restricting dietary histidine can reduce adiposity and reverse diet-induced obesity, independent of the energy-balance hormone FGF21.[18][19] Such studies are only possible using purified, amino acid-defined diets where individual components can be precisely manipulated.[9][10]
Workflow for Custom Diet Formulation and Validation
The process of creating a custom diet for a research study involves careful planning, formulation, and validation.
Caption: Workflow for formulating and validating a custom research diet.
Protocol: Formulation of a Purified Rodent Diet (AIN-93G Base) with 0.4% this compound
This protocol describes the formulation of a diet based on the widely accepted AIN-93G standard, using casein as the primary protein source and supplementing with crystalline this compound.
Objective: To create 1 kg of a purified diet containing 20% protein (from casein) and a final this compound concentration of 0.4% by weight.
Materials:
-
Vitamin-Free Casein
-
Cornstarch, Sucrose (Carbohydrate sources)
-
Soybean Oil (Fat source)
-
Cellulose (Fiber source)
-
AIN-93G Mineral Mix
-
AIN-93G Vitamin Mix
-
L-Cystine (to supplement casein)
Methodology:
-
Calculate Protein Contribution:
-
The AIN-93G diet contains 200 g of protein per kg. We will use casein for this.
-
Ingredient Mass: 200 g Casein.
-
-
Calculate this compound from Casein:
-
Casein contains approximately 3.1% this compound by protein weight.
-
Histidine from Casein = 200 g * 0.031 = 6.2 g.
-
-
Calculate Target this compound:
-
The target is 0.4% of the total 1 kg diet.
-
Target Histidine = 1000 g * 0.004 = 4.0 g.
-
-
Analyze and Adjust:
-
The histidine supplied by the casein (6.2 g) exceeds the target (4.0 g). This scenario illustrates a key challenge. To achieve a lower level, one must switch to an L-amino acid-defined diet where every amino acid is added individually, providing ultimate control.[10][22]
-
Revised Objective: Let's formulate an L-amino acid defined diet for 0.4% this compound (4.0 g/kg). The AIN-93G L-Amino Acid defined diet calls for 4.5 g/kg of this compound.[22] We will adjust this specific component.
-
-
Formulation of L-Amino Acid Defined Diet (Modified AIN-93G):
-
This compound: 4.0 g
-
Other Amino Acids: Use the amounts specified in the standard AIN-93G L-AA formula (e.g., L-Arginine 6.3g, L-Lysine HCl 16.1g, etc.), ensuring the total protein equivalent is maintained.[22]
-
Carbohydrates: 397.5 g Cornstarch, 132 g Sucrose.
-
Fat: 70 g Soybean Oil.
-
Fiber: 50 g Cellulose.
-
Mineral & Vitamin Mixes: 35 g AIN-93G Mineral Mix, 10 g AIN-93G Vitamin Mix.
-
Add other required components like choline bitartrate.
-
Total Mass: Sum all ingredients to ensure they equal 1000 g. Adjust a non-critical component like cornstarch if necessary.
-
Analytical Validation of this compound Content
Trust in experimental outcomes begins with verifying the diet itself. It is crucial to analytically confirm the this compound concentration of the final diet formulation. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for amino acid analysis in feed.[23]
Protocol: Determination of this compound in Animal Feed via HPLC
Principle: The feed sample is hydrolyzed to break down proteins into their constituent amino acids. The resulting hydrolysate is then analyzed by HPLC, often involving derivatization to make the amino acids detectable by UV or fluorescence detectors.
Methodology:
-
Sample Preparation & Hydrolysis:
-
Accurately weigh approximately 100-200 mg of the homogenized feed sample into a hydrolysis tube.
-
Add 5-10 mL of 6N Hydrochloric Acid (HCl).
-
Flush the tube with nitrogen gas to create an inert atmosphere, preventing oxidative degradation of amino acids.
-
Seal the tube and place it in an oven at 110°C for 24 hours to hydrolyze the proteins.
-
After cooling, filter the hydrolysate to remove any particulate matter.
-
Neutralize the sample and dilute it to a known volume with an appropriate buffer.
-
-
Derivatization (Example: OPA method):
-
Mix a small aliquot of the diluted hydrolysate with an o-phthaldialdehyde (OPA) reagent. OPA reacts with primary amines (like histidine) to form a fluorescent derivative. This is often done automatically by an autosampler just before injection.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using two solvents (e.g., Solvent A: aqueous buffer; Solvent B: acetonitrile/methanol) is employed to separate the different amino acid derivatives.
-
Detection: A fluorescence detector is used to detect the OPA-derivatized amino acids as they elute from the column.
-
Quantification: A calibration curve is generated using known concentrations of an this compound standard. The peak area of this compound in the sample is compared to this curve to determine its concentration.[23][24]
-
-
Data Validation:
-
Run a certified reference material or a spiked sample to verify the accuracy and recovery of the method.
-
The coefficient of variation between replicate analyses should be within acceptable limits (typically <10%).
-
Conclusion
The precise manipulation of dietary this compound is a powerful tool for investigating its diverse roles in animal physiology and disease. A thorough understanding of the this compound content in natural protein sources like casein, soy, and fish meal is the foundation for formulating research diets.[5][14][25] For studies requiring the highest degree of precision and control, such as investigating the metabolic effects of histidine restriction, L-amino acid defined diets are indispensable.[18][19][22] The experimental design must be supported by rigorous analytical validation of the final diet to ensure that observed physiological effects are directly attributable to the intended dietary manipulation. This integrated approach of careful formulation and empirical verification upholds the principles of scientific integrity and produces reliable, reproducible data critical for advancing research.
References
- 1. madbarn.com [madbarn.com]
- 2. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Histidine Supplementation on Amino Acid Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histidine - Nutrition - WikiVet English [en.wikivet.net]
- 6. The Role of Histidine in Aquatic Animal Nutrition - Polifar [polifar.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Effective replacement of blood meal by this compound in diets for salmon | Engormix [en.engormix.com]
- 9. inotiv.com [inotiv.com]
- 10. General Considerations for Feeding and Diet Formulation - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How this compound Functions in the Body and Where to Get It [verywellhealth.com]
- 12. Frontiers | Combining Plant Proteins to Achieve Amino Acid Profiles Adapted to Various Nutritional Objectives—An Exploratory Analysis Using Linear Programming [frontiersin.org]
- 13. mpbio.com [mpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of casein and soy flour proteins on aminoacid content in the liver of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Regulation of metabolic health by dietary histidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of metabolic health by dietary histidine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wholesale this compound Powder Feed Grade 98% Manufacturers Factory Price - GREEN AGRI [greenagribio.com]
- 21. Daesang Ingredient [ingredient.daesang.com]
- 22. L-Amino Acid Diets | Dyets, Inc. [dyets.com]
- 23. researchgate.net [researchgate.net]
- 24. aafco.org [aafco.org]
- 25. Top 10 Foods Highest in Histidine [myfooddata.com]
L-Histidine as a Bifurcating Precursor: A Technical Guide to the Biosynthesis of Histamine and Carnosine
Abstract
L-histidine, a nutritionally essential amino acid, serves as a critical nexus in cellular metabolism, giving rise to bioactive molecules with profound physiological implications.[1][2] This guide provides a detailed examination of two major metabolic fates of this compound: its conversion into the biogenic amine histamine and the dipeptide carnosine. We will dissect the enzymatic machinery, catalytic mechanisms, and complex regulatory networks that govern these biosynthetic pathways. Furthermore, this document offers field-proven experimental protocols for the quantitative analysis of these pathways, designed to support researchers and drug development professionals in their scientific endeavors. The unique chemical properties of this compound, particularly its imidazole side chain, are central to its function in these transformations and the biological activities of the resulting products.[1][3][4]
Part 1: The Histamine Biosynthesis Pathway: A Single-Step Decarboxylation
The synthesis of histamine from this compound is a direct and elegant biochemical process, catalyzed by a single, highly specialized enzyme. This pathway is the sole source of endogenous histamine, a potent mediator in neurotransmission, immune responses, and gastric acid secretion.[5][6][7]
Enzymatic Conversion: The Role of Histidine Decarboxylase (HDC)
The conversion of this compound to histamine is an irreversible decarboxylation reaction executed exclusively by the enzyme this compound decarboxylase (HDC; EC 4.1.1.22).[5][7] This enzyme utilizes pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as an essential cofactor to facilitate the removal of the carboxyl group from the this compound backbone.[4][6][8]
The reaction proceeds as follows: this compound → Histamine + CO₂
This enzymatic step is the rate-limiting factor in histamine production, making HDC a primary target for pharmacological modulation of histamine levels in various physiological and pathological states.[9][10]
Catalytic Mechanism and Enzyme Regulation
HDC is initially synthesized as a 74 kDa proenzyme that is enzymatically inactive.[5] Post-translational processing involves proteolytic cleavage, removing a C-terminal portion to yield the active 54 kDa enzyme, which then assembles into a functional homodimer.[5][10][11]
The catalytic cycle begins with the formation of a Schiff base between the aldehyde group of the PLP cofactor and a lysine residue (Lys-305) in the enzyme's active site.[5] The substrate, this compound, displaces the lysine to form a new Schiff base with PLP. This intermediate facilitates the decarboxylation, releasing CO₂. Subsequent protonation and hydrolysis release the product, histamine, and regenerate the PLP-lysine Schiff base, preparing the enzyme for another catalytic cycle.[5][9]
Histamine synthesis is tightly regulated and localized to specific cell types, including mast cells, basophils, enterochromaffin-like (ECL) cells of the stomach, and histaminergic neurons in the brain.[6][12][13] Regulation occurs primarily at the level of HDC gene expression, which can be upregulated by various stimuli such as cytokines (e.g., IL-3, IL-4, IL-18), hormones (e.g., gastrin), and neurotransmitters.[7][12][13][14] For instance, in mast cells, the cross-linking of IgE receptors robustly induces HDC expression and subsequent histamine synthesis.[12] Conversely, histamine itself can exert feedback inhibition on its own synthesis and release via H3 receptors.[5]
Visualization: this compound to Histamine Pathway
Caption: Enzymatic conversion of this compound to Histamine by HDC.
Part 2: The Carnosine Biosynthesis Pathway: An ATP-Dependent Ligation
In parallel to histamine synthesis, this compound can be utilized in an ATP-dependent reaction to form the dipeptide carnosine (β-alanyl-L-histidine). Carnosine is highly concentrated in excitable tissues like skeletal muscle and the brain, where it functions as a potent intracellular buffer, antioxidant, and metal ion chelator.[15][16][17][18]
Enzymatic Conversion: The Role of Carnosine Synthase (CARNS1)
The synthesis of carnosine is catalyzed by carnosine synthase (CARNS1; EC 6.3.2.11), an enzyme belonging to the ATP-grasp superfamily of ligases.[19][20] This enzyme facilitates the formation of a peptide bond between this compound and another amino acid, β-alanine.[16][21] The reaction is energetically driven by the hydrolysis of ATP to ADP and inorganic phosphate.[19][20]
The reaction is as follows: this compound + β-Alanine + ATP → Carnosine + ADP + Pi
Unlike histamine synthesis, this pathway is limited by the availability of β-alanine, not this compound.[17][21][22][23] Therefore, physiological concentrations of carnosine are most effectively increased by supplementation with β-alanine.[17][22]
Mechanism and Regulation
CARNS1 has a broad substrate specificity and can also synthesize related dipeptides like homocarnosine (using GABA instead of β-alanine), although it shows a marked preference for β-alanine.[15][24] The catalytic mechanism, characteristic of ATP-grasp enzymes, involves the activation of a carboxyl group via phosphorylation by ATP, followed by a nucleophilic attack from the amino group of the second substrate to form the peptide bond.
The regulation of carnosine synthesis is primarily dependent on the intracellular concentration of its precursors, especially β-alanine.[21][22] β-alanine is synthesized in the liver and transported to tissues like muscle and brain for carnosine production.[21] The expression and activity of CARNS1 itself are also subject to regulation, although these mechanisms are less understood. The breakdown of carnosine is mediated by two types of enzymes known as carnosinases (CN1 and CN2), which hydrolyze the dipeptide back into its constituent amino acids, thereby controlling its tissue levels.[19][21][25]
Visualization: this compound to Carnosine Pathway
References
- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Biosynthesis and Uses_Chemicalbook [chemicalbook.com]
- 3. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulation of histidine decarboxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Frontiers | Molecular Regulation of Histamine Synthesis [frontiersin.org]
- 11. [Molecular biology of this compound decarboxylase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iheartgains.com [iheartgains.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Carnosine - Wikipedia [en.wikipedia.org]
- 18. Carnosine: its properties, functions and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physiological Roles of Carnosine in Myocardial Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carnosine synthase - Wikipedia [en.wikipedia.org]
- 21. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US20170211105A1 - Biosynthetic production of carnosine and beta-alanine - Google Patents [patents.google.com]
- 23. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. books.rsc.org [books.rsc.org]
- 25. journals.physiology.org [journals.physiology.org]
Methodological & Application
Protocol for L-Histidine supplementation in mammalian cell culture media.
Introduction: The Critical Role of L-Histidine in Modern Cell Culture
This compound is an essential amino acid that plays a multifaceted and indispensable role in the growth and productivity of mammalian cells in culture. Beyond its fundamental function as a building block for protein synthesis, its unique imidazole side chain, with a pKa near physiological pH, makes it an effective biological buffer, crucial for maintaining stable culture conditions.[1][2] In the context of biopharmaceutical production, particularly for monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells, maintaining an optimal this compound concentration is paramount for ensuring high titers, product quality, and stability.[2][3] An inadequate supply of this compound can lead to limitations in protein synthesis, while excessive levels may have detrimental effects on cell growth and metabolism. Therefore, a well-defined this compound supplementation strategy is a critical component of a robust and optimized cell culture process. This guide provides a comprehensive overview and detailed protocols for the effective supplementation of this compound in mammalian cell culture media.
The Multifaceted Functions of this compound in Cell Culture
This compound's importance in cell culture stems from several key biochemical properties:
-
Protein Synthesis: As one of the 20 proteinogenic amino acids, this compound is essential for the synthesis of cellular proteins and recombinant therapeutic proteins.[4]
-
pH Buffering: The imidazole side chain of this compound has a pKa of approximately 6.0, allowing it to act as a proton donor or acceptor within the physiological pH range of most cell cultures (typically pH 6.8-7.4). This buffering capacity helps to mitigate pH fluctuations caused by cellular metabolism, such as the production of lactic acid.[1][2]
-
Precursor to Histamine and Carnosine: this compound is a precursor for the biosynthesis of histamine, a signaling molecule, and carnosine, a dipeptide with antioxidant properties.[4]
-
Impact on Recombinant Protein Stability: In the formulation of biotherapeutics like monoclonal antibodies, this compound is a widely used buffer that has been shown to reduce protein aggregation and enhance stability.[1][2][3]
Application Notes & Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
The preparation of a concentrated, sterile stock solution of this compound is the first step in developing a supplementation strategy. This compound is soluble in water, and its solubility can be influenced by pH.[4]
Materials:
-
This compound powder (cell culture grade, non-animal source recommended)
-
Cell culture grade water (e.g., Water for Injection - WFI)
-
Sterile conical tubes or bottles
-
0.22 µm sterile filter
-
Sterile syringes
-
Laminar flow hood or biosafety cabinet
-
Calibrated pH meter and balances
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for this compound is 100 mM to 200 mM. Higher concentrations may be achievable but increase the risk of precipitation, especially at neutral pH.
-
Weighing and Dissolution:
-
In a laminar flow hood, weigh the required amount of this compound powder. For example, for 100 mL of a 200 mM solution, weigh 3.104 g of this compound (MW: 155.15 g/mol ).
-
Add the powder to a sterile container with approximately 80% of the final volume of cell culture grade water.
-
Mix thoroughly using a sterile magnetic stir bar or by gentle swirling until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
-
pH Adjustment (Optional but Recommended):
-
The natural pH of a dissolved this compound solution will be slightly alkaline. For improved stability and compatibility with most culture media, it is advisable to adjust the pH to near neutral (7.0-7.4).
-
Use a sterile-filtered, dilute solution of HCl or NaOH to adjust the pH. Add the acid or base dropwise while monitoring the pH.
-
-
Final Volume Adjustment: Once the this compound is fully dissolved and the pH is adjusted, bring the solution to the final volume with cell culture grade water.
-
Sterile Filtration:
-
Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm sterile filter into a final sterile container.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination from repeated use.
-
Store the aliquots at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation | Rationale |
| This compound Source | Cell culture grade, non-animal origin | Minimizes risk of adventitious agents. |
| Solvent | Cell culture grade water (WFI) | Ensures purity and avoids contaminants. |
| Stock Concentration | 100 mM - 200 mM | Balances concentration with solubility to prevent precipitation. |
| pH Adjustment | Adjust to 7.0 - 7.4 | Enhances stability and compatibility with culture media. |
| Sterilization | 0.22 µm sterile filtration | Standard method for heat-labile solutions. |
| Storage | 2-8°C (short-term) or -20°C (long-term) in aliquots | Prevents degradation and contamination. |
Protocol 2: Experimental Design for Optimizing this compound Concentration
The optimal this compound concentration can vary significantly depending on the cell line, basal medium, and process parameters. A Design of Experiments (DoE) approach is highly recommended for efficiently determining the optimal concentration range.[5]
Objective: To determine the optimal this compound concentration for maximizing viable cell density (VCD), cell viability, and recombinant protein titer in a fed-batch culture.
Experimental Setup:
-
Cell Line: A well-characterized recombinant CHO cell line producing a monoclonal antibody.
-
Basal Medium: A chemically defined basal medium with a known, moderate concentration of this compound.
-
Feed Medium: A concentrated feed supplement that contains other essential nutrients but allows for independent supplementation of this compound.
-
Culture System: Shake flasks or a small-scale bioreactor system (e.g., ambr® 15).
Experimental Design (Example using a simple titration):
-
Establish a Control Group: This group will receive the basal and feed media without any additional this compound supplementation.
-
Set Up Experimental Groups: Create a series of culture conditions with increasing concentrations of supplemented this compound. A typical range to investigate would be from 0 mM to 10 mM final concentration in the culture.
-
Group 1: Control (0 mM supplemental this compound)
-
Group 2: 2 mM supplemental this compound
-
Group 3: 4 mM supplemental this compound
-
Group 4: 6 mM supplemental this compound
-
Group 5: 8 mM supplemental this compound
-
Group 6: 10 mM supplemental this compound
-
-
Inoculation and Culture Maintenance: Inoculate all conditions at the same initial viable cell density. Maintain all other culture parameters (temperature, pH, dissolved oxygen, feeding schedule) consistently across all groups.
-
Data Collection: Monitor the cultures daily for the following key performance indicators:
-
Viable Cell Density (VCD) and Viability
-
Glucose and Lactate concentrations
-
Ammonia concentration
-
Product (e.g., mAb) titer
-
This compound concentration in the spent media (using HPLC or a specific assay)
-
Data Analysis and Interpretation:
-
Plot the key performance indicators against the supplemented this compound concentration.
-
Identify the concentration range that results in the highest VCD, extended viability, and maximum product titer.
-
Analyze the metabolic data to understand the impact of this compound supplementation on glucose consumption and waste product formation.
-
The optimal this compound concentration will be the one that provides the best balance of cell growth, productivity, and metabolic efficiency.
Visualization of Key Concepts
This compound's Role in Cellular Metabolism and Protein Production
Caption: this compound uptake and its primary metabolic fates in a mammalian cell.
Workflow for Optimizing this compound Supplementation
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. landing1.gehealthcare.com [landing1.gehealthcare.com]
Application Notes and Protocols for L-Histidine in Immobilized Metal Affinity Chromatography (IMAC)
Introduction: The Strategic Role of L-Histidine in High-Fidelity Protein Purification
Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins engineered to feature a polyhistidine tag (His-tag).[1][2][3] This affinity chromatography method leverages the strong and specific interaction between the imidazole rings of histidine residues and chelated transition metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), immobilized on a stationary phase.[1][3][4] The versatility and high efficiency of IMAC have made it a widely adopted method in academic research and industrial drug development, capable of achieving up to 95% purity in a single step.[1][3][5][6]
While imidazole is the conventional eluting agent due to its structural similarity to the histidine side chain, its use can sometimes necessitate high concentrations that may impact the stability and activity of sensitive proteins.[7][8] Furthermore, lowering the pH to elute the protein is another common strategy, but this can lead to protein denaturation and loss of function.[3][8] This application note details the use of this compound as a gentle and effective alternative for eluting His-tagged proteins from IMAC resins, a method that can preserve protein integrity and biological activity.[9]
The Chemistry of Elution: this compound as a Competitive Agent
The fundamental principle of IMAC elution is competitive displacement. The His-tagged protein is bound to the metal-charged resin via coordination bonds between the nitrogen atoms in the imidazole rings of the histidine residues and the immobilized metal ion.[1][3] To release the protein, a competing molecule is introduced that has a higher affinity or is present at a sufficiently high concentration to displace the His-tag from the metal ion.
This compound, being the very amino acid that constitutes the affinity tag, serves as an ideal competitive agent. Its imidazole side chain effectively competes for the same metal ion binding sites occupied by the polyhistidine tag on the recombinant protein. This gentle competition allows for the elution of the target protein under mild, near-physiological pH conditions, thereby minimizing the risk of denaturation or inactivation.[9]
Visualizing the IMAC Workflow with this compound Elution
The following diagram illustrates the key stages of the IMAC process, from initial column preparation to the final elution of the purified protein using this compound.
Caption: IMAC workflow from preparation to this compound elution.
Protocol 1: Buffer Preparation for this compound IMAC
The success of any chromatographic separation hinges on the quality and composition of the buffers. For this compound based IMAC, it is crucial to prepare buffers of high purity to avoid interference with the purification process.
Data Presentation: Buffer Composition Table
| Buffer Component | Binding Buffer | Wash Buffer | Elution Buffer | Stripping Buffer | Recharging Solution |
| Sodium Phosphate | 20-50 mM | 20-50 mM | 20-50 mM | 20 mM | - |
| NaCl | 0.3-0.5 M | 0.3-0.5 M | 0.3-0.5 M | 0.5 M | - |
| Imidazole | 10-40 mM | 20-60 mM | - | - | - |
| This compound | - | - | 50-250 mM | - | - |
| EDTA | - | - | - | 50-100 mM | - |
| Metal Salt (e.g., NiSO₄) | - | - | - | - | 0.1 M |
| pH | 7.4-8.0 | 7.4-8.0 | 7.4-8.0 | 8.0 | - |
Note on Imidazole in Binding/Wash Buffers: The inclusion of a low concentration of imidazole in the binding and wash buffers is a common practice to minimize the non-specific binding of endogenous host cell proteins that may have exposed histidine residues.[4][7][10] The optimal concentration is protein-dependent and may require empirical determination.[11]
Step-by-Step Buffer Preparation:
-
Reagent Quality: Use high-purity water and analytical grade reagents for all buffer preparations. High-purity imidazole is recommended to minimize absorbance at 280 nm.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 1 M Sodium Phosphate, 5 M NaCl, 1 M this compound) to facilitate the preparation of working solutions.
-
pH Adjustment: After combining the buffer components, adjust the pH to the desired value using concentrated HCl or NaOH. Ensure the pH is measured at the temperature at which the chromatography will be performed.
-
Filtration: Filter all buffers through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the chromatography column.
Protocol 2: Step-by-Step IMAC using this compound Elution
This protocol provides a general guideline for the purification of a His-tagged protein using an IMAC column with this compound as the eluent. Optimization will be necessary for each specific protein.
Sample Preparation
-
Lyse cells expressing the His-tagged protein using standard methods (e.g., sonication, French press).
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30-60 minutes at 4°C to pellet cellular debris.
-
Filter the supernatant through a 0.45 µm filter to clarify the lysate. If the sample is highly viscous, consider dilution with binding buffer or treatment with DNase/RNase.
-
Add NaCl and imidazole to the clarified lysate to match the concentrations in the Binding Buffer.
Column Preparation
-
If using an uncharged resin, wash with several column volumes (CVs) of water.
-
Charge the resin with the desired metal ion by passing 2-5 CVs of a 0.1 M metal salt solution (e.g., NiSO₄) through the column.
-
Wash the column with 5-10 CVs of deionized water to remove excess metal ions.
-
Equilibrate the column with 5-10 CVs of Binding Buffer until the pH and conductivity are stable.
Protein Binding, Wash, and Elution
Caption: The core steps of the IMAC purification cycle.
-
Binding: Load the prepared sample onto the equilibrated column. The flow rate should be optimized to allow sufficient residence time for the protein to bind to the resin.
-
Wash: Wash the column with 5-10 CVs of Wash Buffer to remove unbound and weakly bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Apply the this compound Elution Buffer to the column. A step gradient (e.g., a single concentration of this compound) is often sufficient. For proteins that are difficult to separate, a linear gradient of increasing this compound concentration (e.g., 0 to 250 mM over 20 CVs) can be employed to resolve proteins with different binding affinities.[7]
-
Fraction Collection: Collect fractions throughout the elution step and monitor the protein concentration using UV absorbance at 280 nm.
Post-Elution Processing and Column Regeneration
-
Pool the fractions containing the purified protein.
-
If necessary, remove the this compound from the purified protein sample using dialysis or a desalting column.
-
To regenerate the column, wash with 5-10 CVs of Stripping Buffer (containing EDTA) to remove the metal ions.
-
Wash with several CVs of deionized water. The column can then be recharged with metal ions for subsequent use or stored in an appropriate solution (e.g., 20% ethanol).
Troubleshooting and Optimization
-
Low Yield: If the protein yield is low, consider reducing the imidazole concentration in the binding/wash buffers or decreasing the this compound concentration in the elution buffer. Ensure the pH of all buffers is correct.
-
Low Purity: If the final product contains contaminants, increase the imidazole concentration in the wash buffer to remove more non-specifically bound proteins.[7][10] A shallow this compound elution gradient can also improve separation.
-
Protein Precipitation: If the protein precipitates upon elution, it may be due to the high protein concentration. Try eluting with a larger volume of buffer or directly into a buffer that is known to maintain the protein's solubility.
Conclusion
The use of this compound as an eluent in Immobilized Metal Affinity Chromatography presents a valuable, mild alternative to traditional elution methods. By acting as a natural competitor for the immobilized metal ions, this compound facilitates the recovery of His-tagged proteins while preserving their structural integrity and biological function.[9] While optimization of buffer composition and elution conditions is essential for each specific protein, the protocols and principles outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully implement this compound-based IMAC in their protein purification workflows.
References
- 1. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Immobilized Metal Ion Affinity Chromatography of Histidine-Tagged Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. labcompare.com [labcompare.com]
- 8. iavphs.org.in [iavphs.org.in]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
L-Histidine as a buffering agent in biochemical assays and protein solutions.
Application Notes and Protocols
Topic: L-Histidine: A Multifunctional Buffering Agent for Biochemical Assays and Therapeutic Protein Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is an essential amino acid distinguished by its imidazole side chain, which has a pKa value near physiological pH. This unique characteristic makes it an exceptionally effective and widely used biological buffer, particularly in the formulation of therapeutic proteins like monoclonal antibodies (mAbs).[1][2] Its utility, however, extends far beyond simple pH maintenance. This compound actively contributes to protein stability through multiple mechanisms, including the inhibition of aggregation, antioxidant activity, and cryoprotection during lyophilization processes.[2][3] This application note provides a detailed examination of the physicochemical principles behind this compound's function, offers step-by-step protocols for its use in preparing protein solutions and biochemical assays, and discusses critical considerations for its successful implementation.
The Scientific Foundation of this compound's Versatility
The efficacy of this compound as a formulation excipient is rooted in the unique properties of its imidazole side chain. Unlike other amino acids, the imidazole group of histidine has a pKa of approximately 6.0, allowing it to function as both a proton donor and acceptor within a physiologically relevant pH range.[1][4][5] This makes it an ideal buffer for maintaining the pH stability of biopharmaceutical products, which is critical for preventing degradation pathways like aggregation and hydrolysis.[1]
Mechanism of pH Buffering
This compound possesses three ionizable groups: the carboxyl group (pKa ~1.8), the imidazole side chain (pKa ~6.0), and the amino group (pKa ~9.2).[6] For applications in the pH 5.5 to 7.4 range, the imidazole group is the active buffering species.[1] It exists in equilibrium between a protonated (positively charged) and deprotonated (neutral) state, effectively absorbing or releasing protons to resist changes in pH.
Caption: this compound's Imidazole Buffering Mechanism.
Multifunctional Roles in Protein Stabilization
Beyond its primary role as a buffering agent, this compound offers several additional benefits that enhance the stability of protein-based biopharmaceuticals.[2]
-
Inhibition of Aggregation: Histidine molecules can interact with and shield solvent-exposed hydrophobic patches on a protein's surface.[3][7][8] This masking of aggregation-prone regions reduces the protein-protein interactions that lead to the formation of soluble and insoluble aggregates.[7][8]
-
Antioxidant Activity: The imidazole ring can scavenge reactive oxygen species (ROS) and chelate transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) that catalyze oxidative reactions.[1][9][10] This protects chemically sensitive amino acid residues, such as methionine and tryptophan, from oxidative damage.
-
Lyophilization and Cryoprotection: Histidine is a preferred buffer for lyophilized (freeze-dried) formulations.[3] Compared to other common buffers like phosphate, which can cause significant pH shifts upon freezing, histidine buffers maintain a more stable pH, protecting proteins from acid- or base-catalyzed degradation during freeze-thaw cycles.[11][12] It also forms a glassy matrix that physically separates protein molecules, restricting their mobility and preventing aggregation in the solid state.[3]
-
Viscosity Reduction: In high-concentration antibody solutions, histidine has been shown to reduce viscosity, which is a critical parameter for subcutaneous drug delivery.[3]
Key Physicochemical Properties
A summary of this compound's properties is essential for its effective use.
| Property | Value / Range | Significance |
| Molecular Weight | 155.15 g/mol | Required for accurate buffer preparation.[13] |
| Imidazole pKa | ~6.0 | Center of the optimal buffering range.[5][6] |
| Effective Buffering Range | pH 5.5 – 7.4 | Covers the stability window for most mAbs and proteins.[1][11] |
| Temperature Dependence | pKa decreases with increasing temperature. | The pH of the buffer should be adjusted at the intended temperature of use.[14][15] |
| Metal Ion Chelation | Binds transition metals (Cu²⁺, Zn²⁺, Ni²⁺). | Acts as an antioxidant but can interfere with metalloprotein function.[10][16][17] |
Application I: Preparing Therapeutic Protein Formulations
Histidine is a component in over 40% of approved monoclonal antibody formulations, underscoring its importance in the biopharmaceutical industry.[11] Its ability to maintain pH and enhance stability makes it a superior choice for liquid and lyophilized biologics.
Protocol: Preparation of 100 mM this compound Stock Buffer, pH 6.0
This protocol describes the preparation of a concentrated stock solution that can be diluted for final formulation use. The use of both this compound and its hydrochloride salt allows for pH adjustment with minimal addition of strong acid or base.
Materials:
-
This compound (FW: 155.15 g/mol )
-
This compound hydrochloride monohydrate (FW: 209.63 g/mol )
-
High-purity water (e.g., Water for Injection or Milli-Q)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
-
0.22 µm sterile filter
Procedure:
-
Initial Weighing: To prepare 1 L of a 100 mM solution, a common starting point is to weigh out a significant portion of the free base and a smaller portion of the hydrochloride salt. For example, start with:
-
This compound (free base): ~12.4 g (for ~80 mM)
-
This compound HCl: ~4.2 g (for ~20 mM)
-
-
Dissolution: Add the weighed powders to approximately 800 mL of high-purity water in a beaker with a magnetic stir bar. Stir until fully dissolved.
-
pH Adjustment: Place the calibrated pH electrode into the solution. The initial pH will likely be close to the target of 6.0. If adjustment is needed:
-
To decrease pH, slowly add a concentrated HCl solution (e.g., 1 M HCl) dropwise.
-
To increase pH, slowly add a concentrated NaOH solution (e.g., 1 M NaOH) dropwise.
-
Self-Validation Note: A more precise method involves preparing 100 mM solutions of this compound and this compound HCl separately and blending them until the target pH is reached, minimizing the need for strong acids or bases.
-
-
Final Volume Adjustment: Once the target pH of 6.0 is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with high-purity water and add the rinse to the flask. Carefully add water to the 1 L mark.
-
Sterilization: Sterile filter the final buffer solution through a 0.22 µm filter into a sterile storage container. Label clearly and store at 2-8°C.
Protocol: Buffer Exchange for a Protein Sample
This workflow describes exchanging a protein from its initial buffer into the final this compound formulation buffer using Tangential Flow Filtration (TFF), a standard method for this process.
Caption: Workflow for Protein Buffer Exchange using TFF.
Application II: Use in Biochemical Assays
This compound's buffering capacity is also valuable in a wide range of in vitro biochemical and cellular assays. However, its chemical properties necessitate careful consideration.
Protocol: General Use in an Enzyme Kinetics Assay
This protocol provides a template for using this compound buffer in a typical enzyme activity assay.
Objective: To measure the activity of an enzyme that is optimally active at or near pH 6.0.
Materials:
-
100 mM this compound Stock Buffer, pH 6.0 (prepared as above)
-
Enzyme stock solution
-
Substrate stock solution
-
Microplate reader and 96-well assay plates
-
High-purity water
Procedure:
-
Prepare Assay Buffer: Dilute the 100 mM this compound stock buffer to the final desired concentration (e.g., 25 mM) with high-purity water. Ensure the pH is verified at the final concentration and temperature of the assay.
-
Prepare Reagent Plate: In the wells of a 96-well plate, add the components in the following order:
-
This compound Assay Buffer
-
Substrate (diluted in assay buffer to the desired concentration)
-
Self-Validation Note: Include control wells: a "no enzyme" control to measure non-enzymatic substrate degradation and a "no substrate" control to measure background signal from the enzyme.
-
-
Initiate Reaction: Add the enzyme (diluted in assay buffer) to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to the correct temperature. Measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
Critical Considerations and Assay Interference
While versatile, this compound is not a universally inert buffer. Its chemical reactivity can be a confounding factor.
-
Metal Ion Chelation: For assays involving metalloenzymes, this compound can chelate the essential metal cofactor, leading to inhibition of enzymatic activity.[10][16] In such cases, a non-chelating buffer (e.g., HEPES, MOPS) may be more appropriate.
-
Assay Interference: In certain analytical techniques, histidine itself can generate a signal or interfere with the separation process. For instance, in Imaged Capillary Isoelectric Focusing (icIEF), high concentrations of histidine can create a "histidine gap" in the electropherogram, obscuring the analysis of protein charge variants with a pI near 7.5.[18] In these situations, the histidine must be removed from the sample prior to analysis, often by using a desalting or buffer exchange spin column.[18]
Conclusion
This compound is a powerful and multifaceted tool for researchers in biochemistry and drug development. Its primary advantage is its ability to provide robust pH control in the physiologically critical range of 5.5 to 7.4.[1][6] This is complemented by its unique capacity to enhance protein stability through mechanisms like aggregation inhibition and antioxidation, making it an indispensable excipient in modern biopharmaceutical formulations.[2][3][7] However, a thorough understanding of its properties, including temperature sensitivity and potential for metal chelation, is crucial for its rational and effective application in both complex protein solutions and sensitive biochemical assays. The protocols and guidelines presented here provide a framework for leveraging the full potential of this compound while mitigating potential experimental artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]
- 4. Re: why is histidine able to act as a buffer at pH 6.0 [madsci.org]
- 5. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. y2calculate.com [y2calculate.com]
- 7. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 10. The unusual metal ion binding ability of histidyl tags and their mutated derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04747A [pubs.rsc.org]
- 11. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Biological buffers pKa calculation [reachdevices.com]
- 18. nestgrp.com [nestgrp.com]
The Multifaceted Role of L-Histidine in the Production of Therapeutic Recombinant Proteins: Application Notes and Protocols
Introduction: The Critical Role of Formulation in Biotherapeutics
The successful development of therapeutic recombinant proteins, such as monoclonal antibodies (mAbs), hinges on ensuring their stability, safety, and efficacy from production to patient administration. A crucial element in achieving this is the formulation—the specific biochemical environment designed to protect the protein from degradation. L-histidine, an essential amino acid, has emerged as a cornerstone excipient in biopharmaceutical formulations, prized for its versatility in stabilizing these complex molecules.[1][2] This guide provides an in-depth exploration of the mechanisms by which this compound exerts its protective effects and offers detailed protocols for its application in the production of therapeutic recombinant proteins.
The Unique Physicochemical Properties of this compound
This compound's value in protein formulation stems from the unique properties of its imidazole side chain.[3] With a pKa of approximately 6.0, the imidazole ring can act as both a proton donor and acceptor within the physiologically relevant pH range of 5.5 to 7.4.[1][4] This characteristic is central to its function as an effective buffering agent. Furthermore, the imidazole ring's aromatic nature and ability to coordinate with metal ions contribute to its diverse stabilizing capabilities.[4][5]
Mechanisms of this compound-Mediated Protein Stabilization
This compound employs a multi-pronged approach to protect therapeutic proteins from various degradation pathways. These mechanisms work in concert to maintain the protein's structural integrity and biological activity.
pH Control and Buffering Capacity
Maintaining a stable pH is paramount in preventing chemical and physical degradation of proteins. The imidazole side chain of this compound provides robust buffering capacity in the pH range of 5.5 to 6.5, a range where many therapeutic proteins exhibit optimal stability.[2][6] By resisting pH shifts that can arise during manufacturing, storage, and administration, this compound helps to prevent detrimental processes such as aggregation and hydrolysis.[1]
Diagram: Buffering Action of this compound
Caption: this compound's imidazole ring effectively buffers against pH changes.
Inhibition of Protein Aggregation
Protein aggregation is a major concern in biopharmaceutical development, as it can lead to loss of efficacy and potentially induce an immunogenic response. This compound mitigates aggregation through several mechanisms:
-
Shielding Hydrophobic Patches: this compound molecules can interact with and shield solvent-exposed hydrophobic regions on the protein surface.[7][8] This "molecular shield" reduces the propensity for protein-protein interactions that initiate aggregation.[7]
-
Modulating Electrostatic Interactions: The charged state of the imidazole ring can influence the electrostatic interactions between protein molecules, promoting repulsive forces that prevent them from coming into close enough proximity to aggregate.[7]
Antioxidant and Metal Chelating Effects
Oxidation is a significant degradation pathway for therapeutic proteins, particularly affecting susceptible residues like methionine and tryptophan. This compound acts as an antioxidant by:
-
Scavenging Reactive Oxygen Species (ROS): The imidazole ring can directly scavenge harmful ROS, such as hydroxyl radicals and singlet oxygen, thereby protecting the protein from oxidative damage.[1][9]
-
Chelating Metal Ions: Trace metal ions, such as iron and copper, can catalyze oxidation reactions.[10] this compound's imidazole side chain can chelate these metal ions, rendering them catalytically inactive and preventing metal-catalyzed oxidation of the protein.[1][11]
Diagram: Multifaceted Stabilization by this compound
Caption: this compound provides comprehensive protein stabilization.
Reduction of Viscosity in High-Concentration Formulations
The development of high-concentration formulations for subcutaneous administration is often hampered by high viscosity. This compound has been shown to effectively reduce the viscosity of concentrated protein solutions.[12][13] This effect is attributed to its ability to disrupt the protein-protein interactions that lead to increased viscosity.[13] By incorporating this compound, more concentrated and thus smaller volume injections can be developed, improving patient convenience.
Application Notes and Protocols
Table 1: Typical Concentration Ranges of this compound in Biopharmaceutical Formulations
| Formulation Component | Typical Concentration Range | Purpose |
| This compound | 10 - 50 mM | Buffering, Stabilization, Viscosity Reduction |
| pH | 5.5 - 6.5 | Optimal stability for many mAbs |
| Other Excipients | Varies | Sugars (e.g., sucrose, trehalose) for cryo/lyoprotection, Polysorbates (e.g., PS20, PS80) to prevent surface adsorption |
Note: The optimal concentration of this compound and the final formulation pH are protein-specific and must be determined empirically through formulation screening studies.
Protocol 1: Preparation of a 100 mM this compound Stock Buffer (pH 6.0)
Materials:
-
This compound (free base)
-
This compound hydrochloride (HCl) salt
-
Nuclease-free water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate Required Masses: To prepare 1 L of a 100 mM this compound buffer at pH 6.0, you will need to dissolve a specific ratio of the free base and the HCl salt. The exact ratio can be determined using the Henderson-Hasselbalch equation or, more practically, by titration.
-
Initial Dissolution:
-
Start by dissolving the majority of the required this compound (e.g., start with the free base) in approximately 800 mL of nuclease-free water.
-
Stir until fully dissolved.
-
-
pH Adjustment:
-
Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution.
-
Slowly add small amounts of the this compound HCl salt while monitoring the pH. Alternatively, you can titrate the this compound free base solution with a dilute HCl solution.
-
Continue adding the acidic component until the pH reaches 6.0. Be cautious not to overshoot the target pH.
-
-
Final Volume Adjustment:
-
Once the target pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add nuclease-free water to bring the final volume to 1 L.
-
-
Sterilization:
-
Sterilize the buffer by passing it through a 0.22 µm sterile filter.
-
Store the sterile buffer at 2-8°C.
-
Protocol 2: Formulation of a Therapeutic Recombinant Protein with this compound Buffer
Objective: To exchange the buffer of a purified recombinant protein solution with a final formulation buffer containing this compound.
Method: Tangential Flow Filtration (TFF) / Diafiltration
-
Prepare the Final Formulation Buffer: Prepare the desired final formulation buffer containing this compound at the target concentration and pH (e.g., 20 mM this compound, pH 6.0), along with any other necessary excipients such as sucrose and polysorbate 80. A common formulation example is 20 mM this compound, 240 mM sucrose, 150 mM NaCl, and 0.05% Tween-80 at pH 5.8.[14]
-
Set up the TFF System: Assemble the TFF system with an appropriate molecular weight cut-off (MWCO) membrane (typically 10-30 kDa for mAbs). Sanitize and equilibrate the system with the final formulation buffer.
-
Buffer Exchange (Diafiltration):
-
Load the purified protein solution into the TFF system.
-
Perform diafiltration against 5-10 diavolumes of the final formulation buffer. This process will gradually replace the initial buffer with the this compound-containing formulation buffer.
-
-
Concentration:
-
After the buffer exchange is complete, concentrate the protein solution to the desired final concentration by continuing to remove permeate without adding more diafiltration buffer.
-
-
Final Formulation and Sterilization:
-
Collect the concentrated, buffer-exchanged protein solution.
-
Perform a final concentration measurement (e.g., by UV-Vis spectroscopy at A280).
-
If necessary, make minor adjustments to the protein concentration using the final formulation buffer.
-
Sterile filter the final formulated protein drug substance through a 0.22 µm filter into a sterile container.
-
Diagram: Protein Formulation Workflow
Caption: Workflow for buffer exchange and formulation using TFF.
Conclusion: this compound as a Versatile Tool in Biopharmaceutical Formulation
This compound is a powerful and versatile excipient in the formulation of therapeutic recombinant proteins.[2][6] Its ability to provide robust buffering capacity, inhibit aggregation, prevent oxidative damage, and reduce viscosity makes it an invaluable tool for ensuring the stability and efficacy of biotherapeutics.[1][12] The protocols outlined in this guide provide a framework for the practical application of this compound in protein formulation. However, it is essential to recognize that optimal formulation development requires empirical screening and validation to identify the specific conditions that confer maximum stability for each unique therapeutic protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 4. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 5. Calcium Binding Mechanism of Soybean Peptide with Histidine Alteration by Molecular Docking Analysis and Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations | CoLab [colab.ws]
- 7. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]
- 9. Antioxidant characteristics of this compound [agris.fao.org]
- 10. This compound USP Excipient GMP, USP, EP, BP, JP, ChP - CAS 71-00-1 Pfanstiehl [pfanstiehl.com]
- 11. The unusual metal ion binding ability of histidyl tags and their mutated derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04747A [pubs.rsc.org]
- 12. Viscosity Control of Protein Solution by Small Solutes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound buffer (Sterile)_TargetMol [targetmol.com]
Application Note: L-Histidine as a Multifunctional Component in Cryopreservation Solutions
Abstract
Cryopreservation is an indispensable technology for the long-term storage of viable cells and tissues, crucial for research, regenerative medicine, and drug development. However, the process inflicts significant cellular stress, including osmotic shock, intracellular ice formation, pH shifts, and oxidative damage, often compromising post-thaw viability and function.[1][2] This application note details the strategic use of L-Histidine as a key component in cryopreservation media. We explore its multifunctional roles as a potent pH buffer, an effective antioxidant, and a membrane stabilizer. This guide provides a deep dive into the mechanisms of this compound's cryoprotective effects, offers comparative data on solution formulations, and presents detailed protocols for its application in the cryopreservation of various cell types.
Introduction: The Challenges of Cryopreservation
The goal of cryopreservation is to induce a state of suspended animation by exposing biological materials to extremely low temperatures (typically -80°C to -196°C).[2] This process, however, is a perilous journey for cells. As water freezes into ice crystals, the concentration of extracellular solutes increases dramatically, creating a hypertonic environment that dehydrates the cell. If cooling is too slow, excessive dehydration can be lethal. If too rapid, intracellular ice crystals can form, causing mechanical damage to organelles and membranes.[1]
Furthermore, the freeze-thaw cycle generates significant oxidative stress through the production of reactive oxygen species (ROS) and can cause drastic shifts in the local pH of the unfrozen liquid fraction, denaturing proteins and disrupting cellular machinery.[3] Traditional cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) are effective at mitigating ice crystal formation but can be cytotoxic.[1] Therefore, the development of optimized cryopreservation solutions that incorporate components to address these multiple stressors is paramount for improving post-thaw outcomes.
The Multifunctional Role of this compound in Cryoprotection
This compound, a naturally occurring amino acid, offers a unique combination of physicochemical properties that make it an exceptionally valuable additive in cryopreservation solutions. Its efficacy stems from its ability to concurrently address several key stressors of the freeze-thaw process.
Potent Buffering Capacity
The imidazole side chain of this compound has a pKa of approximately 6.0, making it one of the most effective biological buffers at near-neutral pH.[4][5] During the freezing process, as pure water crystallizes, solutes like salts become concentrated in the remaining unfrozen liquid, which can cause dramatic drops in pH. This compound effectively counteracts this acidosis, maintaining a more stable physiological pH environment for cellular components.[6] This is a cornerstone of the well-known organ preservation solution, Histidine-Tryptophan-Ketoglutarate (HTK), which relies on a high concentration of histidine (198 mmol/L) for intensive buffering of the extracellular space.[7][8]
Antioxidant and Anti-inflammatory Properties
Oxidative stress is a major contributor to cryoinjury. This compound acts as a potent antioxidant through several mechanisms:
-
Direct Scavenging of ROS: It can directly scavenge harmful reactive oxygen species, including hydroxyl radicals and singlet oxygen, neutralizing their damaging effects on lipids, proteins, and DNA.[9][10][11]
-
Metal Ion Chelation: this compound can chelate transition metals like iron and copper.[9][12] These ions can otherwise participate in Fenton-like reactions that generate highly destructive hydroxyl radicals. By sequestering these metals, this compound prevents this catalytic production of ROS.[9][12]
-
Anti-inflammatory Effects: this compound has been shown to down-regulate pro-inflammatory cytokines, which can contribute to cellular damage upon reperfusion or thawing.[12]
Membrane and Protein Stabilization
This compound contributes to the stability of macromolecules and cellular structures during cryopreservation. Molecular dynamics simulations have shown that histidine can shield solvent-exposed hydrophobic regions on protein surfaces, reducing the propensity for aggregation.[4] This interaction can help maintain protein conformation and function. Additionally, its properties, alongside other components like tryptophan in HTK solution, are thought to improve cell membrane stability.[6][7]
dot
Caption: this compound's mechanisms against cryopreservation stressors.
Formulation and Optimization
This compound is rarely used in isolation. Its efficacy is maximized when combined with other cryoprotectants. The most prominent example is the Histidine-Tryptophan-Ketoglutarate (HTK) solution , originally developed for organ transplantation.[7][8]
| Component | Concentration (mmol/L) | Primary Function |
| This compound / Histidine-HCl | 198 | pH Buffering, Antioxidant [6][7] |
| Tryptophan | 2 | Membrane Stabilization[6][7] |
| α-Ketoglutarate | 1 | Substrate for ATP production upon reperfusion[6][7] |
| Mannitol | 30 | Osmotic agent, Free radical scavenger[6][7] |
| Sodium | 15 | Low concentration to induce hyperpolarizing arrest[6] |
| Potassium | 9 | Intracellular-like concentration |
| Magnesium | 4 | Membrane stabilization |
| Calcium | 0.015 | Low concentration to prevent calcium overload |
| Table 1: Composition of standard HTK Solution (Custodiol®).[7] |
While HTK provides a foundational formula, concentrations can be optimized depending on the cell type. For single-cell suspensions, the high concentration of histidine may not always be necessary or optimal. Studies have shown that histidine concentrations in the range of 10-50 mM can be effective for stabilizing protein formulations and cells during freeze-thaw cycles when combined with other cryoprotectants like DMSO and sugars (e.g., sucrose, trehalose).[4][13]
Note on Potential Toxicity: While beneficial, very high concentrations of this compound (e.g., ~200 mM) have been shown in some in vitro models to cause injury mediated by iron-dependent ROS formation.[14] This highlights the importance of empirical optimization for each specific cell type and application. The toxicity can be mitigated by the inclusion of iron chelators or by using N-substituted derivatives like Nα-acetyl-L-histidine, which show significantly less toxicity.[14][15][16]
Protocols for Cryopreservation Using this compound
The following protocols provide a framework for incorporating this compound into cryopreservation workflows. It is critical to empirically optimize cryoprotectant concentrations and incubation times for your specific cell type.
General Cryopreservation Workflow
dot
Caption: General workflow for cell cryopreservation.
Protocol 1: Cryopreservation of Adherent Mammalian Cells (e.g., HEK293, HeLa)
This protocol uses a combination of this compound and a standard CPA (DMSO).
Materials:
-
Basal Growth Medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
This compound (cell culture grade)
-
DMSO (cell culture grade)
-
Sterile Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C Freezer and Liquid Nitrogen (LN2) storage
Procedure:
-
Prepare Freezing Medium (2X Concentration):
-
60% Basal Growth Medium
-
20% FBS
-
20% DMSO
-
Add this compound to a final concentration of 40 mM.
-
Rationale: Preparing a 2X solution allows for gentle mixing with the cell suspension without causing premature osmotic shock. DMSO is added last and slowly, as it generates heat upon mixing.[17]
-
-
Cell Harvesting:
-
Culture cells to ~80-90% confluency in exponential growth phase.[17]
-
Wash with PBS and detach cells using trypsin-EDTA. Neutralize trypsin with serum-containing medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
-
Cell Resuspension:
-
Aspirate the supernatant and gently resuspend the cell pellet in cold complete growth medium (Basal Medium + 10% FBS) to a concentration of 2x10⁶ to 1x10⁷ cells/mL.
-
Perform a viability count (e.g., with Trypan Blue). Viability should be >90%.
-
-
Mixing and Aliquoting:
-
Slowly add an equal volume of the 2X Freezing Medium to the cell suspension, mixing gently. The final concentrations will be: 10% DMSO, 20 mM this compound, and 1-5x10⁶ cells/mL.
-
Immediately aliquot 1 mL of the final cell suspension into pre-labeled sterile cryovials.
-
-
Freezing:
-
Storage:
-
The next day, transfer the vials to a liquid nitrogen tank for long-term storage in the vapor phase (<-130°C).[18]
-
-
Thawing and Recovery (Self-Validation Step):
-
Rapidly thaw a test vial by swirling it in a 37°C water bath until only a small ice crystal remains.[17]
-
Immediately transfer the contents to a tube containing 10 mL of pre-warmed complete growth medium to dilute the DMSO.
-
Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cells in fresh medium.
-
Plate the cells and assess viability and attachment 24 hours post-thaw. A successful protocol should yield >80% viability.
-
Protocol 2: Vitrification of Oocytes or Embryos using a Histidine-Buffered Solution
Vitrification avoids ice crystal formation by solidifying the sample into a glass-like state.[19] This requires high concentrations of CPAs. This compound can serve as a stabilizing buffer in these solutions.
Materials:
-
Base Solution (BS): M199 medium with HEPES buffer and 20% FBS.
-
Equilibration Solution (ES): BS + 7.5% Ethylene Glycol (EG) + 7.5% DMSO + 20 mM this compound.
-
Vitrification Solution (VS): BS + 15% EG + 15% DMSO + 0.5 M Sucrose + 20 mM this compound.
-
Warming/Thawing Solutions (TS1, TS2, TS3).
Procedure (Conceptual Outline):
-
Equilibration: Oocytes/embryos are first placed in the ES for several minutes to allow for the slow influx of CPAs and initial dehydration.
-
Vitrification: They are then moved to the VS for a very short period (30-60 seconds) to achieve maximum CPA concentration before being loaded onto a minimal volume device (e.g., Cryotop) and plunged directly into liquid nitrogen.
-
Warming: Warming is performed rapidly by moving the device from LN2 into a pre-warmed high-sucrose thawing solution to prevent ice recrystallization. The samples are then moved through a series of decreasing sucrose concentrations to allow for gradual rehydration.
This protocol is an advanced application and should be adapted from established vitrification methodologies, using this compound as a buffering and stabilizing agent in the formulation of the solutions.[20][21]
Conclusion
This compound is a powerful, multifunctional component that significantly enhances the efficacy of cryopreservation solutions. By providing robust pH control, mitigating oxidative damage, and contributing to macromolecular stability, it addresses multiple critical failure points in the cryopreservation process. Its inclusion, particularly in combination with traditional cryoprotectants, offers a scientifically grounded strategy for improving post-thaw viability, recovery, and functional integrity of a wide range of cells and tissues. Researchers are encouraged to use the principles and protocols outlined in this guide as a starting point for developing optimized, cell-specific cryopreservation strategies.
References
- 1. biotechrep.ir [biotechrep.ir]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Protein stability and critical stabilizers in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histidine–tryptophan–ketoglutarate solution versus multidose cardioplegia for myocardial protection in cardiac surgeries: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 8. Histidine-tryptophan-ketoglutarate [bionity.com]
- 9. What Are this compound's Antioxidant Mechanisms in The Body? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 10. This compound but not D-histidine attenuates brain edema following cryogenic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant characteristics of this compound [agris.fao.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Histidine-induced injury to cultured liver cells, effects of histidine derivatives and of iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HTK-N: Modified Histidine-Tryptophan-Ketoglutarate Solution-A Promising New Tool in Solid Organ Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Cryopreservation protocol | Abcam [abcam.com]
- 19. Cryopreservation of Human Stem Cells for Clinical Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitrification and Warming Kit - VitaVitro Biotech [vitavitro.com]
- 21. Effect of Supplementation of Cryoprotectant Solution with Hydroxypropyl Cellulose for Vitrification of Bovine Oocytes [mdpi.com]
The Synthetic Chemist's Guide to L-Histidine: Advanced Methodologies and Practical Protocols
Introduction: The Unique Role of L-Histidine in Science and Medicine
This compound is a proteinogenic amino acid that plays a pivotal role in a myriad of biological processes.[1][2] Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a crucial component in the active sites of many enzymes where it participates in catalytic triads.[3][4] Beyond its fundamental role in protein structure and function, this compound is a precursor to the biosynthesis of histamine, a key mediator of immune responses, and carnosine, an important antioxidant.[1][2][5] Given its biological significance, the demand for enantiomerically pure this compound is substantial, particularly in the pharmaceutical industry for drug development, in cell culture media, and as a nutritional supplement.[2][6]
This technical guide provides an in-depth exploration of the primary laboratory methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-tested protocols for researchers, scientists, and professionals in drug development. The methodologies covered range from classic organic reactions to modern asymmetric and enzymatic strategies, providing a comprehensive toolkit for the synthesis of this vital amino acid.
I. Classical Approaches to Histidine Synthesis: The Strecker Reaction
The Strecker synthesis, first reported in 1850, remains a fundamental and versatile method for the synthesis of α-amino acids from aldehydes.[7][8] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid.[8]
Causality Behind Experimental Choices in the Strecker Synthesis
The classical Strecker synthesis of histidine typically starts from imidazole-4-acetaldehyde. The choice of reagents and conditions is dictated by the need to efficiently form the key α-aminonitrile intermediate and then hydrolyze it to the carboxylic acid without racemization or degradation of the imidazole ring.
-
Formation of the Imine/Iminium Ion: The reaction is initiated by the reaction of the aldehyde with ammonia to form an imine.[9] The use of ammonium chloride (NH₄Cl) is common as it provides both ammonia (NH₃) and a mildly acidic environment to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia.[8][9]
-
Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is then added. The cyanide ion acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile.[9]
-
Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating with a strong acid (e.g., HCl) or base.[8] Acidic hydrolysis is often preferred as it also protonates the amino group, preventing it from acting as a nucleophile in side reactions.
Visualizing the Strecker Synthesis of Histidine
Caption: Strecker synthesis of this compound workflow.
Protocol 1: Strecker Synthesis of Racemic Histidine
Materials:
-
Imidazole-4-acetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Iminium Ion Formation: In a well-ventilated fume hood, dissolve imidazole-4-acetaldehyde and an equimolar amount of ammonium chloride in aqueous ammonia. Stir the solution at room temperature for 1-2 hours.
-
Cyanide Addition: Cool the reaction mixture in an ice bath and slowly add a solution of potassium cyanide in water. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reaction: Allow the reaction to stir at room temperature overnight. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Acidify the reaction mixture with concentrated HCl and extract with diethyl ether to remove any unreacted aldehyde.
-
Hydrolysis: Heat the aqueous layer under reflux for several hours to hydrolyze the nitrile.
-
Isolation: Cool the solution and neutralize with a strong base (e.g., NaOH) to the isoelectric point of histidine (pH ~7.6) to precipitate the racemic histidine.
-
Purification: The crude product can be recrystallized from water/ethanol to yield pure racemic histidine.
| Parameter | Value |
| Starting Material | Imidazole-4-acetaldehyde |
| Key Reagents | NH₄Cl, KCN, HCl |
| Product | Racemic (DL)-Histidine |
| Typical Yield | 40-60% |
| Purity | >95% after recrystallization |
II. Asymmetric Synthesis: Accessing Enantiomerically Pure this compound
While classical methods like the Strecker synthesis are effective for producing racemic mixtures, the biological activity of amino acids is highly dependent on their stereochemistry. Therefore, asymmetric synthesis methods that selectively produce the L-enantiomer are of paramount importance.
A. Chiral Pool Synthesis
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials.[10][11] For this compound synthesis, amino acids like L-aspartic acid or L-glutamic acid can serve as chiral precursors.
Causality Behind Experimental Choices: The core principle is to transform the starting chiral molecule into the target molecule while retaining the original stereocenter. This involves a series of chemical modifications that build the imidazole ring onto the chiral backbone of the starting amino acid. The choice of protecting groups for the amine and carboxyl functionalities of the starting amino acid is critical to prevent side reactions during the multi-step synthesis.
Visualizing a Chiral Pool Approach
Caption: Chiral pool synthesis of this compound.
B. Asymmetric Catalysis
Catalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective production of amino acids.[12] This approach often involves the use of a chiral catalyst to induce stereoselectivity in a key bond-forming step.
Causality Behind Experimental Choices: A notable example is the asymmetric hydrogenation of a dehydroamino acid precursor. The choice of a chiral phosphine ligand (e.g., derivatives of DuPhos or BINAP) complexed to a transition metal (e.g., rhodium or ruthenium) is crucial. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral double bond, leading to the preferential formation of the L-enantiomer.
Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation (Conceptual Outline)
Materials:
-
A suitable dehydrohistidine derivative (e.g., N-acetyl-α,β-didehydrohistidine methyl ester)
-
Chiral catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF₄)
-
Hydrogen gas (H₂)
-
Methanol (degassed)
-
Standard high-pressure hydrogenation equipment
Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), dissolve the dehydrohistidine derivative and the chiral rhodium catalyst in degassed methanol.
-
Hydrogenation: Transfer the solution to a high-pressure reactor. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by HPLC or NMR).
-
Work-up: Carefully vent the reactor and remove the solvent under reduced pressure.
-
Deprotection and Isolation: The resulting protected this compound derivative is then deprotected (e.g., by acid hydrolysis) to yield this compound. The product is purified by ion-exchange chromatography or recrystallization.
| Parameter | Value |
| Starting Material | Dehydrohistidine derivative |
| Key Component | Chiral Rhodium Catalyst |
| Product | This compound |
| Typical Enantiomeric Excess (e.e.) | >95% |
| Reference | --INVALID-LINK--[12] |
III. Enzymatic Synthesis: The Green Chemistry Approach
Enzymatic methods for amino acid synthesis are gaining prominence due to their high enantioselectivity, mild reaction conditions, and environmental friendliness.[13] These methods leverage the inherent stereospecificity of enzymes to produce optically pure this compound.
Causality Behind Experimental Choices: One common enzymatic approach is the use of transaminases (also known as aminotransferases). These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-glutamate or L-aspartate) to a keto acid acceptor.[14] For this compound synthesis, imidazole-3-pyruvic acid serves as the keto acid precursor. The choice of a specific transaminase with high activity and selectivity for this substrate is critical for the success of the synthesis.
Visualizing Enzymatic Synthesis
Caption: Enzymatic synthesis of this compound.
Protocol 3: Enzymatic Synthesis of this compound using a Transaminase (Conceptual Outline)
Materials:
-
Imidazole-3-pyruvic acid
-
L-glutamate (as the amino donor)
-
A suitable transaminase enzyme (e.g., from E. coli or a commercially available kit)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Standard laboratory incubator/shaker
Procedure:
-
Reaction Setup: In a buffered solution, combine imidazole-3-pyruvic acid, a stoichiometric excess of L-glutamate, a catalytic amount of PLP, and the transaminase enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle shaking for a specified period (e.g., 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by measuring the formation of this compound using HPLC.
-
Enzyme Removal: Once the reaction is complete, the enzyme can be removed by heat denaturation followed by centrifugation, or by ultrafiltration.
-
Product Isolation: The this compound in the supernatant can be purified using ion-exchange chromatography.
| Parameter | Value |
| Starting Material | Imidazole-3-pyruvic Acid |
| Key Component | Transaminase Enzyme |
| Product | This compound |
| Typical Enantiomeric Purity | >99% |
| Reference | --INVALID-LINK--[13] |
IV. Biosynthesis and Fermentation: Industrial-Scale Production
For large-scale production of this compound, microbial fermentation is the method of choice.[15] This involves using genetically engineered microorganisms, such as Corynebacterium glutamicum or Escherichia coli, that have been optimized to overproduce this compound.[14][15]
Causality Behind Experimental Choices: The biosynthesis of this compound is a complex, ten-step pathway starting from phosphoribosyl pyrophosphate (PRPP) and ATP.[5][14] Strain engineering efforts focus on several key areas:
-
Deregulation of Feedback Inhibition: The first enzyme in the pathway, ATP-phosphoribosyltransferase, is typically subject to feedback inhibition by this compound. Genetic modifications are introduced to make this enzyme insensitive to histidine levels.[15]
-
Enhancing Precursor Supply: The metabolic pathways that produce the precursors PRPP and ATP are upregulated to channel more resources towards histidine synthesis.[15]
-
Optimizing Gene Expression: The expression levels of the genes encoding the enzymes in the histidine biosynthesis pathway are optimized to prevent the accumulation of intermediate metabolites and maximize the flux towards the final product.[15]
While a detailed protocol for industrial fermentation is beyond the scope of this guide, the fundamental principles of metabolic engineering provide a powerful strategy for the sustainable and cost-effective production of this compound.
Conclusion
The synthesis of this compound in the laboratory has evolved from classical organic reactions to highly sophisticated asymmetric and enzymatic methods. The choice of a particular synthetic route depends on the desired scale of production, the required enantiomeric purity, and the available resources. For racemic histidine, the Strecker synthesis remains a viable option. For enantiomerically pure this compound, asymmetric catalysis and enzymatic synthesis offer elegant and efficient solutions. At the industrial scale, microbial fermentation stands as the most economical and sustainable approach. A thorough understanding of the underlying chemical principles and the rationale behind the experimental choices is essential for the successful synthesis of this fundamentally important amino acid.
References
- 1. nbinno.com [nbinno.com]
- 2. himedialabs.com [himedialabs.com]
- 3. bioone.org [bioone.org]
- 4. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 5. Histidine - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. Chiral pool - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Efficient Production of this compound from Glucose by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of L-Histidine in Assays for Studying Metal-Binding Proteins
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Unique Significance of L-Histidine
Metal-binding proteins, or metalloproteins, are indispensable players in a vast array of biological processes, from enzymatic catalysis and signal transduction to oxygen transport and DNA replication. The study of these proteins is fundamental to both basic science and therapeutic development. Central to this research is the amino acid this compound, whose unique imidazole side chain endows it with a remarkable ability to coordinate with a variety of transition metal ions, including Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺.[1][2] This property makes this compound an exceptionally versatile and powerful tool in the biochemist's arsenal for the purification and characterization of metalloproteins and their interactions.
This guide provides an in-depth exploration of the multifaceted roles of this compound in key laboratory assays. We will delve into the chemical principles that underpin its utility and provide detailed, field-tested protocols for its application, empowering researchers to leverage this simple amino acid to its fullest potential.
The Cornerstone of Protein Purification: this compound in IMAC
Immobilized Metal Affinity Chromatography (IMAC) is arguably the most widespread method for purifying recombinant proteins.[3] The technique's success hinges on the high-affinity interaction between a genetically engineered polyhistidine-tag (His-tag) on the target protein and a chromatography resin charged with divalent metal ions, most commonly Nickel (Ni²⁺).[4][5]
The Principle of Competitive Elution
While the His-tagged protein binds strongly to the Ni-NTA (Nickel-Nitrilotriacetic acid) resin, the interaction is reversible.[6] Elution is achieved by introducing a molecule that can compete with the His-tag for binding to the immobilized nickel ions.[7][8] this compound, or more commonly its side chain analog imidazole, is the ideal competitor.[5][7] By introducing a high concentration of free this compound or imidazole into the buffer, the His-tagged protein is displaced from the resin and can be collected in a highly purified form.[9]
The effectiveness of this competition is governed by concentration. Low concentrations of imidazole (e.g., 10-40 mM) are often included in the binding and wash buffers to prevent weakly-binding, endogenous proteins from contaminating the resin, thereby increasing the final purity of the target protein.[5][10] A subsequent high-concentration step or gradient (e.g., 150-500 mM) is then used for specific elution.[7][11]
Diagram: IMAC Workflow
References
- 1. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immobilized Metal Ion Affinity Chromatography of Histidine-Tagged Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. bio-rad.com [bio-rad.com]
- 6. IMAC (Immobilized Metal Affinity Chromatography) for his-tag protein purification – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. His-tag - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
How to prevent non-specific binding in His-tagged protein purification.
A Guide to Preventing Non-Specific Binding
Welcome to the technical support center for His-tagged protein purification. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges with non-specific binding and achieve high-purity protein preparations. We will delve into the causes of contamination and provide field-proven, step-by-step protocols to enhance the specificity of your purification workflow.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during His-tagged protein purification.
Q1: What are the main reasons for non-specific binding in His-tag purification?
Non-specific binding in Immobilized Metal Affinity Chromatography (IMAC) primarily stems from three sources:
-
Ionic Interactions: Host proteins with a net negative charge can interact with the positively charged metal ions on the resin.
-
Hydrophobic Interactions: Some proteins may non-specifically bind to the resin matrix itself, especially if they have exposed hydrophobic patches.[1][2]
-
Endogenous Metal-Binding Proteins: Host organisms, particularly E. coli, express proteins that naturally contain histidine-rich regions or metal-binding motifs.[3][4] These proteins can co-purify with your His-tagged protein of interest.
Q2: I see many contaminating bands on my SDS-PAGE gel. What is the first thing I should optimize?
The most critical first step is to optimize the imidazole concentration in your binding and wash buffers.[5] Imidazole is a structural analog of the histidine side chain and acts as a competitor to reduce the binding of proteins with weak affinity for the resin.[6] Start by adding a low concentration of imidazole (e.g., 10-20 mM) to your lysis and wash buffers.[1][7]
Q3: Can the type of metal ion used in the IMAC resin affect purity?
Yes, the choice of metal ion significantly impacts binding affinity and selectivity. Nickel (Ni²⁺) is the most commonly used ion due to its high affinity for the His-tag, which generally results in high yields.[6] However, Cobalt (Co²⁺) often provides higher purity with a slightly lower yield because it has a lower affinity for the His-tag and is more selective.[6] If you are experiencing significant contamination with Ni-NTA resin, switching to a Co²⁺-based resin could be a beneficial troubleshooting step.[7] Other ions like Zinc (Zn²⁺) and Copper (Cu²⁺) can also be used and may offer advantages for specific proteins.[8]
Q4: My protein is not binding to the column. What could be the issue?
Several factors could prevent your His-tagged protein from binding to the IMAC resin:
-
Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein, preventing its interaction with the immobilized metal ions.[9]
-
Incorrect Buffer Composition: The pH of your buffer might be too low, causing protonation of the histidine residues and inhibiting binding.[9] Additionally, the presence of chelating agents like EDTA or reducing agents like DTT in your buffers can strip the metal ions from the resin.[10]
-
Suboptimal Imidazole Concentration: While low concentrations of imidazole can reduce non-specific binding, excessively high concentrations in the binding buffer can also prevent your target protein from binding.[9]
Troubleshooting Guide: A Deeper Dive
This section provides detailed solutions to specific problems you may encounter during your purification process.
Problem 1: High Levels of Contaminating Proteins in the Elution Fraction
This is the most frequent issue in His-tag purification. The presence of numerous bands on an SDS-PAGE gel alongside your target protein indicates significant non-specific binding.
Causality and Strategic Solutions
Contaminants can bind to the resin through various mechanisms. A multi-pronged approach is often necessary to achieve high purity.
Step-by-Step Optimization Protocol for Imidazole Concentration
Optimizing the imidazole concentration in your wash steps is a powerful way to remove weakly bound contaminants.
-
Initial Wash: After loading your clarified lysate, wash the column with 5-10 column volumes (CV) of your binding buffer containing a low concentration of imidazole (e.g., 10-20 mM).[1][7]
-
Step Gradient Wash: Sequentially wash the column with increasing concentrations of imidazole. A good starting point is to use step washes at 30 mM, 50 mM, and 70 mM imidazole.[7] Collect the flow-through from each wash step for analysis.
-
Analysis: Run the collected fractions from each wash step, along with your elution fraction, on an SDS-PAGE gel. This will help you determine the imidazole concentration at which most contaminants are removed without significantly eluting your target protein.
-
Refined Protocol: Based on the gel analysis, you can design a more effective wash protocol. For example, if you find that most contaminants are removed at 50 mM imidazole, you can perform a more extensive wash at this concentration in future purifications.
Visualizing the Optimization Workflow
Caption: A decision tree for troubleshooting high contamination.
Optimizing Buffer Composition
Beyond imidazole, other buffer components can be adjusted to minimize non-specific interactions:
-
Salt Concentration: Increasing the sodium chloride (NaCl) concentration in your buffers (up to 500 mM, and in some cases, 1-2 M) can help disrupt ionic interactions between contaminating proteins and the resin.[7][11]
-
Non-ionic Detergents and Additives: For proteins that are prone to hydrophobic aggregation, adding low concentrations of non-ionic detergents like Triton X-100 or Tween 20 (up to 2%) can be beneficial.[1] Glycerol (up to 50%) can also reduce non-specific hydrophobic interactions.[1][7]
-
Reducing Agents: To prevent the co-purification of proteins that may have formed disulfide bonds with your protein of interest, you can include a low concentration of a reducing agent like β-mercaptoethanol (BME) (up to 20 mM) in the lysis buffer.[1] Be cautious with higher concentrations of reducing agents as they can interact with the metal ions on the resin.[7]
| Buffer Additive | Recommended Concentration | Purpose |
| Imidazole | 10-40 mM (Binding/Wash) | Reduces binding of weak, non-specific binders.[12] |
| NaCl | 300-500 mM (up to 2M) | Disrupts non-specific ionic interactions.[1][7][11] |
| Non-ionic Detergents | Up to 2% | Reduces non-specific hydrophobic interactions.[1] |
| Glycerol | Up to 50% | Reduces non-specific hydrophobic interactions.[1] |
| β-mercaptoethanol | Up to 20 mM | Prevents co-purification via disulfide bonds.[1] |
Problem 2: My Purified Protein is Contaminated with Specific E. coli Proteins
Even after optimizing your purification protocol, you may notice persistent contaminating bands. These are often endogenous E. coli proteins that have a natural affinity for IMAC resins.
Common Culprits and Targeted Solutions
The most common E. coli contaminants in His-tag purification are ArnA and SlyD.[3] ArnA has surface-exposed histidine clusters, while SlyD has a histidine-rich C-terminal tail.[3]
-
Use Engineered E. coli Strains: To circumvent this issue, consider using engineered E. coli expression strains like LOBSTR. In these strains, the genes for common contaminating proteins like arnA and slyD have been modified to reduce their affinity for IMAC resins, leading to a much cleaner purification in a single step.[3]
-
Two-Step Purification: If using an engineered strain is not an option, a second purification step, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), is often necessary to remove these stubborn contaminants.
Visualizing a Two-Step Purification Workflow
Caption: A typical two-step protein purification workflow.
Problem 3: The His-tagged Protein Does Not Bind to the Resin
This can be a frustrating issue, but it is often solvable by addressing the accessibility of the His-tag or the composition of your buffers.
Unmasking a Hidden His-tag
If the His-tag is not accessible, it cannot bind to the resin. Here are some strategies to overcome this:
-
Denaturing Purification: Perform the purification under denaturing conditions using agents like 6 M guanidinium-HCl or 8 M urea.[9][10] This will unfold the protein and expose the His-tag. The protein can then be refolded after elution.
-
Modify the Construct: If you are in the early stages of your project, consider re-engineering your protein construct. Moving the His-tag to the other terminus (N- to C-terminus or vice versa) can sometimes improve its accessibility.[9] Adding a flexible linker sequence (e.g., composed of glycine and serine residues) between the tag and the protein can also provide the necessary separation for proper exposure.[9][10]
Buffer and Resin Considerations
-
pH Adjustment: Ensure the pH of your binding buffer is appropriate for His-tag binding, typically between 7.4 and 8.0.[12] Remember that adding imidazole can lower the pH of your buffer, so it's crucial to readjust the pH after its addition.[9]
-
Avoid Incompatible Reagents: Double-check that your buffers are free of chelating agents (e.g., EDTA) and strong reducing agents (e.g., DTT) that can strip the metal ions from the resin.[10]
-
Fresh Resin: Always use fresh, properly charged resin for your purifications, especially when working with a new protein.
By systematically addressing these common issues, you can significantly improve the purity and yield of your His-tagged protein preparations.
References
- 1. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 2. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. storage.by.prom.st [storage.by.prom.st]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-works.com [bio-works.com]
- 9. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. reddit.com [reddit.com]
- 12. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
Technical Support Center: Optimizing L-Histidine for Maximal Cell Growth
Welcome to the technical support center for optimizing L-Histidine concentration in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their cell culture media for maximal cell growth and productivity. As a Senior Application Scientist, I will provide you with in-depth technical guidance rooted in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the role and use of this compound in cell culture.
Q1: What is the fundamental role of this compound in cell culture?
This compound is an essential α-amino acid that plays a multitude of critical roles in cell culture.[1][2] It is a fundamental building block for protein synthesis, a process essential for cell growth, proliferation, and survival.[1][3] Its unique imidazole side chain allows it to act as both a proton donor and acceptor, making it a crucial component in the active sites of many enzymes.[1][4]
Key functions of this compound include:
-
Protein Synthesis and Folding: As a proteinogenic amino acid, it is directly incorporated into newly synthesized proteins.[1]
-
Nucleic Acid Synthesis: The biosynthesis of histidine is linked to nucleotide formation pathways.[1]
-
Catalytic Activity: The imidazole ring makes it an effective acid/base catalyst in enzyme active sites.[1]
-
Metal Ion Chelation: It aids in the transport of metal ions like copper.[2][4]
-
Precursor to Histamine and Carnosine: It is a precursor for the synthesis of histamine, which is involved in immune responses and gastric secretion, and carnosine, an antioxidant that protects cells from oxidative stress.[1][2][4][5]
Q2: Why is the concentration of this compound critical for cell growth?
The concentration of amino acids, including this compound, is a key determinant of the maximum achievable cell density in a culture.[6] As cells grow and divide, they consume amino acids from the medium.[6] If an essential amino acid like this compound becomes depleted, protein synthesis will halt, leading to a cessation of cell growth, regardless of the availability of other nutrients.[6][7] Therefore, maintaining an optimal this compound concentration is crucial for sustaining robust cell proliferation and achieving high cell densities.
Q3: What are the typical concentration ranges of this compound in cell culture media?
The optimal concentration of this compound can vary depending on the specific cell line and culture conditions. However, studies have shown that many cell lines have a relatively low requirement for histidine compared to other amino acids.[8] For some human cell lines, the minimum concentration required for maximum growth is in the range of 1-2.5 µg/ml.[8] It's important to consult the formulation of your specific cell culture medium and consider empirical testing to determine the ideal concentration for your experiments.
Q4: Can this compound be toxic to cells at high concentrations?
Yes, at very high concentrations, this compound can be injurious to cells. Research has shown that high levels of this compound, particularly in the presence of iron, can lead to the formation of reactive oxygen species (ROS), causing oxidative stress and cell damage.[9] This is a critical consideration, especially in the development of high-concentration nutrient feeds for fed-batch cultures.
Q5: Are there more stable alternatives to this compound for cell culture?
While this compound itself is relatively stable, the use of dipeptides, such as Glycyl-L-histidine (Gly-His), can offer advantages.[10] Dipeptides can be more soluble and stable than individual amino acids, providing a more controlled release of the amino acid into the cell.[10][11] This can lead to improved culture performance, including enhanced cell growth and viability.[10]
Troubleshooting Guide
This section provides solutions to common problems you may encounter when working with this compound in your cell culture experiments.
Problem 1: Suboptimal or Stalled Cell Growth
Possible Cause: this compound concentration may be a limiting factor in your culture medium. As cells proliferate, they deplete essential amino acids, and if this compound is exhausted, growth will cease.[6]
Solution:
-
Monitor Amino Acid Levels: Regularly monitor the concentration of amino acids in your culture supernatant using techniques like HPLC or mass spectrometry.[6] This will provide direct evidence if this compound is being depleted.
-
Titration Experiment: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. This involves culturing your cells in media with varying concentrations of this compound and measuring the impact on cell growth and viability.
-
Fed-Batch Strategy: Implement a fed-batch strategy where a concentrated feed containing this compound and other essential nutrients is added to the culture over time.[12] This helps to maintain optimal nutrient levels and supports higher cell densities.
Problem 2: Increased Cell Death or Signs of Cytotoxicity
Possible Cause: The concentration of this compound in your medium or feed may be too high, leading to toxicity. High concentrations of this compound can contribute to oxidative stress.[9][13][14]
Solution:
-
Review Media Formulation: Carefully check the concentration of this compound in your basal medium and any supplements you are adding.
-
Reduce this compound Concentration: If you suspect toxicity, try reducing the this compound concentration in your next experiment.
-
Consider Antioxidants: The addition of antioxidants to your culture medium may help mitigate the effects of oxidative stress.[9]
-
Use Dipeptides: As an alternative, consider using a histidine-containing dipeptide, which may be less toxic at higher concentrations.[9][11]
Problem 3: Inconsistent Experimental Results
Possible Cause: Inconsistent availability of this compound or other amino acids can lead to unpredictable cell behavior and compromise experimental reproducibility.[7]
Solution:
-
Use High-Quality Media: Ensure you are using high-quality, well-defined cell culture media from a reputable supplier.[7]
-
Proper Media Storage: Store your media and supplements according to the manufacturer's instructions to prevent degradation of amino acids.
-
Standardize Protocols: Maintain consistent cell seeding densities, feeding schedules, and other culture parameters to minimize variability.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a method for determining the optimal this compound concentration for your specific cell line using a titration experiment.
Materials:
-
Your cell line of interest
-
Basal medium deficient in this compound
-
Sterile this compound stock solution (e.g., 100 mM)
-
Multi-well culture plates (e.g., 96-well or 24-well)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Viability assay (e.g., Trypan Blue exclusion)
Procedure:
-
Prepare Media: Prepare a series of culture media with varying concentrations of this compound. For example, you could test a range from 0 mM to 2 mM in 0.2 mM increments.
-
Seed Cells: Seed your cells into the multi-well plates at a consistent density in each well containing the different this compound concentrations.
-
Incubate: Incubate the plates under standard culture conditions (e.g., 37°C, 5% CO2).
-
Monitor Growth: At regular intervals (e.g., every 24 hours), measure the viable cell density and viability in each well.
-
Analyze Data: Plot the cell growth curves for each this compound concentration. The optimal concentration will be the one that supports the highest viable cell density and growth rate.
Data Presentation:
| This compound (mM) | Day 2 VCD (x10^6 cells/mL) | Day 4 VCD (x10^6 cells/mL) | Day 6 VCD (x10^6 cells/mL) |
| 0.0 | |||
| 0.2 | |||
| 0.4 | |||
| 0.6 | |||
| 0.8 | |||
| 1.0 | |||
| 1.2 | |||
| 1.4 | |||
| 1.6 | |||
| 1.8 | |||
| 2.0 |
VCD: Viable Cell Density
Protocol 2: Monitoring this compound Consumption
This protocol provides a general workflow for monitoring the consumption of this compound in your cell culture.
Materials:
-
Cell culture supernatant samples
-
HPLC or Mass Spectrometry system
-
Appropriate columns and reagents for amino acid analysis
Procedure:
-
Sample Collection: At regular time points during your cell culture, collect a small, sterile sample of the culture supernatant.
-
Sample Preparation: Process the supernatant samples as required for your analytical method. This may involve centrifugation to remove cells and debris, and derivatization of the amino acids.
-
Analysis: Analyze the samples using HPLC or mass spectrometry to quantify the concentration of this compound.
-
Data Interpretation: Plot the concentration of this compound over time to determine its consumption rate. This information can be used to optimize your feeding strategy.
Visualizations
Experimental Workflow for this compound Optimization
Caption: Workflow for optimizing this compound in cell culture.
Role of this compound in Cellular Processes
Caption: Simplified overview of this compound's cellular roles.
References
- 1. himedialabs.com [himedialabs.com]
- 2. 98.5-101.0%, suitable for cell culture, non-animal source, meets EP, USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 3. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. L-ヒスチジン | Sigma-Aldrich [sigmaaldrich.com]
- 6. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 7. purmabiologics.com [purmabiologics.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Histidine-induced injury to cultured liver cells, effects of histidine derivatives and of iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. Effects of this compound on hydrogen peroxide-induced DNA damage and cytotoxicity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The this compound-mediated enhancement of hydrogen peroxide-induced cytotoxicity is a general response in cultured mammalian cell lines and is always associated with the formation of DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize degradation of L-Histidine in stock solutions.
Technical Support Center: L-Histidine Stock Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. This compound is a uniquely versatile amino acid, frequently employed as a pH buffer and protein stabilizer in biopharmaceutical formulations.[1][2][3] However, its chemical structure, particularly the imidazole side chain, makes it susceptible to degradation, which can compromise experimental results and product stability.
This document provides in-depth, field-proven insights into the mechanisms of this compound degradation and offers robust, validated protocols to ensure the integrity and longevity of your stock solutions.
Section 1: Understanding this compound Stability - The 'Why' Behind the Protocol
Before addressing specific troubleshooting questions, it is crucial to understand the primary pathways of this compound degradation. The stability of this compound in an aqueous solution is principally threatened by three factors: oxidation, pH instability, and light exposure.
-
Oxidative Degradation: The imidazole ring of this compound is highly susceptible to attack by reactive oxygen species (ROS). This process is significantly accelerated by the presence of trace metal ions (e.g., Fe³⁺, Cu²⁺), which act as catalysts in Fenton-like reactions to generate potent hydroxyl radicals.[4][5][6] Oxidation can lead to the formation of various byproducts, including 2-oxo-histidine and 4(5)-imidazolecarboxaldehyde, which can potentially modify and damage proteins in your formulation.[7][8]
-
pH-Dependent Effects: The protonation state of this compound's imidazole ring (pKa ≈ 6.0) is critical to its function and stability.[1][3][9] At pH values significantly above its pKa, the deprotonated ring is more susceptible to certain oxidative reactions.[8][10] Conversely, highly acidic conditions can also promote other degradation pathways. The optimal buffering range for histidine is generally considered to be between pH 5.5 and 6.5.[1][2]
-
Photodegradation: Exposure to light, particularly near-UV light, can induce the formation of photosensitizers from this compound itself.[11][12] These excited molecules can then mediate the degradation of other this compound molecules or, more critically, the active pharmaceutical ingredient (API) in a formulation.[11][12] This degradation can occur even in the absence of significant metal ion contamination.[13]
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses common user questions regarding this compound stock solutions.
Q1: What is the primary cause of my this compound solution turning yellow over time?
A1: A yellow or brownish tint is a common indicator of oxidative degradation.[14][15] This is often caused by a combination of factors including dissolved oxygen in the water, exposure to light, and the presence of trace metal ions that catalyze oxidation of the imidazole ring.[11][16] Storing solutions at room temperature, especially in clear vials, can accelerate this process.[14]
Q2: What is the ideal pH for storing an this compound stock solution?
A2: For optimal stability, an this compound stock solution should be maintained at a pH between 5.5 and 6.5.[1][2] In this range, the imidazole side chain (pKa ≈ 6.0) provides effective buffering capacity and strikes a balance against pH-dependent degradation pathways.[3][8][10] Forcing the pH too low or too high can increase susceptibility to specific degradation mechanisms.
Q3: Can I store my this compound stock solution at 4°C?
A3: While refrigeration at 4°C is better than room temperature, for long-term storage (weeks to months), freezing is strongly recommended.[17][18] The best practice is to prepare a concentrated stock, sterile filter it, divide it into single-use aliquots, and store them at -20°C or -80°C.[15][17][18][19] This strategy minimizes the risk of microbial contamination and chemical degradation and avoids repeated freeze-thaw cycles which can also degrade the amino acid.[17][18]
Q4: Is it necessary to use a specific grade of water for my solution?
A4: Absolutely. Use high-purity, sterile water (e.g., Water for Injection (WFI), HPLC-grade, or Milli-Q) with low endotoxin and low metal content. The primary catalyst for oxidative degradation is often trace metal ions present in lower-grade water.[5][8]
Q5: I've observed an unexpected peak in my HPLC analysis when using a histidine buffer. What could it be?
A5: An unexpected peak could be a degradation product. One commonly reported degradant is trans-urocanic acid, which can form from this compound, particularly in the presence of microbial contamination or certain catalysts.[20][21] This compound absorbs strongly in the UV range and can interfere with analyses.[21] Other possibilities include various oxidation products like 2-oxo-histidine.[7]
Q6: Should I add a chelating agent like EDTA to my stock solution?
A6: Adding a small amount of a chelating agent (e.g., 0.1-0.2 mM EDTA or DTPA) can be highly effective in preventing metal-catalyzed oxidation.[5][8] By sequestering trace metal ions, these agents inhibit the formation of ROS.[3][8] This is a standard practice in many biopharmaceutical formulations. However, you must ensure that the chelating agent is compatible with your downstream application, as it can inhibit metalloenzymes or other metal-dependent processes.
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution Discoloration (Yellowing) | 1. Oxidation due to dissolved O₂ or metal ions.[8] 2. Photodegradation from light exposure.[11][12] 3. Storage at improper temperature (RT or 4°C for too long).[14] | 1. Prepare fresh solution using de-gassed, high-purity water. 2. Consider adding a chelating agent (e.g., EDTA) if compatible.[8] 3. Store new aliquots in amber or foil-wrapped vials at -20°C or -80°C.[18] |
| pH Shift Over Time | 1. Absorption of atmospheric CO₂ (if solution is slightly basic). 2. Formation of acidic degradation products. 3. Leaching of substances from the storage container. | 1. Ensure vials are sealed tightly. 2. Prepare smaller, single-use aliquots to minimize headspace and exposure to air upon opening. 3. Use high-quality, inert storage vials (e.g., borosilicate glass or polypropylene). |
| Precipitate Formation After Freezing | 1. Concentration of the solution is too high (exceeds solubility at low temp). 2. Significant pH shift upon freezing (cryoconcentration of buffer components). | 1. Check the solubility limit of this compound at your working concentration and pH. 2. Ensure the solution is fully dissolved and pH-adjusted before freezing. 3. Thaw solution completely and vortex gently to re-dissolve before use. |
| Loss of Potency / Inconsistent Results | 1. Significant chemical degradation has occurred. 2. Repeated freeze-thaw cycles.[17][18] 3. Microbial contamination. | 1. Discard the old stock and prepare a fresh, validated solution using the protocol below. 2. Implement a strict single-use aliquot policy. 3. Ensure sterile filtration (0.22 µm filter) is performed during preparation.[17] |
Section 4: Validated Protocols & Methodologies
Protocol 4.1: Preparation of a Stable, High-Purity this compound Stock Solution (1 M)
This protocol incorporates best practices to minimize degradation during preparation and storage.
Materials:
-
This compound powder (high-purity, e.g., USP grade)
-
High-purity water (WFI, Milli-Q, or similar), low in endotoxins and metals
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 1 M, 5 M) for pH adjustment
-
Sterile, individually wrapped 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, conical tubes (50 mL)
-
Sterile, light-protecting (amber) or clear cryovials for aliquots
-
Aluminum foil (if using clear vials)
Methodology:
-
Solvent Preparation (Critical Step): To minimize dissolved oxygen, de-gas the high-purity water by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes or by boiling it for 5 minutes and allowing it to cool under a vacuum or inert gas.
-
Dissolution: In a sterile 50 mL conical tube, weigh out 15.51 g of this compound powder. Add approximately 80 mL of the de-gassed water. Mix vigorously using a sterile stir bar or by vortexing until the powder is fully dissolved. This compound is highly soluble in water, but this may take a few minutes.
-
pH Adjustment: Place a calibrated pH probe into the solution. Slowly add HCl to aid dissolution and adjust the pH. The target pH for optimal stability is 6.0 . Adjust dropwise with HCl or NaOH as needed. Be careful not to overshoot the target pH.
-
Final Volume: Once the pH is stable at 6.0, transfer the solution to a 100 mL sterile graduated cylinder and add de-gassed water to reach the final volume of 100 mL. Confirm the pH one last time.
-
Sterile Filtration: Draw the solution into a large sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a fresh sterile container. This removes any potential microbial contamination.
-
Aliquotting: Immediately dispense the sterile-filtered stock solution into single-use aliquots (e.g., 1 mL) in sterile cryovials. This is the most critical step to prevent contamination and degradation from freeze-thaw cycles.[17][18]
-
Storage: If using clear vials, wrap them in aluminum foil to protect from light. Label the vials clearly and store them at -20°C for short-to-medium term (up to 6 months) or -80°C for long-term storage (>6 months) .[19]
Protocol 4.2: Workflow for Stability Verification
To ensure the integrity of your stock, a self-validating check is recommended.
-
Baseline (T=0) Analysis: Immediately after preparation (after Step 5), retain one aliquot for immediate analysis. Use a validated analytical method (e.g., HPLC with UV detection or a dedicated amino acid analyzer) to determine the precise concentration and purity.[22] This chromatogram is your baseline reference.
-
Periodic Checks: For long-term studies, thaw a new aliquot at predetermined intervals (e.g., 3, 6, 12 months) and re-analyze it using the exact same method.
-
Comparison: Compare the concentration and purity profiles to the T=0 baseline. A significant drop in concentration (>5%) or the appearance of new degradation peaks indicates the stock is compromised.
Section 5: Visual Diagrams
Diagram 5.1: Key Degradation Pathways of this compound
Caption: Major factors leading to the degradation of this compound in aqueous solutions.
Diagram 5.2: Workflow for Preparing Stable this compound Stock
Caption: Step-by-step workflow for minimizing degradation during stock preparation.
References
- 1. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]
- 2. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Histidine-induced injury to cultured liver cells, effects of histidine derivatives and of iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of free this compound by tert-Butylhydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pH sensitivity of histidine-containing lytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of oxidation dynamics of histidine: non-reactivity in the gas phase, peroxides in hydrated clusters, and pH dependence in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. d.docksci.com [d.docksci.com]
- 21. Investigation of a Degradant in a Biologics Formulation Buffer Containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Histidine Degradation via an Aminotransferase Increases the Nutritional Flexibility of Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
His-Tagged Protein Purification: A Technical Guide to Optimizing Elution from Ni-NTA Resin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the elution of His-tagged proteins from Nickel-Nitrilotriacetic Acid (Ni-NTA) resin. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and optimize your purification workflows.
Section 1: Understanding the Elution Process
The successful elution of a His-tagged protein from a Ni-NTA column relies on disrupting the co-ordination bond between the histidine residues of the tag and the immobilized nickel ions.[1][2] This is typically achieved through competitive displacement or by altering the charge state of the histidine residues.
The Chemistry of Binding and Elution
Two primary strategies are employed for elution:
-
Imidazole Competition: Imidazole, having a similar ring structure to the side chain of histidine, is used as a competitive agent.[2] At high concentrations, imidazole molecules saturate the Ni-NTA resin, displacing the His-tagged protein.[2]
-
pH Reduction: Lowering the pH of the elution buffer protonates the imidazole rings of the histidine residues.[3][4][5] This protonation disrupts the coordination bond with the nickel ions, leading to the release of the protein.[3][5]
Section 2: Troubleshooting Elution Problems
This section addresses common issues encountered during the elution step in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My His-tagged protein is not eluting, or the yield is very low. What are the likely causes and how can I fix this?
Possible Cause 1: Suboptimal Imidazole Concentration
-
Explanation: The affinity of your specific His-tagged protein for the Ni-NTA resin may be higher than average, requiring a higher concentration of imidazole for effective displacement. Standard elution concentrations may be insufficient.
-
Solution:
-
Step Elution: If you are using a single high concentration of imidazole for elution, try a step gradient. Elute with increasing concentrations of imidazole (e.g., 100 mM, 250 mM, 500 mM) and analyze the fractions by SDS-PAGE to determine the optimal concentration for your protein.[6][7]
-
Linear Gradient Elution: For more precise optimization, a linear imidazole gradient (e.g., 20-500 mM) can be employed, especially with an FPLC system.[6] This can help separate your target protein from contaminants that elute at different imidazole concentrations.[6]
-
Increase Final Imidazole Concentration: In some cases, concentrations up to 1 M imidazole may be necessary for complete elution.[7][8]
-
Possible Cause 2: Protein Precipitation on the Column
-
Explanation: The high concentration of protein on the column during elution can sometimes lead to aggregation and precipitation, especially if the elution buffer is not optimal for your protein's solubility.
-
Solutions:
-
Modify Elution Buffer: Consider adding stabilizing agents to your elution buffer, such as:
-
Glycerol: Up to 20% can help reduce non-specific hydrophobic interactions.[9][10]
-
Non-ionic detergents: Such as Tween-20 or Triton X-100 (up to 2%) can prevent aggregation.[10][11][12][13]
-
Increase Salt Concentration: Adjusting the NaCl concentration (up to 500 mM) can sometimes improve solubility.[10]
-
-
On-Column Refolding: If your protein was purified under denaturing conditions (e.g., with urea or guanidinium chloride), it may have precipitated during attempts to elute under native conditions.[1] A gradual on-column refolding step by decreasing the denaturant concentration may be necessary before elution.
-
Possible Cause 3: Inaccessible His-Tag
-
Explanation: The three-dimensional structure of your protein might be sterically hindering the His-tag, preventing efficient binding and/or elution.[1][14]
-
Solution:
-
Denaturing Conditions: Purify the protein under denaturing conditions using 6-8 M urea or 6 M guanidinium chloride in all buffers.[1][14] This will unfold the protein and expose the His-tag. The protein can then be refolded after elution.
-
Modify Protein Construct: For long-term solutions, consider re-engineering your protein construct. Adding a flexible linker sequence between the protein and the His-tag can increase its accessibility.[1] Alternatively, moving the tag to the other terminus of the protein might solve the issue.[1]
-
Possible Cause 4: Strong Secondary Interactions with the Resin
-
Explanation: Your protein may have patches of surface residues that are interacting with the agarose matrix of the resin through ionic or hydrophobic interactions.
-
Solution:
-
Increase Salt Concentration: Increasing the NaCl concentration in the wash and elution buffers (e.g., up to 500 mM or even 1 M) can help disrupt non-specific ionic interactions.[9][12][15][16]
-
Additives: Including additives like glycerol or non-ionic detergents in your buffers can minimize hydrophobic interactions.[10][11]
-
| Problem | Potential Cause | Recommended Action |
| Low or No Elution | Insufficient imidazole concentration | Perform a step or linear gradient elution to find the optimal concentration. |
| Protein precipitation on the column | Add stabilizing agents (glycerol, detergents) to the elution buffer. | |
| Inaccessible His-tag | Purify under denaturing conditions or re-engineer the protein construct. | |
| Strong secondary interactions | Increase salt concentration or add detergents/glycerol to buffers. |
Q2: My protein elutes, but it is contaminated with other proteins. How can I improve the purity?
Possible Cause 1: Inadequate Washing
-
Explanation: Non-specifically bound proteins are not being sufficiently removed before the elution step.
-
Solution:
-
Optimize Wash Buffer Imidazole Concentration: The key is to find an imidazole concentration that is high enough to remove contaminants but not so high that it prematurely elutes your target protein. Perform a pilot experiment with a range of imidazole concentrations in the wash buffer (e.g., 20 mM, 40 mM, 60 mM) and analyze the wash fractions by SDS-PAGE.[17] A concentration of 20-40 mM is a good starting point for many proteins.
-
Increase Wash Volume: Increase the volume of the wash buffer to at least 10-20 column volumes.
-
Possible Cause 2: Co-purification of Host Proteins with Histidine Patches
-
Explanation: Some host cell proteins naturally have surface-exposed histidine residues that can bind to the Ni-NTA resin.
-
Solution:
-
Optimize Imidazole in Lysis/Binding Buffer: Including a low concentration of imidazole (10-25 mM) in your lysis and binding buffers can prevent many of these contaminating proteins from binding to the resin in the first place.[9][14]
-
Alternative Metal Ions: Consider using a resin with a different metal ion. Cobalt (Co²⁺) resins often exhibit higher specificity for His-tags and can result in higher purity, although sometimes with a slightly lower yield compared to nickel.[18][19]
-
Possible Cause 3: Non-specific Ionic or Hydrophobic Interactions
-
Explanation: Contaminating proteins are interacting with the resin matrix itself, not the nickel ions.
-
Solution:
| Problem | Potential Cause | Recommended Action |
| Contaminated Eluate | Inadequate washing | Optimize imidazole concentration in wash buffer; increase wash volume. |
| Co-purification of host proteins | Add low imidazole to lysis/binding buffer; try a cobalt-based resin. | |
| Non-specific interactions | Increase salt concentration; add detergents or glycerol to buffers. |
Section 3: Alternative Elution Strategies
While imidazole competition is the most common elution method, alternative strategies can be beneficial for proteins that are sensitive to imidazole or for specific applications.
pH Elution
-
Principle: As the pH decreases, the histidine residues in the His-tag become protonated, disrupting their coordination with the nickel ions and causing the protein to elute.[3][4][5]
-
Advantages: Useful for proteins that are unstable in the presence of imidazole.
-
Disadvantages: A low pH can denature or precipitate some proteins. Also, at a pH below 4, nickel ions can be stripped from the resin.[3]
-
General Protocol:
Elution with Chelating Agents
-
Principle: Strong chelating agents like EDTA or EGTA will strip the nickel ions from the NTA resin, causing the His-tagged protein to be released.[3]
-
Advantages: Very effective for tightly bound proteins.
-
Disadvantages: The eluted protein will be in a complex with nickel ions, which may need to be removed for downstream applications.[3] This method also requires the resin to be regenerated before its next use.
Section 4: Experimental Protocols
Protocol 1: Optimizing Imidazole Concentration with a Step Gradient
-
Prepare Buffers:
-
Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 40 mM imidazole, pH 8.0.
-
Elution Buffers: Prepare a series of elution buffers with increasing imidazole concentrations (e.g., 100 mM, 150 mM, 250 mM, 500 mM) in a base of 50 mM sodium phosphate, 300 mM NaCl, pH 8.0.
-
-
Equilibrate the Column: Equilibrate your Ni-NTA column with 5-10 column volumes (CV) of Lysis/Binding Buffer.
-
Load Sample: Load your clarified cell lysate onto the column.
-
Wash: Wash the column with 10-20 CV of Wash Buffer.
-
Elute: Elute the protein with 5 CV of each Elution Buffer in a stepwise manner, collecting fractions for each step.
-
Analyze: Analyze the collected fractions by SDS-PAGE to determine the imidazole concentration at which your protein elutes with the highest purity.
Protocol 2: Resin Regeneration
Used Ni-NTA resin can be regenerated for multiple uses, which is cost-effective.
-
Strip: Wash the column with 5-10 CV of a stripping buffer (e.g., 100 mM EDTA, pH 8.0) to remove the nickel ions.[21][22] The resin will turn from blue to white.
-
Wash: Wash the column extensively with 10 CV of deionized water to remove all traces of EDTA.[21][22][23]
-
Recharge: Recharge the column by incubating with 5 CV of a 100 mM NiSO₄ solution.[21][23] The resin should turn blue again.
-
Final Wash: Wash the column with 10 CV of deionized water to remove excess nickel ions.
-
Store: Equilibrate the column with a storage buffer (e.g., 20% ethanol) for long-term storage at 4°C.[21][24]
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. LabXchange [labxchange.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. reddit.com [reddit.com]
- 16. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-works.com [bio-works.com]
- 19. youtube.com [youtube.com]
- 20. neb.com [neb.com]
- 21. lifetein.com [lifetein.com]
- 22. alburse.org [alburse.org]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. cube-biotech.com [cube-biotech.com]
Technical Support Center: Endotoxin Removal from L-Histidine Solutions
Welcome to the technical support center for ensuring your L-Histidine solutions are free from endotoxin contamination. This guide is designed for researchers, scientists, and drug development professionals who understand the critical impact of endotoxins on cell culture experiments.[1][2] Here, we will delve into the nuances of endotoxin removal, providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern in my this compound solution?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1][2][3] These molecules are released when bacteria die and lyse. Even in sterile solutions, endotoxins can persist and are highly heat-stable, making them difficult to remove through standard sterilization methods like autoclaving.[2][4]
In cell culture, even minute concentrations of endotoxins can elicit strong and often unpredictable cellular responses, leading to:
-
Altered Cell Growth and Morphology: Endotoxins can interfere with normal cell proliferation and differentiation.[2]
-
Induction of Inflammatory Responses: They can trigger the release of cytokines like TNF-α and IL-6, which can compromise the validity of your experimental results, especially in immunology and stem cell research.[2]
-
Reduced Transfection Efficiency: Endotoxins can interfere with the uptake of genetic material by cells.[2]
-
Apoptosis: In sensitive cell lines, endotoxins can induce programmed cell death.[2]
Given that this compound is a common supplement in cell culture media, ensuring its freedom from endotoxins is paramount for experimental reproducibility and reliability.[5][6][7]
Q2: How do endotoxins contaminate this compound solutions?
Endotoxin contamination can be introduced at various stages:
-
Raw Materials: The this compound powder itself may have low levels of endotoxin.
-
Water Source: The water used to dissolve the L--Histidine is a primary potential source of contamination. Poorly maintained water purification systems can harbor Gram-negative bacteria.[5]
-
Labware: Glassware and plasticware, if not properly depyrogenated, can introduce endotoxins.[4][8]
-
Handling: Improper aseptic technique during solution preparation can introduce bacteria, which then release endotoxins.[8]
Q3: What is a safe level of endotoxin for my cell culture experiments?
There is no universal "safe" level of endotoxin, as sensitivity varies greatly between cell types.[3][4][8] Some robust cell lines like CHO and HeLa may tolerate higher levels, potentially due to natural selection from long-term culturing.[1][3][4][8] However, primary cells, immune cells, and stem cells can be sensitive to concentrations as low as 0.1 ng/mL.[1] It is best practice to aim for the lowest possible endotoxin levels in all cell culture reagents.
Q4: What is the Limulus Amebocyte Lysate (LAL) assay?
The LAL assay is the most widely used method for detecting and quantifying endotoxins.[4][9] It utilizes a lysate derived from the blood of the horseshoe crab (Limulus polyphemus), which contains enzymes that trigger a clotting cascade in the presence of endotoxins.[9][10] This reaction can be measured to determine endotoxin levels with high sensitivity.[9] Regular LAL testing of your this compound solutions and other reagents is a crucial quality control step.[4]
Troubleshooting Guide
Issue: My cells are behaving unexpectedly (e.g., poor growth, differentiation issues, inconsistent results), and I suspect endotoxin contamination in my this compound solution.
Answer: Unexpected cell behavior is a common indicator of endotoxin contamination.[2] Here's a systematic approach to troubleshoot this issue:
-
Quarantine the Suspect Solution: Immediately stop using the this compound solution to prevent further impact on your cultures.
-
Test for Endotoxins: Perform a quantitative LAL assay on an aliquot of the this compound solution to confirm the presence and determine the concentration of endotoxins.[4][9]
-
Review Your Preparation Protocol:
-
Water Quality: When was your water purification system last sanitized? Test the source water for endotoxins.[5]
-
Aseptic Technique: Were proper aseptic techniques used during preparation?[8]
-
Depyrogenation of Labware: How are you depyrogenating your glassware and other reusable items? Autoclaving is not sufficient for endotoxin removal.[11] Dry heat at 250°C for at least 30 minutes is a reliable method for glassware.[12][13]
-
-
Implement an Endotoxin Removal Protocol: If endotoxin contamination is confirmed, you will need to treat your this compound solution using one of the methods detailed in the protocols section below.
Issue: I performed an endotoxin removal procedure, but my this compound solution still tests positive for endotoxins.
Answer: This indicates that the chosen removal method was either not suitable for your specific needs or was not performed optimally. Consider the following:
-
Method Selection: Was the chosen method appropriate for the initial endotoxin concentration and the volume of your solution? Some methods are more effective than others.
-
Protocol Adherence: Were all steps of the protocol followed precisely? Pay close attention to parameters like pH, ionic strength, and contact time.
-
Re-contamination: Could the solution have been re-contaminated after the removal procedure? Ensure that all subsequent handling and storage are performed under strict aseptic and pyrogen-free conditions.
-
Validation: It is crucial to validate your endotoxin removal process to ensure it consistently meets your requirements.[14][15]
Issue: After endotoxin removal, the concentration of my this compound has decreased.
Answer: Some endotoxin removal methods, particularly those involving adsorption, can lead to a loss of the target molecule.[16][17]
-
Activated Carbon: This method is known for its non-selective adsorption and can result in the loss of this compound.[17]
-
Chromatography: Improperly optimized chromatography conditions can lead to the co-binding of this compound with the endotoxin.
To mitigate this, you can:
-
Optimize Your Protocol: Adjust parameters like pH and ionic strength to minimize the binding of this compound to the removal matrix.
-
Choose a More Selective Method: Consider methods like ultrafiltration, which separates based on molecular size, or affinity chromatography with a ligand that has a higher specificity for endotoxin.[16][18]
-
Quantify this compound Post-Treatment: Always measure the concentration of this compound after any removal procedure to account for any losses.
Endotoxin Removal Protocols
Here are detailed protocols for common and effective methods for removing endotoxins from this compound solutions.
Method 1: Ultrafiltration
Principle: This method separates molecules based on size. Endotoxins in aqueous solutions tend to form large aggregates (micelles) with molecular weights exceeding 100 kDa.[16] this compound has a molecular weight of approximately 155 Da. By using an ultrafiltration membrane with a molecular weight cut-off (MWCO) of 10-30 kDa, the smaller this compound molecules will pass through while the larger endotoxin aggregates are retained.[18][19]
Advantages:
-
High recovery of this compound.
-
Relatively simple and fast.
-
Effective for removing endotoxins from small molecule solutions.[20]
Disadvantages:
-
May not be effective if endotoxins are not in an aggregated state.
-
Can be costly for large volumes.
Experimental Workflow: Ultrafiltration
Caption: Ultrafiltration workflow for endotoxin removal.
Step-by-Step Protocol:
-
Prepare the this compound Solution: Dissolve this compound powder in pyrogen-free water to the desired concentration.
-
Select an Ultrafiltration Device: Choose a centrifugal ultrafiltration device with a 10-30 kDa MWCO membrane.
-
Pre-rinse the Device: Pre-rinse the device with pyrogen-free water to remove any potential contaminants and to wet the membrane.
-
Load the Sample: Add the this compound solution to the sample reservoir of the device.
-
Centrifuge: Centrifuge the device according to the manufacturer's instructions. The centrifugal force will drive the this compound solution through the membrane, leaving the endotoxin aggregates behind.
-
Collect the Filtrate: The collected filtrate contains the purified this compound solution.
-
Validate: Perform an LAL assay on the filtrate to confirm the removal of endotoxins to the desired level.
-
Sterilize: Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free container.
Method 2: Anion-Exchange Chromatography
Principle: This technique separates molecules based on their net charge. Endotoxins have a strong net negative charge at a pH above 2 due to the presence of phosphate groups in the Lipid A moiety.[16][21] this compound is an amino acid with a basic side chain (imidazole group) and will have a net positive charge at a pH below its isoelectric point (pI ≈ 7.6). By using a strong anion-exchange resin (positively charged), the negatively charged endotoxins will bind to the column, while the positively charged this compound will flow through.[22][23][]
Advantages:
-
High endotoxin removal efficiency.[16]
-
Scalable for larger volumes.
Disadvantages:
-
Requires careful optimization of pH and buffer conditions to ensure proper charge-based separation.
-
Potential for this compound loss if conditions are not optimal.[21]
Experimental Workflow: Anion-Exchange Chromatography
Caption: Anion-exchange chromatography workflow.
Step-by-Step Protocol:
-
Prepare the this compound Solution: Dissolve this compound in a low ionic strength buffer (e.g., 10-20 mM Tris-HCl) and adjust the pH to a range where this compound is positively charged and endotoxins are negatively charged (e.g., pH 6.0-7.0).
-
Select and Prepare the Column: Choose a strong anion-exchange resin (e.g., a quaternary ammonium-based resin). Pack a column with the resin and equilibrate it with the same buffer used for the this compound solution.
-
Load the Sample: Apply the this compound solution to the equilibrated column at a controlled flow rate.
-
Collect the Flow-Through: The this compound will not bind to the resin and will be collected in the flow-through fractions.
-
Wash the Column: Wash the column with the equilibration buffer to ensure all the this compound has been eluted.
-
Elute and Regenerate (Optional): The bound endotoxins can be eluted with a high salt buffer (e.g., 1-2 M NaCl) or a sodium hydroxide solution, and the column can be regenerated for future use.
-
Validate: Pool the fractions containing this compound and perform an LAL assay to confirm endotoxin removal.
-
Buffer Exchange and Sterilization: If necessary, perform a buffer exchange into the desired final formulation buffer and sterilize by filtration.
Method 3: Activated Carbon Treatment
Principle: Activated carbon has a large surface area and strong adsorptive properties, which allow it to bind hydrophobic molecules like the Lipid A portion of endotoxins.[17][25]
Advantages:
Disadvantages:
-
Non-selective adsorption can lead to significant loss of this compound.[17]
-
Residual carbon fines can be difficult to remove from the final solution.[17]
Experimental Workflow: Activated Carbon Treatment
Caption: Activated carbon treatment workflow.
Step-by-Step Protocol:
-
Prepare the this compound Solution: Dissolve this compound in pyrogen-free water. A slightly acidic pH can enhance endotoxin adsorption to activated carbon.[17]
-
Add Activated Carbon: Add pyrogen-free activated carbon to the solution (typically 0.1-1% w/v).
-
Incubate: Stir the suspension for a defined period (e.g., 1-2 hours) at room temperature.
-
Remove Activated Carbon: Separate the activated carbon from the solution by centrifugation followed by filtration through a low-protein-binding filter (e.g., 0.45 µm followed by 0.22 µm).
-
Validate: Perform an LAL assay on the final solution to confirm endotoxin removal.
-
Quantify this compound: Measure the this compound concentration to determine the extent of product loss.
Comparison of Endotoxin Removal Methods
| Method | Principle | This compound Recovery | Scalability | Key Consideration |
| Ultrafiltration | Size Exclusion | High | Good | Optimal for small molecules; relies on endotoxin aggregation.[16][19] |
| Anion-Exchange Chromatography | Charge-Based Separation | Moderate to High | Excellent | Requires careful pH and buffer optimization.[21][] |
| Activated Carbon | Adsorption | Low to Moderate | Good | Non-selective; risk of product loss and carbon carryover.[17] |
Validation of Endotoxin Removal
Validation is a critical step to ensure that your chosen endotoxin removal method is effective and reproducible.
Limulus Amebocyte Lysate (LAL) Assay Protocol (Gel-Clot Method)
This is a qualitative or semi-quantitative method that provides a simple positive/negative result for the presence of endotoxins above a certain sensitivity level.
-
Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water according to the manufacturer's instructions.[26][27]
-
Prepare a Standard Curve: Create a series of dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity).[10][26]
-
Sample Preparation: Prepare dilutions of your treated this compound solution.
-
Assay Setup: In pyrogen-free reaction tubes, add 100 µL of your sample, standards, and a negative control (LAL Reagent Water).
-
Add LAL Reagent: Add 100 µL of the reconstituted LAL reagent to each tube.
-
Incubation: Gently mix and incubate the tubes in a 37°C water bath for 60 minutes, undisturbed.[26][27]
-
Read Results: After incubation, carefully invert each tube 180°. A solid gel clot that remains intact indicates a positive result. The absence of a solid clot indicates a negative result.[26][27]
-
Interpretation: The endotoxin concentration in your sample is determined by the highest dilution that gives a negative result.
Note: For quantitative results, chromogenic or turbidimetric LAL assays are recommended.[9][28]
Conclusion
The presence of endotoxins in this compound solutions poses a significant risk to the integrity and reproducibility of cell culture experiments. By understanding the sources of contamination and implementing robust removal and validation protocols, you can ensure the quality of your reagents and the reliability of your research. This guide provides the foundational knowledge and practical steps to effectively manage endotoxin contamination in your laboratory.
References
- 1. corning.com [corning.com]
- 2. sinobiological.com [sinobiological.com]
- 3. cellsciences.com [cellsciences.com]
- 4. Endotoxin: An Insidious Cell Culture Contaminant | FUJIFILM Wako [wakopyrostar.com]
- 5. biocompare.com [biocompare.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. himedialabs.com [himedialabs.com]
- 8. wakopyrostar.com [wakopyrostar.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. acciusa.com [acciusa.com]
- 11. Endotoxin & Depyrogenation Guide - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Depyrogenation - Wikipedia [en.wikipedia.org]
- 13. acciusa.com [acciusa.com]
- 14. international-biopharma.com [international-biopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. Why Ultrafiltration Is Critical for Endotoxin Removal [manufacturing-journal.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]
- 25. umu.diva-portal.org [umu.diva-portal.org]
- 26. frederick.cancer.gov [frederick.cancer.gov]
- 27. Bacterial Endotoxin Test (BET or LAL Test) Method Validation | Pharmaguideline [pharmaguideline.com]
- 28. Limulus Amebocyte Lysate Test Using Chromogenic Methods Of Endotoxin Detection [bioprocessonline.com]
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of L-Histidine Analogs
Welcome to the technical support center for the chemical synthesis of L-Histidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with synthesizing these valuable compounds. The unique chemical properties of the imidazole side chain of histidine present a number of challenges, from maintaining stereochemical integrity to achieving selective modifications and ensuring efficient purification. This resource provides in-depth, field-proven insights and practical troubleshooting guidance to help you overcome these hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge encountered during the synthesis of this compound analogs?
A1: The most prevalent challenge is the high propensity for racemization at the α-carbon, especially during coupling reactions in peptide synthesis. The imidazole side chain can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical purity.[1][2]
Q2: Why is side-chain protection of the imidazole ring necessary?
A2: The imidazole ring is nucleophilic and can participate in undesirable side reactions, such as acylation, during synthesis.[3][4] Protecting the imidazole nitrogen is crucial to prevent these side reactions and to help mitigate racemization.[2][3]
Q3: What are the key considerations when choosing a protecting group for the imidazole side chain?
A3: The choice of protecting group depends on the overall synthetic strategy, including the stability of other protecting groups in your molecule (orthogonality), the reaction conditions you plan to use, and the final deprotection method. Key considerations include the group's effectiveness at preventing racemization, its stability under various reaction conditions, and the ease and selectivity of its removal.
Q4: My this compound analog is highly polar and difficult to purify. What strategies can I use?
A4: The purification of polar this compound analogs can be challenging. Techniques like reversed-phase HPLC with ion-pairing reagents, hydrophilic interaction chromatography (HILIC), or ion-exchange chromatography are often effective.[5][6] For analogs with an accessible imidazole ring, Immobilized Metal Affinity Chromatography (IMAC) can be a powerful purification method.[7][8]
Troubleshooting Guides
Problem 1: Significant Racemization Observed in Coupling Reactions
Symptoms:
-
You observe diastereomeric impurities in your crude product by NMR or LC-MS.
-
Chiral HPLC analysis confirms the presence of the D-enantiomer.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inappropriate Protecting Group | The choice of imidazole side-chain protecting group significantly impacts racemization. For example, an unprotected imidazole ring can act as a base and catalyze epimerization.[1] |
| Solution: Employ a protecting group on the imidazole nitrogen. The benzyloxymethyl (Bom) group is very effective at suppressing racemization.[9] The tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen also significantly reduces racemization.[10] | |
| Choice of Coupling Reagent | Carbodiimide reagents like DCC or DIC can lead to higher levels of racemization, particularly without additives.[2] |
| Solution: 1. Add a racemization suppressant such as HOBt, HOAt, or Oxyma to your coupling reaction.[11] 2. Switch to a uronium/aminium-based coupling reagent like HBTU or HATU, which generally result in lower racemization when used with an additive.[2] | |
| Prolonged Pre-activation | Extended pre-activation of the carboxylic acid can increase the risk of racemization. |
| Solution: Minimize the pre-activation time before adding the coupling partner. Consider in-situ activation protocols where the activating agent is added in the presence of both the carboxylic acid and the amine. | |
| Elevated Temperature | Higher reaction temperatures can accelerate the rate of racemization.[2] |
| Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C). If using microwave synthesis, consider reducing the temperature for the histidine coupling step.[2] | |
| Inappropriate Base | The choice and amount of base can influence the extent of racemization. |
| Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction. |
Problem 2: Unwanted Side Reactions at the Imidazole Ring
Symptoms:
-
Observation of unexpected byproducts with masses corresponding to acylation or alkylation of the imidazole ring.
-
Low yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Unprotected Imidazole Ring | The nucleophilic nitrogens of an unprotected imidazole ring can react with electrophiles in the reaction mixture, such as activated carboxylic acids or alkyl halides.[3][4] |
| Solution: Protect the imidazole side chain with a suitable protecting group. The choice of protecting group will depend on the specific electrophiles present in your reaction sequence. | |
| Mitsunobu Reaction Issues | During a Mitsunobu reaction, the imidazole nitrogen can compete with the intended nucleophile, leading to N-alkylation of the histidine side chain.[10] |
| Solution: 1. Protect the imidazole ring with a group that is stable to Mitsunobu conditions. 2. Alternatively, an orthogonal protecting group strategy can be employed where the imidazole nitrogen is alkylated in a controlled manner.[10] | |
| Imidazole-Catalyzed Side Reactions | The imidazole ring itself can act as a catalyst for unintended reactions, such as hydrolysis of esters or other labile functional groups.[12][13] |
| Solution: If imidazole-catalyzed side reactions are suspected, consider using a protecting group on the imidazole ring to mask its catalytic activity. Alternatively, adjust the reaction pH to a range where the imidazole is protonated and less nucleophilic. |
Problem 3: Difficulties in Purification of Histidine Analogs
Symptoms:
-
The product is a highly polar, water-soluble compound that is difficult to extract and purify by standard silica gel chromatography.
-
The product co-elutes with reagents or byproducts.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| High Polarity | The presence of the basic imidazole ring and the amino acid backbone often results in highly polar molecules.[5] |
| Solution: 1. Reversed-Phase HPLC: This is a powerful technique for purifying polar compounds. Use a C18 column with a water/acetonitrile or water/methanol mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. 2. Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds. 3. Ion-Exchange Chromatography: This method separates molecules based on their charge and can be very effective for purifying amino acid analogs.[5] | |
| Metal Chelation | The imidazole ring can chelate metal ions, which can be exploited for purification. |
| Solution: Immobilized Metal Affinity Chromatography (IMAC): If your analog has an accessible imidazole ring, IMAC can be a highly selective purification method. The analog is bound to a resin charged with metal ions (e.g., Ni²⁺, Co²⁺) and then eluted with a buffer containing a competing ligand like imidazole or by lowering the pH.[7][8] | |
| Presence of Salts | Salts from previous reaction steps can interfere with purification. |
| Solution: Desalt the crude product before chromatography using size-exclusion chromatography or dialysis if appropriate. |
Quantitative Data Summary
The choice of coupling reagent and additives has a significant impact on the level of racemization during the incorporation of histidine. The following table provides a comparative overview of the percentage of D-histidine isomer formed under various conditions.
| Coupling Reagent | Additive | Base | % D-Isomer Formation | Reference |
| DIC | HOBt | DIPEA | 2.5 | [1] |
| HATU | - | DIPEA | 1.8 | [1] |
| HBTU | HOBt | DIPEA | 3.1 | [1] |
| DEPBT | - | DIPEA | 0.8 | [1] |
| TBTU | HOBt | DIPEA | 4.2 | [1] |
Note: The level of racemization can be influenced by other factors such as reaction time, temperature, and the specific peptide sequence. This data serves as a comparative benchmark.
Experimental Protocols
Protocol 1: Synthesis of N-α-Boc-1-alkyl-L-histidines
This protocol describes a facile, one-step synthesis of N-alkylated this compound analogs.[14]
Materials:
-
N-α-Boc-L-histidine
-
Sodium hydride (NaH)
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-α-Boc-L-histidine (1.0 eq) in anhydrous CH₃CN, add NaH (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure N-α-Boc-1-alkyl-L-histidine.
Protocol 2: Purification of a Histidine Analog using IMAC
This protocol provides a general procedure for the purification of a histidine analog with an accessible imidazole ring using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
IMAC resin (e.g., Ni-NTA or Co-Talon)
-
Binding Buffer: 20 mM sodium phosphate, 300 mM NaCl, 5-10 mM imidazole, pH 7.4
-
Wash Buffer: 20 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 7.4
-
Elution Buffer: 20 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 7.4
-
Crude histidine analog dissolved in Binding Buffer
Procedure:
-
Column Preparation: Pack a column with the IMAC resin and equilibrate with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the crude histidine analog solution onto the column. Collect the flow-through to check for unbound product.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound impurities. Collect the wash fractions and monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound histidine analog with Elution Buffer. Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm or by TLC/LC-MS analysis of the fractions.
-
Analysis: Pool the fractions containing the pure product.
-
Post-Purification: The purified analog will be in a high-imidazole buffer. If necessary, remove the imidazole by dialysis, buffer exchange, or reversed-phase SPE.
Visualizations
Decision-Making Workflow for Imidazole Protection
Caption: A decision-making workflow for selecting an appropriate imidazole protecting group.
General Synthetic Strategy for N-Substituted Histidine Analogs
Caption: A generalized synthetic pathway for the preparation of N-substituted this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction two dimensional-liquid chromatography with stable-isotope labeling mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Column Purification of Histidine-Tagged Proteins from Unclarified Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Fluoro-l-histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Isolating L-Histidine Effects from its Histamine Precursor Role in In Vivo Research
From the desk of the Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are investigating the physiological roles of L-histidine in vivo. A primary challenge in this field is dissecting the direct effects of this compound from those mediated by its potent bioactive metabolite, histamine. This compound is the sole precursor for histamine synthesis, a reaction catalyzed by the enzyme this compound decarboxylase (HDC).[1][2] Therefore, any systemic administration of this compound can increase histamine levels, potentially confounding experimental outcomes.[3][4]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments that can confidently control for, and differentiate between, the effects of this compound and histamine.
Frequently Asked Questions & Troubleshooting Guides
Q1: My study involves this compound supplementation, and I'm seeing a physiological effect. How can I confirm if this is due to this compound itself or its conversion to histamine?
A1: This is the central question in this compound research. To deconvolve these effects, you must implement a control that specifically disrupts the conversion of this compound to histamine. The most effective approach is a multi-arm experimental design that incorporates both pharmacological inhibition and/or dietary manipulation. By comparing the outcomes between a group receiving this compound and a group receiving this compound plus an inhibitor of its conversion, you can isolate the histamine-dependent effects.
The two primary strategies are:
-
Pharmacological Inhibition: Use a specific inhibitor of the this compound decarboxylase (HDC) enzyme.
-
Dietary Manipulation: Utilize specially formulated diets with varying levels of this compound.
A well-designed study will allow you to attribute observed effects to either this compound directly, histamine, or both.
Q2: What is the gold-standard method for pharmacologically blocking histamine synthesis from this compound in vivo?
A2: The most effective and widely-used tool is α-fluoromethylhistidine (α-FMH) .
-
Mechanism of Action: α-FMH is a highly specific, irreversible inhibitor of this compound decarboxylase (HDC).[5][6] It is known as a "suicide inhibitor" because the HDC enzyme converts it into a reactive form that covalently binds to and permanently deactivates the enzyme.[7] This specificity is critical, as it ensures you are not inhibiting other decarboxylases, such as those for DOPA or glutamate.[5][8]
-
Experimental Application: A single administration of α-FMH can effectively deplete rapidly turning-over histamine pools, such as those in the brain and stomach.[6][7] For example, a single intraperitoneal (i.p.) injection of 20 mg/kg in mice can induce a complete loss of HDC activity in the cerebral cortex and hypothalamus within 2 hours.[5][8] This makes it an ideal control for acute this compound administration studies. The beneficial effect of oral histidine on working memory, for instance, can be completely nullified by the administration of α-FMH, demonstrating the utility of this compound in proving causality.[9]
This compound to Histamine Synthesis Pathway
Caption: The enzymatic conversion of this compound to histamine by HDC and its inhibition by α-FMH.
Q3: My experiment requires long-term this compound administration. Is a single injection of α-FMH sufficient?
A3: No, for chronic studies, a different approach is necessary. HDC activity recovers over time (e.g., within 3-4 days in the mouse brain), so a single injection is insufficient for long-term blockade.[5][8] Furthermore, depleting the more stable histamine pools in mast cells requires sustained inhibition.[6][10]
Recommended Solutions for Chronic Studies:
-
Sustained α-FMH Delivery: For continuous pharmacological inhibition, α-FMH can be administered via subcutaneously implanted osmotic pumps. This method has been shown to maintain HDC activity below 10% of normal levels, preventing the reconstitution of mast cell histamine stores over a 14-day period.[10]
-
Dietary Control (Preferred for long-term studies): The most practical method for chronic studies is to use custom-formulated diets. This approach avoids the stress and potential complications of repeated injections or surgery.
Q4: How do I properly implement dietary controls for this compound, and what are the potential pitfalls?
A4: Dietary control is a powerful tool for modulating the precursor pool for histamine synthesis.
-
Causality: Studies have definitively shown that insufficient dietary this compound leads to a significant reduction in brain histamine content and can induce behavioral changes.[11][12] Conversely, restricting dietary histidine can promote leanness and improve metabolic health in male mice, an effect associated with increased energy expenditure.[13][14][15]
-
Implementation:
-
Diet Formulation: Work with a reputable supplier to formulate amino acid-defined diets. A control diet should have a normal level of this compound (e.g., ~5.0 g/kg), while the experimental diet would have a low or restricted level (e.g., ~1.3 g/kg).[11][12] It is critical that the diets are isocaloric and identical in all other nutritional components to avoid confounding variables.
-
Acclimatization: Allow animals a period of acclimatization to the powdered or specialized diet format before beginning the experiment.
-
Duration: A dietary intervention of at least 2 weeks is typically required to see significant changes in brain histamine concentrations.[11][12]
-
-
Pitfall/Consideration: Be aware that this compound has physiological roles beyond being a histamine precursor (e.g., in protein synthesis, as an antioxidant, and in one-carbon metabolism).[16] Therefore, a low-histidine diet may produce effects independent of histamine reduction. This is why the ideal experimental design often involves a combination of dietary and pharmacological approaches.
Q5: What is the most robust experimental design to truly isolate the effects of this compound from histamine?
A5: A four-group design is considered the gold standard as it provides internal controls to systematically validate your findings.
Recommended 4-Group Experimental Design Workflow
Caption: A robust 4-group workflow to dissect this compound's effects from those of histamine.
-
Interpretation of Comparisons:
-
(Group 2 vs. Group 1): Shows the overall effect of increased this compound intake, which includes both its direct actions and the effects of increased histamine.
-
(Group 3 vs. Group 2): This is the most critical comparison. If the effect seen in Group 2 is diminished or abolished in Group 3, it strongly implies the effect was mediated by histamine.
-
(Group 3 vs. Group 1): This comparison reveals the effects of this compound itself, with the histamine pathway blocked.
-
(Group 4 vs. Group 1): This control group accounts for any effects caused by the depletion of basal histamine levels by α-FMH alone.
-
Q6: How can I analytically verify that my control strategies have worked?
A6: You must analytically confirm that your manipulations of the this compound-histamine axis were successful. Do not rely solely on phenotypic outcomes.
-
Tissue/Fluid Histamine Measurement: At the end of your study, collect relevant tissues (e.g., brain, stomach, skin) or plasma and measure histamine concentrations using validated methods like HPLC or ELISA. This will confirm, for example, that a low-histidine diet or α-FMH treatment successfully reduced histamine levels.[3][11]
-
In Vivo Microdialysis: For studies focused on neurotransmission, in vivo microdialysis allows for the real-time measurement of extracellular histamine in specific brain regions of freely moving animals.[11][12][17][18] This technique can powerfully demonstrate how your manipulations affect histamine release dynamics.
-
Advanced Imaging: Emerging tools like genetically encoded G-protein-coupled receptor-activation-based (GRAB) sensors for histamine (GRABHA) allow for the optical tracking of histamine release with high spatiotemporal resolution in vivo, offering an even more precise validation method.[19]
Summary of Key Experimental Parameters
| Parameter | Species | Control Condition | Experimental Condition | Key Finding | Reference(s) |
| Dietary this compound | Mouse (C57BL/6J) | Control Diet (5.08 g/kg) | Low this compound Diet (1.28 g/kg) | Low diet significantly reduces brain histamine concentrations. | [11][12] |
| Dietary Histidine Restriction | Mouse (C57BL/6J) | Control Diet | 67% reduction in dietary histidine | Reduced histidine promotes leanness and increases energy expenditure. | [14][15] |
| α-FMH Dosage (Acute) | Mouse | Vehicle (i.p.) | 20 mg/kg (i.p.) | Complete inhibition of HDC activity in cortex and hypothalamus. | [5][8] |
| Brain Histamine Levels | Mouse (C57BL/6J) | Control Diet (13.9 ng/g tissue in cortex) | Low this compound Diet (9.36 ng/g tissue in cortex) | Dietary precursor availability directly impacts brain histamine levels. | [11][12] |
| Brain Histamine Levels | Rat | Vehicle | 1000 mg/kg this compound (oral, twice daily for 1 week) | Brain histamine levels increase by 40-70%. | [3] |
Detailed Protocols
Protocol 1: Acute Pharmacological Inhibition of HDC in Mice
-
Reagent Preparation:
-
Prepare α-fluoromethylhistidine (α-FMH) in a sterile saline (0.9% NaCl) solution. A typical dose is 20 mg/kg.[5] Calculate the required volume for injection based on a standard injection volume (e.g., 10 mL/kg).
-
Prepare a sterile saline vehicle control.
-
-
Animal Dosing:
-
Weigh each animal accurately on the day of the experiment.
-
Administer the calculated volume of α-FMH solution or vehicle via intraperitoneal (i.p.) injection.
-
-
Experimental Timeline:
-
The maximal decrease in HDC activity occurs approximately 2 hours post-injection.[5] Administer your this compound challenge or conduct your experimental test within this window for maximal effect.
-
-
Validation (Optional but Recommended):
-
Flash-freeze tissues in liquid nitrogen and store at -80°C for subsequent histamine analysis by HPLC or ELISA to confirm depletion.
Protocol 2: Designing a Dietary Control Study
-
Diet Sourcing and Formulation:
-
Contact a commercial vendor of research diets (e.g., Research Diets, Inc., Envigo) to formulate custom amino acid-defined diets.
-
Specify a "Control" diet with normal this compound levels (e.g., 5.08 g/kg) and a "Low this compound" diet (e.g., 1.28 g/kg).[11]
-
Crucially, ensure both diets are isocaloric and matched for all other amino acids, fats, carbohydrates, vitamins, and minerals.
-
-
Acclimatization Period:
-
Upon arrival, allow animals to acclimate to the facility for at least one week on standard chow.
-
Before starting the experiment, switch all animals to the powdered "Control" diet for 3-5 days to acclimate them to the new food texture and prevent neophobia.
-
-
Experimental Phase:
-
Divide animals into their respective dietary groups.
-
Provide diets and water ad libitum for a minimum of 2-4 weeks to allow for significant modulation of systemic histamine pools.[11]
-
-
Monitoring:
-
Monitor body weight and food intake 2-3 times per week to ensure the low-histidine diet is not causing aversion or malnutrition.
-
Perform regular health checks on all animals.
-
-
Validation:
-
At the study endpoint, collect plasma and tissues to measure histamine levels and confirm the dietary manipulation was effective.
-
References
- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain histamine and histamine H3 receptors following repeated this compound administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openheart.bmj.com [openheart.bmj.com]
- 5. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Histamine Synthesis in Brain by α‐Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 9. Oral histidine intake improves working memory through the activation of histaminergic nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect on mast cell histamine of inhibiting histamine formation in vivo with alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insufficient intake of this compound reduces brain histamine and causes anxiety-like behaviors in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of metabolic health by dietary histidine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of metabolic health by dietary histidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.vu.nl [research.vu.nl]
Validation & Comparative
A Comparative Analysis of the Biological Activities of L-Histidine and D-Histidine: A Technical Guide for Researchers
Introduction: The Significance of Chirality in Biological Systems
In the molecular landscape of life, the three-dimensional arrangement of atoms is paramount. Amino acids, the fundamental building blocks of proteins, exist as stereoisomers—molecules with the same chemical formula but different spatial arrangements. These non-superimposable mirror images are designated as L- (levorotatory) and D- (dextrorotatory) enantiomers. The vast majority of proteins in terrestrial life are constructed exclusively from L-amino acids, a foundational principle of biochemistry. This inherent stereospecificity of biological systems dictates that the chirality of an amino acid can dramatically alter its biological activity.
This guide provides an in-depth comparison of the biological activities of L-Histidine, the proteinogenic and physiologically predominant form, and its enantiomer, D-Histidine. We will explore their distinct metabolic fates, physiological roles, and interactions with biological systems, supported by experimental data and detailed protocols for their comparative analysis. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced differences between these two stereoisomers.
Comparative Overview: this compound vs. D-Histidine
The biological activities of this compound and D-Histidine are fundamentally different, a direct consequence of the stereospecificity of enzymes and receptors. This compound is an essential amino acid in humans, meaning it must be obtained from the diet, and it plays a central role in numerous physiological processes.[1][2][3] D-Histidine, in contrast, is not incorporated into proteins and its biological roles are less understood, though emerging research suggests specific activities.
| Feature | This compound | D-Histidine |
| Role in Protein Synthesis | Essential building block of proteins. | Not incorporated into proteins. |
| Metabolism in Mammals | Metabolized by histidase and histidine decarboxylase. | Not a substrate for histidase or histidine decarboxylase; potentially metabolized by D-amino acid oxidase. |
| Primary Biological Functions | Precursor to histamine and carnosine, involved in metal ion chelation, enzyme catalysis, and pH buffering.[1][2][3] | Limited known functions; exhibits neuroprotective effects against zinc-induced neuronal death.[4] |
| Toxicity (in rats) | DL50 is 23 mmol/kg of body weight.[5] | DL100 is 33 mmol/kg of body weight; no difference in lethal dose compared to this compound.[5] |
| Immune System Modulation | Can improve T cell immune function in certain conditions.[6] | Effects on the immune system are not well-characterized. |
The Central Role of this compound in Mammalian Physiology
This compound is a versatile amino acid with a unique imidazole side chain that allows it to participate in a wide array of biological functions.
Precursor to Histamine: A Key Signaling Molecule
One of the most critical roles of this compound is as the direct precursor to histamine, a biogenic amine involved in local immune responses, regulation of gastric acid secretion, and neurotransmission.[2][7][8] This conversion is catalyzed by the enzyme this compound decarboxylase (HDC), which is highly specific for the L-enantiomer.[7] Insufficient intake of this compound has been shown to reduce brain histamine levels and may lead to anxiety-like behaviors in mice.[9]
Synthesis of Carnosine: A Potent Antioxidant
This compound is a key component of the dipeptide carnosine (β-alanyl-L-histidine), which is found in high concentrations in muscle and brain tissue. Carnosine functions as a powerful antioxidant and pH buffer.[3]
Enzymatic Catalysis and Metal Ion Chelation
The imidazole side chain of this compound residues in proteins is crucial for the catalytic activity of many enzymes.[2] It can act as both a proton donor and acceptor at physiological pH, facilitating enzymatic reactions. Furthermore, this compound is an effective chelator of metal ions such as zinc and copper, playing a role in their transport and in the structure of metalloproteins.[2]
The Enigmatic Biological Activities of D-Histidine
While D-amino acids are generally less common in mammals, they are not biologically inert. Research into the specific roles of D-Histidine is ongoing, with some intriguing findings.
Neuroprotection
A significant finding is the neuroprotective effect of D-Histidine. A study demonstrated that both this compound and D-histidine attenuate zinc-induced neuronal death in GT1-7 cells, a line of immortalized hypothalamic neurons.[4] This suggests a potential therapeutic application for D-Histidine in conditions associated with zinc-induced neurotoxicity. The mechanism appears to be independent of chelation, suggesting an interaction with specific cellular pathways.[4]
Metabolism and Excretion
The metabolic fate of D-Histidine in mammals is not as clearly defined as that of its L-counterpart. It is not a substrate for the primary enzymes of this compound catabolism. The primary route for the degradation of many D-amino acids is through the action of D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids.[10][11] While DAAO has a broad substrate specificity, definitive studies confirming D-histidine as a significant substrate and detailing its kinetics are not yet widely available. It is plausible that unmetabolized D-histidine is excreted in the urine.
Visualizing the Metabolic Divergence
The distinct metabolic pathways of L- and D-Histidine are a direct result of enzymatic stereospecificity.
Caption: Metabolic pathways of this compound and D-Histidine.
Experimental Protocols for Comparative Analysis
To empirically validate the differential biological activities of L- and D-Histidine, the following experimental protocols can be employed.
Protocol 1: In Vitro Assay of Histidine Decarboxylase (HDC) Stereospecificity
This protocol is designed to demonstrate that HDC is specific for this compound and does not catalyze the decarboxylation of D-Histidine.
Materials:
-
Recombinant this compound Decarboxylase (HDC)
-
This compound standard solution
-
D-Histidine solution
-
Histamine Assay Kit (e.g., from Cell Biolabs, Inc. or Abcam)[12][13]
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Substrate Solutions: Prepare separate solutions of this compound and D-Histidine at a concentration of 1 mM in the assay buffer provided with the histamine assay kit.
-
Set up the Reaction: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 50 µL of assay buffer.
-
This compound + HDC: 50 µL of 1 mM this compound solution + 5 µL of HDC enzyme solution.
-
D-Histidine + HDC: 50 µL of 1 mM D-Histidine solution + 5 µL of HDC enzyme solution.
-
This compound (No Enzyme Control): 50 µL of 1 mM this compound solution + 5 µL of assay buffer.
-
D-Histidine (No Enzyme Control): 50 µL of 1 mM D-Histidine solution + 5 µL of assay buffer.
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate at 37°C for 60 minutes, protected from light.[12]
-
Histamine Detection: Proceed with the histamine detection protocol as per the manufacturer's instructions for the chosen assay kit. This typically involves adding a reaction mix that leads to a colorimetric or fluorometric signal proportional to the amount of histamine produced.[12][13]
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Subtract the background reading (no enzyme control) from the readings of the enzyme-containing wells. Compare the signal generated from the this compound reaction to that of the D-Histidine reaction.
Expected Results: A significant increase in signal should be observed in the wells containing this compound and HDC, indicating the production of histamine. In contrast, the wells with D-Histidine and HDC should show a signal comparable to the background, demonstrating the stereospecificity of the enzyme.
Caption: Workflow for HDC stereospecificity assay.
Protocol 2: Cell-Based Assay for Neuroprotective Effects
This protocol is adapted from the study by Kawahara et al. (2013) to compare the neuroprotective effects of L- and D-Histidine against zinc-induced neurotoxicity.[4]
Materials:
-
GT1-7 cells (or another suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Zinc chloride (ZnCl₂) solution
-
This compound and D-Histidine solutions
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed GT1-7 cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Control: Replace the medium with fresh culture medium.
-
Zinc Toxicity: Replace the medium with medium containing a neurotoxic concentration of ZnCl₂ (to be determined empirically, e.g., 200 µM).
-
This compound Protection: Replace the medium with medium containing ZnCl₂ and this compound (e.g., 1 mM).
-
D-Histidine Protection: Replace the medium with medium containing ZnCl₂ and D-Histidine (e.g., 1 mM).
-
-
Incubation: Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., absorbance for MTT assay) and express the results as a percentage of the control (untreated) cells. Compare the viability of cells treated with zinc alone to those co-treated with L- or D-Histidine.
Expected Results: Zinc treatment is expected to significantly reduce cell viability. Both this compound and D-Histidine are expected to significantly rescue the cells from zinc-induced death, demonstrating their comparable neuroprotective effects.
Conclusion
The biological activities of this compound and D-Histidine are starkly different, underscoring the principle of stereospecificity in biological systems. This compound is an indispensable component of proteins and a precursor to vital signaling molecules, making it central to mammalian physiology. D-Histidine, while not participating in these canonical pathways, exhibits distinct biological effects, such as neuroprotection, that warrant further investigation. For researchers in drug development and metabolic studies, a thorough understanding of these differences is crucial for accurate experimental design and interpretation of results. The provided protocols offer a framework for empirically exploring the unique biological signatures of these two enantiomers.
References
- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-histidine and this compound attenuate zinc-induced neuronal death in GT1-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pediaa.com [pediaa.com]
- 8. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 11. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Histidine Assay Kit (Fluorometric) (ab308229) is not available | Abcam [abcam.com]
A Critical Guide to L-Histidine as a Negative Control in Histidine-Rich Peptide Studies
In the intricate world of peptide research, the selection of an appropriate negative control is not merely a procedural checkbox; it is the cornerstone upon which the validity of an entire study rests. For researchers investigating the multifaceted roles of histidine-rich peptides (HRPs)—from enhancing drug delivery via endosomal escape to modulating metal-dependent biological processes—the seemingly simple choice of L-histidine monomer as a negative control is a common but perilous assumption. This guide provides a critical examination of this practice, synthesizing biophysical principles with experimental data to illuminate the significant confounding variables introduced by this compound and to propose a rigorous framework for selecting and validating more appropriate controls.
Part 1: The Rationale vs. Reality: A Physicochemical Standoff
The logic for using this compound appears sound at first glance: it is the fundamental building block of HRPs and shares the key functional moiety, the imidazole ring. The expectation is that it will replicate the general chemical environment without mimicking the specific, sequence-dependent, or multivalent functions of the full peptide. However, this assumption crumbles when we scrutinize the collective and cooperative effects that arise from incorporating multiple histidine residues into a peptide backbone.
The imidazole side chain of histidine is unique, with a pKa of approximately 6.0-6.5, allowing it to function as a proton shuttle at physiological and endosomal pH.[1][2] This property is central to its roles in proton buffering, metal ion chelation, and enzyme catalysis.[1][3] While the this compound monomer possesses these abilities, its efficacy pales in comparison to that of an HRP, where multiple residues act in concert.
| Property | This compound (Monomer) | Histidine-Rich Peptide (HRP) | Key Scientific Implications for Control Selection |
| pH-Dependent Protonation | Single imidazole ring; pKa ~6.0.[4] | Multiple imidazole rings; effective pKa can be modulated by the local peptide environment.[5] | An HRP can exhibit a much sharper and more significant increase in positive charge in an acidic environment (e.g., an endosome) than an equimolar concentration of this compound, leading to profoundly different interactions with negatively charged membranes.[4][6] |
| Buffering Capacity (β) | Acts as a physiological buffer. | Significantly higher buffering capacity, especially in the endosomal pH range (5.1-7.4), due to the high density of imidazole groups. This is often termed the "proton sponge" effect. | Using this compound as a control would drastically underestimate the endosome-disrupting potential of an HRP, a primary mechanism for intracellular drug delivery.[7][8] |
| Metal Ion Chelation | Forms coordination complexes with divalent cations (e.g., Cu²⁺, Zn²⁺, Ni²⁺) via its imidazole and amino groups.[1][9] | Acts as a multidentate ligand, binding metal ions with significantly higher affinity and avidity through the formation of stable macrochelate structures involving multiple histidine residues.[10][11][12] | This compound is an inadequate control for studying the role of HRPs in metal sequestration or in attenuating metal-induced processes (e.g., amyloid aggregation), as its binding affinity is much lower.[11] |
Part 2: The Biological Trojan Horse: Why this compound is Not an Inert Control
Beyond the stark physicochemical disparities, the most compelling argument against using this compound as a negative control lies in its own, distinct biological activity. A true negative control should be inert in the biological system under study. This compound is far from inert; it is an essential amino acid with dedicated cellular machinery for its transport and metabolism.
Active Cellular Transport: An Alternate Route of Entry
A fundamental experiment in HRP research is often to measure cellular uptake. The assumption is that the peptide's unique sequence and properties mediate its entry. However, cells possess specific transporters for amino acids. Notably, the Proton-Coupled Oligopeptide Transporter 1 (PHT1), also known as SLC15A4, is a high-affinity transporter for this compound (Km = 16.3 ± 1.9 µM).[13] This means that when this compound is added to cell culture, it is actively transported into the cell, independent of the mechanisms being studied for the HRP (e.g., macropinocytosis, endocytosis).[13][14]
This active uptake introduces a critical confounding variable. Any observed downstream effect could be attributed to the influx of this compound itself, rather than the absence of the HRP's action.
Caption: Confounding cellular uptake pathways of HRPs vs. This compound.
Metabolic Integration and Signaling
Once inside the cell, this compound is not a passive bystander. It is:
-
A Building Block for Protein Synthesis: It is incorporated into newly synthesized proteins.[3]
-
A Precursor to Histamine: The enzyme histidine decarboxylase converts this compound to histamine, a potent signaling molecule involved in immune responses and neurotransmission.[1]
-
A Component of Other Bioactive Molecules: It is used to synthesize carnosine and anserine, dipeptides with significant buffering and antioxidant roles.[1][15]
Introducing this compound as a control can therefore trigger a cascade of metabolic and signaling events that are entirely unrelated to the function of the experimental HRP, hopelessly confounding the interpretation of results.
Part 3: A Validated Experimental Framework for Control Selection
To ensure scientific rigor, a negative control should not be assumed; it must be validated within the context of the specific experimental questions being asked. The following workflow and protocols provide a framework for this validation process.
References
- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 3. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 4. The pH sensitivity of histidine-containing lytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of histidine incorporation on buffer capacity and gene transfection efficiency of HPMA-co-oligolysine brush polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of histidine-rich peptides with enhanced bioavailability and inhibitory activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Convenient and Label-Free Colorimetric Detection for this compound Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histidine-rich branched peptides as Cu(II) and Zn(II) chelators with potential therapeutic application in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular uptake and in vivo distribution of polyhistidine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meatscience.org [meatscience.org]
A-Senior Application Scientist's Guide to Validating the Role of L-Histidine in Protein Stability Using Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, ensuring the stability of protein-based biopharmaceuticals is a critical endeavor. The choice of excipients in a formulation can be the determining factor between a successful therapeutic and a failed one. Among the array of available excipients, L-Histidine has emerged as a versatile and widely used stabilizer. This guide provides an in-depth, objective comparison of protein stability with and without this compound, supported by experimental data derived from Differential Scanning Calorimetry (DSC). We will delve into the causality behind experimental choices, ensuring a self-validating system for your own investigations.
The Critical Role of Protein Stability and this compound's Multifaceted Contributions
Protein therapeutics are susceptible to a variety of stresses during manufacturing, storage, and administration, which can lead to denaturation and aggregation.[1] These degradation pathways can compromise the safety and efficacy of the drug product. Excipients are therefore essential components of a formulation, designed to protect the protein from such stresses.
This compound, an essential amino acid, is a particularly valuable excipient due to its unique physicochemical properties.[2] Its imidazole side chain has a pKa of approximately 6.0, making it an effective buffer in the physiologically relevant pH range of 5.5 to 7.4.[2][3] Maintaining a stable pH is crucial for preventing pH-sensitive degradation.[4] Beyond its buffering capacity, this compound contributes to protein stability through several other mechanisms:
-
Inhibition of Aggregation: this compound can interact with the surface of proteins, shielding solvent-exposed hydrophobic patches.[5][6][7] This interaction reduces the likelihood of protein-protein interactions that lead to aggregation.[5][6][7]
-
Antioxidant Effects: By scavenging reactive oxygen species (ROS) and chelating metal ions that can catalyze oxidation, this compound protects sensitive amino acid residues from oxidative damage.[3][8][9][10]
-
Cryo/Lyo-protectant: this compound has demonstrated protective effects during freeze-drying processes, acting as both a cryoprotectant and lyoprotectant.[2][11]
Differential Scanning Calorimetry: The Gold Standard for Assessing Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that directly measures the heat changes associated with the thermal denaturation of a biomolecule as it is heated at a constant rate.[12][13] This method provides a wealth of information about a protein's conformational stability.[4][14]
The primary output of a DSC experiment is a thermogram, which plots the excess heat capacity of the sample as a function of temperature.[15] From this thermogram, several key thermodynamic parameters can be determined:[1][13][16]
-
Melting Temperature (Tm): The temperature at the peak of the unfolding transition, where 50% of the protein is in its native state and 50% is denatured. A higher Tm indicates greater thermal stability.[1][13][15]
-
Enthalpy of Unfolding (ΔH): The area under the unfolding transition peak, representing the energy required to denature the protein.[1][12]
-
Change in Heat Capacity (ΔCp): The difference in heat capacity between the native and denatured states.[1][13]
DSC is widely regarded as a gold-standard technique for characterizing biopharmaceutical stability due to its direct measurement capabilities, high sensitivity, and the ability to provide a complete thermodynamic profile of protein unfolding.[1][12][16]
Experimental Design: A Comparative Study of a Model Protein with and without this compound
To objectively validate the stabilizing role of this compound, a well-controlled DSC experiment is paramount. The following protocol outlines a robust methodology for comparing the thermal stability of a model protein (e.g., a monoclonal antibody, mAb) in a formulation with and without this compound.
Experimental Workflow
Caption: Experimental workflow for validating the role of this compound in protein stability using DSC.
Detailed Step-by-Step Methodology
1. Protein and Buffer Preparation:
-
Protein: Utilize a well-characterized model protein, such as a monoclonal antibody (mAb), at a concentration suitable for DSC analysis (typically 0.5-2.0 mg/mL).
-
Control Buffer (Formulation A): Prepare a buffer commonly used in protein formulations that does not contain this compound. For example, a 20 mM sodium acetate buffer at pH 5.5.
-
This compound Buffer (Formulation B): Prepare a 20 mM this compound buffer adjusted to the same pH as the control buffer (pH 5.5). The use of the same pH is critical to isolate the effect of this compound from pH-dependent stability changes.[4]
2. Buffer Exchange:
-
Thoroughly exchange the buffer of the stock protein solution into both the control and this compound buffers. This can be achieved through dialysis or tangential flow filtration (TFF). The goal is to ensure the protein is in the desired formulation environment.
3. Final Sample Preparation:
-
After buffer exchange, accurately determine the protein concentration in each formulation.
-
Adjust the concentration to the final target (e.g., 1 mg/mL) using the respective buffers.
-
Sterile filter the final formulations through a 0.22 µm filter to remove any potential aggregates or particulates.
4. DSC Instrument Setup and Data Acquisition:
-
Equilibrate the DSC instrument according to the manufacturer's instructions.
-
Set the experimental parameters. A typical scan rate for protein stability studies is 60 °C/hour over a temperature range of 20 °C to 100 °C.
-
Load the sample and reference cells. For Formulation A, the sample cell will contain the protein in the control buffer, and the reference cell will contain the control buffer alone. For Formulation B, the sample cell will contain the protein in the this compound buffer, and the reference cell will contain the this compound buffer alone. This ensures that any heat effects from the buffer itself are subtracted.[12]
-
Perform multiple scans for each formulation to ensure reproducibility.
5. Data Analysis and Interpretation:
-
Process the raw DSC data by subtracting the buffer-buffer baseline scan and normalizing for protein concentration.
-
Fit the resulting thermograms to an appropriate model to determine the Tm, ΔH, and ΔCp for each formulation.
-
Compare the thermodynamic parameters obtained for the protein in the this compound buffer to those in the control buffer.
Comparative Data Analysis: Interpreting the Results
The stabilizing effect of this compound will be evident through a clear shift in the thermodynamic parameters.
Table 1: Hypothetical DSC Data for a Model mAb in Different Formulations
| Formulation | Buffer | Tm (°C) | ΔH (kcal/mol) |
| A | 20 mM Sodium Acetate, pH 5.5 | 70.5 | 120 |
| B | 20 mM this compound, pH 5.5 | 73.2 | 135 |
In this hypothetical example, the presence of this compound in Formulation B results in a significant increase in the melting temperature (Tm) by 2.7 °C compared to the control Formulation A. This demonstrates a substantial enhancement in the thermal stability of the mAb. The increased enthalpy of unfolding (ΔH) further suggests that more energy is required to denature the protein in the presence of this compound, indicating a more stable folded state.
Conclusion: The Value of this compound in Biopharmaceutical Formulations
The experimental approach outlined in this guide provides a robust and objective method for validating the stabilizing role of this compound in protein formulations. The data generated from Differential Scanning Calorimetry offers direct and quantitative evidence of this compound's ability to enhance the thermal stability of proteins. For researchers and drug development professionals, this understanding is crucial for designing stable, safe, and effective biopharmaceutical products. The multifaceted contributions of this compound, from buffering and aggregation inhibition to antioxidant effects, make it an invaluable excipient in the formulation scientist's toolkit.[2]
References
- 1. atascientific.com.au [atascientific.com.au]
- 2. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 5. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Geometry of interaction of metal ions with histidine residues in protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal-chelating amino acids as building blocks for synthetic receptors sensing metal ions and histidine-tagged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 14. Differential scanning calorimetry as a tool for protein folding and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. DSC for Biopharmaceutical Formulation Development | Malvern Panalytical [malvernpanalytical.com]
L-Histidine as a Buffering Agent: A Comparative Guide for Scientific and Pharmaceutical Applications
In the landscape of biopharmaceutical formulation and biological research, maintaining a stable pH is not merely a matter of procedural diligence; it is a critical parameter that dictates the efficacy, stability, and shelf-life of therapeutic proteins and the success of countless experiments. Among the arsenal of buffering agents available, amino acids have garnered significant attention due to their biocompatibility and inherent physiological relevance. L-Histidine, in particular, has emerged as a preeminent choice, especially in the formulation of monoclonal antibodies. This guide provides an in-depth, objective comparison of this compound's performance as a buffering agent against other commonly used amino acids—Glycine, L-Arginine, and L-Lysine—supported by theoretical principles and established experimental methodologies.
The Unique Buffering Capacity of this compound: A Mechanistic Perspective
The efficacy of a buffer is intrinsically linked to its pKa, the pH at which the protonated and deprotonated species of the buffering molecule are present in equal concentrations. An effective buffer range is generally considered to be pKa ± 1 pH unit. This compound's distinction as a superior biological buffer stems from the pKa of its imidazole side chain, which is approximately 6.0.[1][2] This value is strategically positioned within the optimal pH range for the stability of many biological macromolecules, including monoclonal antibodies, which often exhibit maximal stability between pH 5.5 and 6.5.[3]
The imidazole group of histidine can readily accept and donate protons, allowing it to buffer effectively against both acid and base additions within its buffering range. This dynamic equilibrium is central to its function in maintaining a stable pH environment.
Caption: Buffering mechanism of this compound's imidazole side chain.
Comparative Analysis of Amino Acid Buffers
While other amino acids also possess ionizable groups and can function as buffers, their effective buffering ranges are often outside the optimal physiological or formulation pH. The following table summarizes the key physicochemical properties of this compound compared to Glycine, L-Arginine, and L-Lysine.
| Amino Acid | Ionizable Group | pKa (Side Chain) | Effective Buffering Range (Side Chain) |
| This compound | Imidazole | ~6.0 | 5.0 - 7.0 |
| Glycine | α-amino | ~9.6 | 8.6 - 10.6 |
| L-Arginine | Guanidinium | ~12.5 | 11.5 - 13.5 |
| L-Lysine | ε-amino | ~10.5 | 9.5 - 11.5 |
Note: pKa values can vary slightly depending on temperature, ionic strength, and the local chemical environment.
This data clearly illustrates that this compound is the only amino acid among this group with a side chain pKa near neutral pH, making it uniquely suited for applications requiring pH control in the physiological range. Glycine, Arginine, and Lysine have buffering capacities at much more alkaline pH ranges, limiting their utility for many biological and pharmaceutical applications.
Theoretical Titration Curves: A Visual Comparison
The buffering capacity of an amino acid is visually represented by the plateaus in its titration curve. The following graph illustrates the theoretical titration curves for this compound, Glycine, L-Arginine, and L-Lysine, highlighting their distinct buffering regions.
Caption: Illustrative titration curves comparing the buffering regions.
The flat region in the titration curve for this compound around pH 6.0 signifies its strong buffering capacity in this range. In contrast, the buffering regions for Glycine, Arginine, and Lysine are located at significantly higher pH values.
Experimental Determination of Buffering Capacity
To empirically compare the buffering capacities of different amino acids, a standardized titration experiment can be performed. The buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base.
Experimental Protocol: Titration-Based Buffer Capacity Measurement
This protocol outlines a method for determining and comparing the buffering capacity of this compound and other amino acids.
Materials:
-
0.1 M solutions of this compound, Glycine, L-Arginine, and L-Lysine.
-
Standardized 0.1 M Hydrochloric Acid (HCl).
-
Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Calibrated pH meter and electrode.
-
Magnetic stirrer and stir bar.
-
Burettes (50 mL).
-
Beakers (100 mL).
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Buffer Solutions: Prepare 50 mL of each 0.1 M amino acid solution in separate beakers.
-
Initial pH Measurement: Place a beaker with one of the amino acid solutions on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode. Record the initial pH.
-
Titration with Acid: Fill a burette with 0.1 M HCl. Add the acid in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue until the pH has dropped by at least 2-3 units from the pKa of the buffering group.
-
Titration with Base: Using a fresh 50 mL sample of the same amino acid solution, repeat the titration process with 0.1 M NaOH, adding the base in small increments and recording the pH until it has increased by at least 2-3 units from the pKa.
-
Data Analysis: Plot the pH versus the volume of titrant (HCl or NaOH) added. The buffering region will appear as a relatively flat plateau on the curve.
-
Buffering Capacity Calculation: The buffer capacity (β) can be calculated from the titration data using the formula: β = |ΔB / ΔpH| where ΔB is the moles of acid or base added per liter and ΔpH is the change in pH.[4][5] The buffering capacity is highest at the pKa.
Caption: Workflow for experimental determination of buffer capacity.
This compound in Biopharmaceutical Formulations: Beyond Buffering
The preference for this compound in biopharmaceutical formulations, particularly for monoclonal antibodies, extends beyond its ideal pKa. It also contributes to the overall stability of the protein.
-
Stabilization against Aggregation: this compound has been shown to reduce protein aggregation, a major degradation pathway for therapeutic proteins.[3][6] The proposed mechanism involves the shielding of solvent-exposed hydrophobic regions on the protein surface by histidine molecules.[2]
-
Lyophilization and Freeze-Thaw Stability: this compound is an excellent buffer for lyophilized (freeze-dried) formulations. Unlike phosphate buffers, which can experience significant pH shifts upon freezing, histidine-based buffers maintain a more stable pH during freezing and thawing processes.[7]
-
Reduced Viscosity: In high-concentration protein formulations, this compound can help to reduce viscosity, which is a critical parameter for subcutaneous drug delivery.[1]
Some studies have explored the synergistic effects of combining amino acids in formulations. For instance, the addition of arginine to histidine buffers has been shown to provide additional stabilization under certain stress conditions, while lysine addition sometimes leads to destabilization.[8][9]
Conclusion: The Versatility of this compound
References
- 1. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]
- 2. youtube.com [youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. homework.study.com [homework.study.com]
- 5. Buffer Capacity & Calculations | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amino Acids and Henderson-Hasselbalch Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Comparative study of L-Histidine's metal chelating properties with other amino acids.
A Comparative Guide to the Metal Chelating Properties of L-Histidine
This guide provides an in-depth comparative analysis of the metal-chelating properties of this compound against other common amino acids. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of these interactions for applications ranging from enzyme mechanics to pharmaceutical formulation and chelation therapy.
The Fundamental Principles of Amino Acid-Metal Chelation
Amino acids are the fundamental building blocks of proteins and are characterized by a central carbon atom (the α-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group). The amino and carboxyl groups provide the primary sites for metal ion coordination. Most amino acids act as bidentate ligands, forming a stable five-membered chelate ring by coordinating a central metal ion through the nitrogen of the amino group and one oxygen of the carboxylate group.[1]
The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and, most critically, the chemical nature of the amino acid's side chain. While simple amino acids like glycine and alanine are effective bidentate chelators, those with additional coordinating groups in their side chains—such as aspartic acid, cysteine, and especially histidine—can act as tridentate (three-point) or even polydentate ligands, forming significantly more stable metal complexes.[1][2]
This compound: The Apex of Amino Acid Chelators
This compound distinguishes itself among the 20 proteinogenic amino acids due to the unique properties of its imidazole side chain.[3] This aromatic ring contains two nitrogen atoms, both of which can participate in metal coordination.[4][5] This capability elevates histidine from a simple bidentate ligand to a potent tridentate chelator, coordinating metal ions through the amino nitrogen, a carboxylate oxygen, and a nitrogen atom from the imidazole ring.[1][4]
The pKa of the imidazole side chain is approximately 6.0-6.5, which is close to physiological pH.[6][7] This means that under physiological conditions, the imidazole ring can easily deprotonate, making its nitrogen atoms available as electron donors to bind metal ions like Copper (Cu²⁺), Zinc (Zn²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺).[6][8][9] This unique acid/base property makes histidine a highly versatile and efficient catalytic residue in numerous metalloenzymes.[8] The ability of histidine's imidazole ring to bind metal ions is a cornerstone of its function in biological systems, from the zinc-fingers involved in DNA transcription to the iron-coordinating role in hemoglobin.[8][10]
References
- 1. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 5. DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 8. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal complexes of amino acids and amino acid side chain groups. Structures and properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Differentiating the Metabolic Fates of L-Histidine and Its Methylated Derivatives
For researchers in metabolic studies, nutritional science, and drug development, understanding the nuanced metabolic pathways of amino acids and their derivatives is paramount. L-Histidine, a proteogenic amino acid, and its methylated counterparts—notably 1-methylhistidine (1-MH), 3-methylhistidine (3-MH), and the dipeptide anserine (β-alanyl-3-methylhistidine)—present a fascinating case of structural similarity yet divergent metabolic roles. This guide provides an in-depth comparison of their metabolic effects, supported by experimental data and protocols, to empower researchers in designing and interpreting their studies.
Introduction: Beyond the Canonical Amino Acid
This compound is a fundamental building block of proteins and a precursor to several biologically active compounds, including the neurotransmitter histamine and the antioxidant dipeptide carnosine.[1][2] Its metabolism is a dynamic process involving enzymatic conversions that integrate into central carbon metabolism. In contrast, its methylated derivatives, 1-MH and 3-MH, are generally considered metabolic endpoints with significant utility as biomarkers. Anserine, a methylated analog of carnosine, shares physiological functions with its parent compound but exhibits distinct metabolic stability.[3][4] Differentiating these molecules is crucial for accurately assessing physiological and pathological states.
Core Metabolic Pathways: A Tale of Two Fates
The metabolic journey of this compound is markedly different from that of its methylated forms. This compound is actively catabolized in the liver and skin, whereas 1-MH and 3-MH are largely metabolically inert and are primarily excreted.
This compound Catabolism: Integration into Central Metabolism
The primary catabolic pathway for this compound involves its conversion to glutamate, which can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways.[5][6] This multi-step process is initiated by the enzyme histidase , which deaminates this compound to form urocanic acid .[7] Subsequently, urocanase converts urocanic acid to 4-imidazolone-5-propionic acid . The pathway continues to N-formiminoglutamate (FIGLU) . The final step, catalyzed by glutamate formiminotransferase , requires tetrahydrofolate to transfer the formimino group, yielding glutamate.[8] A deficiency in folate can lead to an accumulation of FIGLU in the urine, a clinical indicator of folate deficiency known as the FIGLU test.[9][10]
The Metabolic Inertness of 1-Methylhistidine and 3-Methylhistidine
In stark contrast to this compound, 1-MH and 3-MH are not significantly metabolized in the human body.[9][11]
-
1-Methylhistidine (1-MH) is not synthesized endogenously in humans but is derived from the dietary intake of anserine, a dipeptide abundant in meat and fish.[11][12] Once ingested and absorbed, anserine is hydrolyzed to β-alanine and 1-MH. 1-MH is then largely excreted in the urine without further metabolism, making it a reliable biomarker for recent meat consumption.[11][13]
-
3-Methylhistidine (3-MH) is formed through the post-translational methylation of histidine residues within actin and myosin, the major contractile proteins in skeletal muscle.[1][14] During muscle protein breakdown, 3-MH is released and, importantly, is not reutilized for protein synthesis.[15] It is quantitatively excreted in the urine.[9] This metabolic characteristic makes the urinary excretion of 3-MH a valuable and widely used index of the rate of myofibrillar protein degradation in clinical and research settings.[16][17]
Anserine: A Metabolically Stable Analogue of Carnosine
Anserine (β-alanyl-3-methylhistidine) is a dipeptide synthesized from carnosine via methylation.[18] While humans have a limited capacity to synthesize anserine, it is obtained from dietary sources, particularly poultry.[18] Anserine shares many of the physiological functions of carnosine, including pH buffering in muscle tissue and antioxidant activities.[2][3] A key metabolic difference is its resistance to degradation by serum carnosinase, the enzyme that hydrolyzes carnosine.[19] This increased stability allows for more sustained physiological effects compared to carnosine.
Visualizing the Metabolic Divergence
The following diagrams illustrate the distinct metabolic pathways of this compound and the origins of its methylated derivatives.
Caption: Metabolic pathways of this compound.
References
- 1. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 2. Physiology and pathophysiology of carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anserine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Metabolism of 3-methyl histidine in experimentally induced protein-energy malnutrition in rats: urinary excretion and muscle content of 3-methyl histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]
- 8. PathBank [pathbank.org]
- 9. Metabolism of 3-methylhistidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. | Semantic Scholar [semanticscholar.org]
- 11. 1-Methylhistidine | Rupa Health [rupahealth.com]
- 12. 1-Methylhistidine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 14. 3-Methylhistidine - Wikipedia [en.wikipedia.org]
- 15. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anserine is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis | MDPI [mdpi.com]
A Researcher's Guide to L-Histidine Supplementation in Validating Histidine-Deficient Models
This guide provides an in-depth, objective comparison of using L-Histidine supplementation to validate findings from histidine-deficient experimental models. It is intended for researchers, scientists, and drug development professionals seeking to understand the critical role of histidine and the robust methodology for confirming observations related to its deficiency.
The Foundational Role of this compound: Beyond a Simple Building Block
This compound is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. Its significance extends far beyond its role in protein synthesis. The unique imidazole side chain of histidine grants it versatile functions in physiological processes, including acting as a proton buffer, chelating metal ions, and participating in enzymatic catalysis.
Histidine is a crucial precursor for several vital biomolecules:
-
Histamine: A key mediator in immune responses, digestion, and neurotransmission.
-
Carnosine: An antioxidant dipeptide found in high concentrations in muscle and brain tissues, playing a protective role.
Furthermore, this compound is integral to the growth and repair of tissues and the synthesis of blood cells. Given these diverse and critical roles, studying the effects of its absence through histidine-deficient models provides invaluable insights into various physiological and pathological states.
Histidine-Deficient Models: Unveiling the Consequences of Absence
To investigate the specific roles of this compound, researchers often employ models where this essential amino acid is deliberately limited or absent from the diet. These models are instrumental in elucidating the direct consequences of histidine deficiency.
Commonly Observed Phenotypes in Histidine-Deficient Models:
-
Impaired Growth and Weight Loss: As an essential amino acid, a lack of histidine directly impacts protein synthesis, leading to reduced body weight.
-
Altered Nitrogen Balance: Histidine deficiency can negatively affect nitrogen balance, a key indicator of protein metabolism.
-
Neurological and Behavioral Changes: Given histidine's role as a precursor to the neurotransmitter histamine, its deficiency has been linked to anxiety-like behaviors in animal models. Insufficient dietary histidine can lead to reduced brain histamine content.
-
Metabolic Dysregulation: Studies have shown that restricting dietary histidine can impact metabolic health, including reducing adiposity and improving insulin sensitivity in diet-induced obese mice.
The creation of these models typically involves feeding animals a specially formulated diet that is complete in all other nutrients but specifically lacks this compound. This controlled approach allows researchers to attribute the observed physiological changes directly to the absence of this single amino acid.
This compound Supplementation: The "Rescue" Experiment for Definitive Validation
While histidine-deficient models are powerful tools, the gold standard for validating that the observed phenotypes are indeed a direct result of histidine deficiency is the "rescue" experiment. This involves supplementing the deficient model with this compound and observing the reversal or amelioration of the deficiency-induced effects.
The Logic of the Rescue Experiment:
This experimental design provides a self-validating system. If the reintroduction of this compound reverses the observed phenotype, it strongly confirms a causal link between the lack of histidine and the specific biological outcome. This approach is fundamental to establishing scientific rigor and trustworthiness in the findings.
Caption: Experimental workflow for validating findings from histidine-deficient models.
Comparative Data Analysis: Deficient vs. Supplemented Models
The following table summarizes the expected outcomes when comparing a histidine-deficient model with a model that has received this compound supplementation.
| Parameter | Histidine-Deficient Model (Expected Outcome) | This compound Supplemented (Rescue) Model (Expected Outcome) | Key Biomarkers for Measurement |
| Body Weight | Decreased growth rate, potential weight loss. | Restoration of normal growth trajectory. | Daily/weekly body weight measurements. |
| Plasma Histidine Levels | Significantly reduced or undetectable. | Restoration to normal physiological levels. | HPLC or capillary electrophoresis of plasma samples. |
| Tissue Carnosine Levels | Reduced concentrations in muscle and brain. | Increased synthesis and restoration of tissue carnosine. | HPLC analysis of tissue homogenates. |
| Brain Histamine Levels | Decreased histamine concentrations in various brain regions. | Normalization of brain histamine levels. | Microdialysis followed by HPLC or ELISA. |
| Behavioral Phenotypes | Presence of anxiety-like behaviors or cognitive deficits. | Amelioration or reversal of behavioral abnormalities. | Open-field tests, light/dark box tests, memory assays. |
| Metabolic Parameters | Alterations in glucose metabolism, insulin sensitivity, and adiposity. | Normalization of metabolic parameters. | Glucose tolerance tests, insulin sensitivity assays, body composition analysis. |
Experimental Protocol: A Step-by-Step Guide to this compound Supplementation
This protocol outlines a typical "rescue" experiment in a rodent model of histidine deficiency.
Materials:
-
Histidine-free purified diet
-
Control purified diet (with normal histidine levels)
-
This compound (pharmaceutical grade)
-
Animal balance
-
Metabolic cages (optional, for nitrogen balance studies)
-
Equipment for blood and tissue collection
-
Analytical equipment for biomarker analysis (e.g., HPLC)
Methodology:
-
Acclimatization (1 week): House animals in a controlled environment and provide a standard chow diet and water ad libitum.
-
Induction of Histidine Deficiency (2-4 weeks):
-
Divide animals into two main groups: Control and Experimental.
-
Feed the Control group a purified diet with a normal this compound content.
-
Feed the Experimental group a purified diet completely lacking this compound.
-
Monitor body weight and food intake regularly. The duration will depend on the specific research question and the time required for the deficient phenotype to manifest.
-
-
Phenotypic Assessment: Once the desired phenotype (e.g., weight loss, behavioral changes) is observed in the Experimental group, perform baseline measurements for all relevant parameters (e.g., body weight, plasma histidine, behavioral tests).
-
This compound Supplementation (Rescue Phase):
-
Subdivide the Experimental (histidine-deficient) group into two subgroups:
-
Deficient Group: Continues to receive the histidine-free diet.
-
Rescue Group: Receives the histidine-free diet supplemented with a specific dose of this compound. The dosage should be carefully determined based on literature and the specific animal model, often aiming to restore normal physiological intake levels. Supplementation can be administered in the drinking water or incorporated directly into the diet.
-
-
The original Control group continues on the normal diet.
-
-
Monitoring and Data Collection:
-
Continue to monitor body weight and food/water intake for all groups.
-
At predetermined time points during the supplementation phase, repeat the phenotypic assessments performed at baseline.
-
-
Terminal Sample Collection: At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, muscle, brain) for final biomarker analysis.
-
Data Analysis: Statistically compare the data from the Control, Deficient, and Rescue groups to determine if this compound supplementation successfully reversed the deficiency-induced phenotypes.
Histidine's Central Role in Key Metabolic Pathways
The imidazole ring of histidine is central to its diverse functions. Its ability to act as both a proton donor and acceptor at physiological pH is critical for the catalytic activity of many enzymes.
Caption: Major metabolic pathways involving this compound.
Trustworthiness: A Self-Validating Experimental System
The combination of a deficient model and a subsequent rescue experiment provides a robust and self-validating system. The histidine-deficient model allows for the identification of phenotypes associated with the absence of this amino acid. The this compound supplementation then serves as a crucial control to confirm that these phenotypes are specifically and causally linked to histidine deficiency. A successful rescue experiment significantly enhances the trustworthiness and validity of the research findings, providing strong evidence for the specific roles of this compound in the biological processes under investigation.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of L-Histidine for Laboratory Professionals
As a cornerstone of cellular function and a frequent component in drug development and life science research, L-Histidine is a familiar presence in laboratories worldwide. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cavalier approach to its disposal is a significant breach of laboratory protocol and environmental responsibility.[1] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the integrity of your facility's waste management program.
Foundational Principles of this compound Waste Management
While this compound is a naturally occurring amino acid, its disposal should not be taken lightly. The primary concerns with its disposal are potential contamination with other laboratory reagents and the environmental impact of introducing concentrated organic compounds into wastewater systems.[2][3] Therefore, a proactive and informed approach to its waste stream is essential.
Key Considerations:
-
Regulatory Compliance: All disposal methods must adhere to federal, state, and local regulations governing laboratory waste.[4]
-
Contamination Status: The primary determinant for the disposal route of this compound is whether it is contaminated with other, potentially hazardous, chemicals.
-
Physical State: Disposal procedures will vary slightly for solid this compound versus aqueous solutions.
Hazard Identification and Safety Profile
This compound is a white, odorless, crystalline powder that is slightly soluble in water.[1] It is a non-flammable and non-combustible solid.[1] However, when heated to decomposition, it may emit toxic fumes, including nitrogen oxides and carbon oxides.[1][5] It is incompatible with strong oxidizing agents.[1]
| Parameter | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | |
| Melting Point | 282 °C | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Incompatibilities | Strong oxidizers | [1] |
Step-by-Step Disposal Procedures
The following protocols provide a clear pathway for the safe disposal of this compound in various common laboratory scenarios.
Uncontaminated, solid this compound waste, including expired reagents and residual amounts in original containers, should be disposed of as non-hazardous solid waste.
Protocol:
-
Container Preparation: Ensure the original container is securely sealed. If transferring to a new container for disposal, use a clearly labeled, leak-proof container. The label should read "this compound (Non-Hazardous Solid Waste for Disposal)."
-
Waste Collection: Place the sealed container in the designated non-hazardous solid waste stream for your laboratory. This is typically a separate collection from general municipal trash to allow for proper tracking and disposal by your institution's environmental health and safety (EHS) department.
-
Record Keeping: Document the disposal in your laboratory's chemical inventory log.
Aqueous solutions of this compound, free from any hazardous contaminants, require careful consideration before drain disposal. While this compound itself is not environmentally hazardous, the introduction of concentrated organic material into the sanitary sewer system is discouraged.[5][6]
Protocol:
-
pH Neutralization: If the solution is acidic or basic, adjust the pH to a neutral range (typically 6-8).
-
Dilution: For small quantities (less than 1 liter) of dilute solutions (less than 5% w/v), copious amounts of water should be used to flush the solution down the drain. This minimizes the impact on the wastewater treatment process.
-
Large Quantities: For larger volumes or more concentrated solutions, it is best practice to collect the waste in a clearly labeled, sealed container. The label should read "Aqueous this compound Solution (Non-Hazardous Waste for Disposal)." Consult with your institution's EHS department for guidance on collection and disposal.
In the event of a spill, prompt and proper cleanup is crucial to prevent contamination and potential slips.
Protocol:
-
Personnel Protection: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collection: Place the collected material into a sealed, leak-proof container.[1]
-
Labeling: Label the container as "Spill Debris: this compound (Non-Hazardous)" and include the date of the spill.
-
Decontamination: Clean the spill area with soap and water.[1]
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials through your institution's EHS-approved waste stream.
This compound waste that is contaminated with hazardous materials (e.g., heavy metals, organic solvents, cytotoxic agents) must be treated as hazardous waste.
Protocol:
-
Hazard Identification: Identify all hazardous components in the waste mixture.
-
Segregation: Do not mix this waste with any other waste stream.
-
Containerization: Place the contaminated this compound in a chemically compatible, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must comply with EPA and institutional requirements, including the words "Hazardous Waste," the full chemical names of all constituents (including this compound), and the approximate percentages of each.[8]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel.[8][9]
Visualizing the Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of this compound, while seemingly straightforward, is a critical component of a robust laboratory safety program. By adhering to these guidelines, researchers and laboratory personnel can ensure they are not only compliant with regulations but are also acting as responsible stewards of their work environment and the broader ecosystem. This commitment to meticulous laboratory practice builds a foundation of trust and scientific integrity that extends far beyond the immediate disposal of a single chemical.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. Biological/Chemical Waste Management | NSTA [nsta.org]
- 3. science.food.gov.uk [science.food.gov.uk]
- 4. lobachemie.com [lobachemie.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of L-Histidine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic fields of drug development and biochemical research, the meticulous handling of laboratory reagents is paramount. L-Histidine, a vital amino acid, is a common component in many experimental workflows. While generally not classified as a hazardous substance, a comprehensive understanding of its properties and the implementation of robust safety protocols are essential to ensure a safe and efficient research environment.[1][2][3][4] This guide provides an in-depth, experience-driven approach to the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive safety.
Hazard Identification and Risk Assessment: Beyond the Label
While this compound is not typically labeled with imposing hazard symbols, a seasoned scientist recognizes that the absence of a warning does not equate to the absence of risk. The primary physical hazard associated with this compound is its potential to form airborne dust.[5] Fine powders, when suspended in the air in sufficient concentrations, can present a dust explosion hazard in the presence of an ignition source.[5] Furthermore, direct contact may cause mild eye and skin irritation.[5]
Therefore, a thorough risk assessment should precede any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, transferring), and the existing ventilation controls in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of laboratory safety. For handling this compound, the following PPE is essential:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against airborne dust particles and accidental splashes.[6] |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact and potential irritation.[2][6][7] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from spills and contamination.[6] |
| Respiratory Protection | A dust mask or respirator (e.g., N95). | Recommended for procedures that may generate significant dust, such as weighing large quantities or cleaning up spills.[2][6] |
The Causality Behind PPE Selection: The choice of PPE is not arbitrary; it is a direct response to the identified risks. Safety glasses are fundamental for any chemical handling to prevent foreign objects from entering the eye. Gloves provide a necessary barrier against direct contact. A lab coat protects against incidental spills. The use of a respirator is a crucial risk mitigation strategy when the potential for inhaling fine particulates is elevated.
Caption: Figure 1 illustrates a decision-making workflow for selecting the appropriate level of PPE based on the risk of dust generation when handling this compound.
Operational Plan: Safe Handling from Receipt to Use
A proactive approach to safety involves a clear and logical operational plan for every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed to prevent moisture absorption and dust dispersal.[6]
Handling and Use:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
-
Ventilation: Whenever possible, handle this compound in a fume hood or a well-ventilated area to minimize the inhalation of any dust.[6]
-
Weighing: When weighing this compound powder, do so carefully to avoid creating dust clouds. Use a weighing paper or a contained vessel. For larger quantities, consider using a balance with a draft shield.
-
Dissolving: When preparing solutions, add the this compound powder to the solvent slowly while stirring to prevent clumping and splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Always wash your hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8]
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial for a swift and effective response.
Exposure Scenarios and First Aid:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][5] |
| Inhalation | Move the individual to fresh air.[9] If breathing is difficult or discomfort persists, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[3] |
Spill Response:
-
Small Spills: For minor spills of this compound powder, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal.[6] Clean the spill area with a damp cloth.
-
Large Spills: In the event of a large spill, evacuate the immediate area. If significant dust is generated, a respirator should be worn during cleanup.[6] Use a shovel to carefully transfer the material into a designated waste container.[6]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Unused this compound: Dispose of unused this compound in accordance with local, state, and federal regulations.[6] It should be placed in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing papers, gloves, and cleaning materials, should also be disposed of as chemical waste.
By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their scientific endeavors. This proactive and informed approach to laboratory safety is the hallmark of a trustworthy and high-functioning research environment.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. ajiaminoscience.eu [ajiaminoscience.eu]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemscience.com [chemscience.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
